3,6,9,12,15-Pentaoxapentacosan-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPOSPGRHYIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075201 | |
| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23244-49-7 | |
| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deceth-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Definitive Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5): Physicochemical Properties and Advanced Characterization for Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,9,12,15-Pentaoxapentacosan-1-ol, a nonionic surfactant commonly known in the scientific community as Pentaethylene Glycol Monodecyl Ether or C10E5, represents a class of amphiphilic molecules critical to advancements in pharmacology, materials science, and biochemistry. Its unique structure, consisting of a hydrophilic pentaethylene glycol head and a lipophilic decyl tail, imparts valuable properties for emulsification, solubilization, and the formation of structured micellar systems. This guide provides an in-depth exploration of the core physicochemical properties of C10E5, supported by experimental data and established analytical protocols. The causality behind its molecular behavior and the methodologies for its precise characterization are detailed to empower researchers in harnessing its full potential.
Molecular Identity and Structure
The efficacy of C10E5 as a surfactant is fundamentally derived from its amphiphilic molecular architecture. The molecule consists of a ten-carbon alkyl chain (decyl group), which constitutes the hydrophobic (lipophilic) tail, covalently bonded to a chain of five repeating ethylene oxide units, terminated with a hydroxyl group, which forms the hydrophilic head. This dual nature allows C10E5 to partition at interfaces between immiscible phases, such as oil and water, reducing interfacial tension.
The systematic IUPAC name for this compound is 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol. It is identified by the CAS Registry Number 23244-49-7 .
Below is a diagram illustrating the molecular structure of C10E5, highlighting its distinct hydrophilic and lipophilic domains.
Caption: Molecular structure of this compound (C10E5).
Core Physicochemical Properties
The functional characteristics of C10E5 are defined by a set of key physicochemical parameters. These properties dictate its behavior in solution and its suitability for various applications, from stabilizing emulsions to solubilizing membrane proteins.
| Property | Value | Source(s) |
| CAS Number | 23244-49-7 | [1][2][3] |
| Molecular Formula | C₂₀H₄₂O₆ | [1] |
| Molecular Weight | 378.54 g/mol | [1][4] |
| Appearance | Colourless liquid | [3] |
| Density (at 20°C) | 0.973 g/mL | [1][2] |
| Boiling Point (at 760 mmHg) | 460.9 °C | [3] |
| Flash Point | 232.6 °C | [3] |
| Refractive Index (n20/D) | 1.453 | [1][2][3] |
| Storage Temperature | Recommended at -15°C | [1][2][3] |
| Critical Micelle Conc. (CMC) | Temperature-dependent (see Section 3.1) | [5] |
| Hydrophile-Lipophile Balance (HLB) | 12.4 (Calculated) | [6] |
| Topological Polar Surface Area (TPSA) | 66.38 Ų | [3][7] |
| LogP (Computed) | 3.20 | [3][7] |
In-Depth Analysis of Surfactant Properties
Micellization and Critical Micelle Concentration (CMC)
A defining characteristic of any surfactant is its ability to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[8] Below the CMC, C10E5 molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules aggregate to form spherical or cylindrical structures where the hydrophobic decyl tails are sequestered from the aqueous environment in the core, and the hydrophilic ethylene glycol heads form a shell at the micelle-water interface. This phenomenon is crucial for the solubilization of hydrophobic substances within the micellar core.
The CMC is not a fixed value; it is influenced by factors such as temperature and the presence of electrolytes. For C10E5, the CMC exhibits a characteristic U-shaped dependence on temperature, with a minimum CMC value observed at a specific temperature. This behavior is a hallmark of nonionic poly(ethylene oxide) surfactants and is attributed to the temperature-dependent hydration of the ethylene oxide chains. At lower temperatures, increased hydration of the hydrophilic head group favors the monomeric state, thus increasing the CMC. As the temperature rises, the hydrogen bonds between water and the ether oxygens weaken, leading to dehydration of the head group, which promotes micellization and lowers the CMC. Further increases in temperature can lead to an increase in the CMC again. A graphical representation of this relationship for C10E5 has been established in the literature.[5]
Hydrophile-Lipophile Balance (HLB)
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to predict the behavior of a surfactant.[6][9] For non-ionic surfactants like C10E5, Griffin's method is a widely accepted approach for calculating the HLB value:[6]
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the pentaethylene glycol head).
-
M is the total molecular mass of the molecule.
For C10E5:
-
The hydrophilic portion is -(OCH₂CH₂)₅OH. The mass is (5 * 44.05) + 17.01 = 237.26 g/mol .
-
The total molecular weight is 378.54 g/mol .
Therefore, the calculated HLB for C10E5 is: HLB = 20 * (237.26 / 378.54) ≈ 12.5
An HLB value in the range of 8 to 16 is indicative of an oil-in-water (O/W) emulsifier, which aligns with the primary function of C10E5.[6] This value confirms its utility in creating stable dispersions of oil-based substances in aqueous systems, a critical requirement in many pharmaceutical formulations.
Experimental Methodologies for Characterization
The precise determination of the physicochemical properties of C10E5 requires robust and validated analytical techniques. The choice of methodology is critical for ensuring data accuracy and reproducibility, which are paramount in research and development settings.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a nonionic surfactant like C10E5.
Caption: A typical experimental workflow for the synthesis and characterization of C10E5.
Determination of Critical Micelle Concentration (CMC)
Principle: The CMC is determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tension is the most common property measured. Below the CMC, adding more surfactant causes a sharp decrease in the surface tension of the solution. Above the CMC, additional surfactant forms micelles, and the surface tension remains relatively constant.[8]
Protocol: Surface Tensiometry (Du Noüy Ring Method)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of C10E5 in high-purity deionized water (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that is expected to bracket the CMC (e.g., from 0.01 mM to 5 mM).
-
Instrument Calibration: Calibrate a surface tensiometer using a standard of known surface tension, such as pure water (72.8 mN/m at 20°C). Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming) before each measurement.
-
Measurement: For each dilution, measure the surface tension at a controlled temperature (e.g., 25°C). Allow the solution to equilibrate before taking a reading.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two distinct linear regions. The concentration at the intersection of these two lines is the CMC.
Determination of Purity and Polydispersity
Principle: Commercial nonionic surfactants are often a mixture of oligomers with varying ethylene oxide chain lengths. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and the distribution of these oligomers.[10][11]
Protocol: Gas Chromatography (GC-FID)
-
Sample Preparation: The hydroxyl group of C10E5 is often derivatized (e.g., silylation with BSTFA) to increase its volatility and thermal stability for GC analysis.
-
Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[11]
-
Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Oven Program: A temperature ramp is used to separate the different ethylene oxide oligomers. A typical program might start at 100°C and ramp up to 300°C.
-
Detector: A Flame Ionization Detector (FID) is suitable for detecting hydrocarbon-containing molecules.
-
-
Analysis: Inject the derivatized sample. The resulting chromatogram will show a series of peaks, each corresponding to a C10En oligomer.
-
Interpretation: The area of each peak is proportional to the amount of that oligomer present. The purity can be calculated as the area of the main C10E5 peak relative to the total area of all peaks. The distribution of peaks provides information on the polydispersity of the sample.
Applications in Research and Development
The well-defined physicochemical properties of C10E5 make it a versatile tool for scientists:
-
Drug Delivery: Its ability to form micelles allows for the solubilization and encapsulation of poorly water-soluble drugs, enhancing their bioavailability.
-
Membrane Protein Biochemistry: C10E5 is used to gently extract and solubilize membrane proteins from lipid bilayers, preserving their native conformation and function for structural and functional studies.
-
Emulsion Formulation: In pharmaceuticals and cosmetics, it serves as a highly effective O/W emulsifier, creating stable and aesthetically pleasing creams and lotions.
-
Surface Chemistry: Researchers use C10E5 as a model nonionic surfactant to study fundamental processes of adsorption, micellization, and wetting.
Conclusion
This compound (C10E5) is a nonionic surfactant with a well-characterized set of physicochemical properties that are highly advantageous for a range of scientific applications. A thorough understanding of its density, refractive index, CMC, and HLB value, coupled with robust analytical methodologies for its characterization, is essential for its effective and reproducible use in research and development. This guide provides the foundational knowledge and practical insights required for scientists to confidently integrate C10E5 into their experimental designs.
References
- Pentaethylene glycol monododecyl ether. (n.d.). In chemeurope.com.
- C10E5 CAS#: 23244-49-7. (n.d.). ChemWhat.
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- Pentaethylene glycol monododecyl ether. (n.d.). In Wikipedia.
- 3,6,9,12,15-Pentaoxaheptacosan-1-ol. (n.d.). PubChem.
- Surface tension vs temperature curves of C10E5. (n.d.). ResearchGate.
- Surface density at cmc vs temperature curves. (n.d.). ResearchGate.
- Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. (2012). RSC Publishing.
- Universal method for the determination of nonionic surfactant content in the presence of protein. (2007). National Institutes of Health (NIH).
- Critical micelle concentration. (n.d.). In Wikipedia.
- Titration of nonionic surfactants. (n.d.). SI Analytics.
- Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins. (2023). ACS Publications.
- Characteristics of nonionic surfactants calculated from the model. (n.d.). ResearchGate.
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- Hydrophile-Lipophile Balance (HLB). (2016, May 28). YouTube.
- Hydrophilic-lipophilic balance – Knowledge and References. (n.d.). Taylor & Francis.
- Hydrophile-lipophile balance system - Surfactants. (n.d.). Pharmacy 180.
- Critical Micelle Concentration and the Transition Point for Micellar Size Distribution. (n.d.). Penn State.
- Surfactants - surface active agents. (n.d.). PCC Group.
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An In-depth Technical Guide to the Synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol
This guide provides a comprehensive overview of the synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a monodisperse oligoethylene glycol derivative. These compounds are of significant interest in biomedical and pharmaceutical research, particularly in drug delivery and PEGylation, due to their biocompatibility, hydrophilicity, and precise molecular weight.[1][2][3] This document will delve into the prevalent synthetic strategies, focusing on the mechanistic underpinnings and providing a detailed, field-tested protocol for its preparation.
Introduction to this compound
This compound is a bifunctional molecule featuring a hydrophilic pentaethylene glycol chain and a hydrophobic decyl chain. This amphiphilic nature makes it a valuable surfactant and a key building block for more complex molecular architectures used in various applications, including the formation of micelles for drug encapsulation and as a surface modifier for nanoparticles to improve their pharmacokinetic profiles.[4][5] The monodispersity of this oligoethylene glycol is crucial, as it ensures batch-to-batch consistency and predictable in vivo behavior, which is a significant advantage over polydisperse polyethylene glycols (PEGs).[6]
Synthetic Strategy: The Williamson Ether Synthesis
The most common and versatile method for the synthesis of oligoethylene glycol ethers is the Williamson ether synthesis.[7][8][9][10] This reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate. For the synthesis of this compound, this translates to the reaction of a deprotonated pentaethylene glycol with a decyl halide or sulfonate.
Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong base is required to deprotonate one of the terminal hydroxyl groups of pentaethylene glycol, forming a potent nucleophile (the alkoxide). This alkoxide then attacks the electrophilic carbon of the decyl halide, displacing the leaving group (halide or sulfonate) and forming the ether linkage.
The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from pentaethylene glycol and 1-bromodecane.
Materials:
-
Pentaethylene glycol (HO(CH2CH2O)5H)
-
1-Bromodecane (CH3(CH2)9Br)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Step-by-Step Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentaethylene glycol (1.2 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the mono-alkoxide.
-
-
Williamson Ether Synthesis:
-
Dissolve 1-bromodecane (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the 1-bromodecane solution dropwise to the stirred alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
The crude product will likely contain unreacted starting materials and the di-substituted byproduct. Purification is typically achieved by column chromatography on silica gel.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The polarity can be gradually increased to first elute the less polar 1-bromodecane and the di-substituted byproduct, followed by the desired monosubstituted product.
Characterization: The purified this compound should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| 1H NMR | Signals corresponding to the decyl chain protons, the ethylene glycol protons, and the terminal hydroxyl proton. Integration of the signals should confirm the ratio of the two chains. |
| 13C NMR | Distinct peaks for each carbon in the decyl and pentaethylene glycol chains. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C20H42O6 (378.5 g/mol ).[11] |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method. Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-substituted product and simplify purification. The resulting monodisperse oligoethylene glycol ether is a valuable tool for researchers in drug development and materials science, enabling the creation of well-defined and highly functional materials.
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- Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols). PubMed.
- One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates. National Institutes of Health (NIH).
- Synthesis of Branched Monodisperse Oligoethylene Glycols and 19F MRI-Traceable Biomaterials through Reductive Dimerization of Azides. ACS Publications.
- Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Royal Society of Chemistry (RSC) Publishing.
- Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Royal Society of Chemistry (RSC) Publishing.
- PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications. PubMed.
- Stepwise PEG synthesis featuring deprotection and coupling in one pot. National Center for Biotechnology Information (PMC).
- Solid Phase Stepwise Synthesis of Polyethylene Glycol. National Center for Biotechnology Information (PMC).
- Significant Applications of Polyethylene Glycol. Adroit Market Research.
- Solid Phase Stepwise Synthesis of Polyethylene Glycols. PubMed.
- Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. MCH.
- PEGs as free PTCs in Williamson ether syntheses in bases. ResearchGate.
- Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration. National Center for Biotechnology Information (PMC).
- LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. ResearchGate.
- This compound. PubChem.
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- 6. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
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3,6,9,12,15-Pentaoxapentacosan-1-ol structure and molecular weight
An In-depth Technical Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structure, properties, synthesis, and applications of this compound.
Abstract
This compound is a non-ionic surfactant and a member of the polyethylene glycol (PEG) ether family. Its amphiphilic nature, arising from a hydrophobic decyl chain and a hydrophilic pentaethylene glycol head, makes it a compound of significant interest in various scientific and industrial applications, including drug delivery, materials science, and as a component in personal care products. This guide provides a detailed examination of its molecular structure, physicochemical properties, a plausible synthetic route, and a summary of its key applications and analytical characterization methods.
Chemical Structure and Physicochemical Properties
This compound is systematically known as 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol. The structure consists of a ten-carbon alkyl chain (decyl group) linked via an ether bond to a chain of five ethylene glycol units, terminating with a primary alcohol group.
-
Molecular Weight: 378.5 g/mol [1]
-
SMILES: CCCCCCCCCCOCCOCCOCCOCCOCCO[2]
-
InChI Key: QAXPOSPGRHYIHE-UHFFFAOYSA-N[2]
The key physicochemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Weight | 378.5 g/mol [1] |
| Monoisotopic Mass | 378.29813906 Da[1] |
| XLogP3 | 3.4[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 24 |
| Topological Polar Surface Area | 66.4 Ų[1] |
| Heavy Atom Count | 26 |
Synthesis and Purification
A common and effective method for the synthesis of polyethylene glycol ethers such as this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 1-decanol and 1-bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane.
Materials:
-
1-Decanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-decanol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium hydride portion-wise to the solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium decanoxide.
-
Nucleophilic Substitution: Add a solution of 1-bromo-2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Synthetic Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Polyethylene glycol and its derivatives are widely used in various biomedical and pharmaceutical applications due to their biocompatibility, solubility in water, and low toxicity.[3][4][5]
-
Drug Delivery: The amphiphilic nature of this compound allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.[4][5] The PEG chains can also create a hydrophilic shield around nanoparticles or drug carriers, which helps to evade the immune system and prolong circulation time in the body.[4]
-
PEGylation: The terminal hydroxyl group can be functionalized to attach to proteins, peptides, or other therapeutic molecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[3][6]
-
Wound Healing and Tissue Regeneration: PEG-based materials, particularly hydrogels, are used in wound healing and tissue engineering applications.[4][7]
-
Non-ionic Surfactant: Due to its amphiphilic properties, it is used as a non-ionic surfactant in cosmetics, food, and industrial applications.[8]
Analytical Characterization
The characterization of PEGylated molecules is crucial to ensure their purity, identity, and homogeneity. A combination of analytical techniques is typically employed.
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are powerful techniques for determining the molecular weight and the degree of PEGylation.[9][10] LC-MS can be used to separate and identify the components of a reaction mixture.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to separate PEGylated products from unreacted starting materials.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule.
Logical Relationship of Characterization Techniques:
Caption: Relationship between analytical techniques and the molecular properties they help determine.
References
- Hutanu, D., Frishberg, M. D., Guo, L., & Darie, C. C. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives.
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- Huang, L., et al. (2013). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 85(15), 7496-7503.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168092, this compound.
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A Comprehensive Technical Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,9,12,15-Pentaoxapentacosan-1-ol, a polyether compound with the CAS Number 23244-49-7 , is a molecule of significant interest in various scientific and industrial fields, particularly in pharmaceuticals and materials science.[1] Its unique molecular structure, characterized by a long carbon chain interspersed with multiple ether linkages and a terminal hydroxyl group, imparts a desirable combination of hydrophilic and lipophilic properties.[1] This amphiphilic nature makes it a versatile surfactant and emulsifier.[1] This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and diverse applications, with a focus on its relevance to drug development and research.
Core Chemical and Physical Properties
The distinct properties of this compound stem from its molecular architecture. The presence of five ether groups and a terminal hydroxyl group contributes to its solubility in polar solvents, while the long decyl hydrocarbon tail provides lipophilic characteristics.[1] This balance is crucial for its function in various formulations.
| Property | Value | Source |
| CAS Number | 23244-49-7 | [1][2] |
| Molecular Formula | C₂₀H₄₂O₆ | [1][2] |
| Molecular Weight | 378.5 g/mol | [2] |
| IUPAC Name | 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [2] |
| Synonyms | Pentaethylene glycol monodecyl ether, C10E5, Polyoxyethylene (5) decyl ether | [1] |
| Appearance | Colorless liquid or solid | [1] |
| Solubility | Increased solubility in polar solvents | [1] |
Synthesis and Manufacturing
The synthesis of this compound, a type of fatty alcohol polyoxyethylene ether, typically involves the condensation of a C10 fatty alcohol (1-decanol) with multiple units of ethylene oxide.[3] This ethoxylation process is a cornerstone of surfactant manufacturing.
General Synthesis Workflow
The production method generally involves reacting 1-decanol with ethylene oxide in the presence of a catalyst. The number of ethylene oxide units added can be controlled to achieve the desired properties of the final product.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development and Research
The utility of this compound and similar polyethylene glycol ethers in the pharmaceutical and research sectors is extensive, primarily due to their surfactant properties and low toxicity.[4][5]
Key Application Areas:
-
Excipient in Formulations: Its ability to act as a solubilizer and emulsifier makes it a valuable excipient in drug formulations.[5][6] It can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[5]
-
Drug Delivery Systems: The molecular flexibility and stability of this compound are advantageous for its incorporation into drug delivery systems.[1] It can be a component of nanoparticles, liposomes, and other carriers designed to improve drug targeting and release profiles.
-
Biochemical Research: In a research context, it can be used to create high osmotic pressures and as a non-ionic detergent for solubilizing membrane proteins without denaturation.[4]
-
Topical and Transdermal Preparations: As an emulsifier and penetration enhancer, it finds use in creams, lotions, and ointments to facilitate the delivery of active ingredients through the skin.[6]
Mechanism of Action as a Surfactant
The amphiphilic nature of this compound allows it to form micelles in aqueous solutions. The hydrophobic decyl tails encapsulate non-polar molecules, such as certain APIs, while the hydrophilic polyoxyethylene heads interact with the aqueous environment, effectively solubilizing the otherwise insoluble compound.
Caption: Encapsulation of an API within a micelle formed by this compound.
Safety and Handling
According to available safety data, this compound may cause skin and eye irritation, as well as respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It is generally considered stable and incompatible with strong oxidizing agents.[3]
Conclusion
This compound is a versatile and valuable compound for researchers, scientists, and drug development professionals. Its well-defined chemical properties, particularly its amphiphilic nature, make it an effective surfactant, emulsifier, and solubilizing agent. These characteristics, combined with its low toxicity profile, have led to its widespread use in pharmaceutical formulations and various research applications. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in advancing scientific and therapeutic innovations.
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A Technical Guide to the Solubility of 3,6,9,12,15-Pentaoxapentacosan-1-ol in Organic Solvents for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a polyether compound with significant potential in pharmaceutical and materials science applications.[1] Recognizing the scarcity of direct empirical solubility data for this specific molecule, this guide emphasizes a predictive and experimental approach. We delve into the theoretical underpinnings of solubility, focusing on the powerful Hansen Solubility Parameters (HSP) as a predictive tool. Furthermore, we provide detailed, field-proven experimental protocols, including the classic shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis. This dual approach of prediction and verification equips researchers and drug development professionals with a robust methodology to confidently assess and leverage the solubility characteristics of this compound in a wide array of organic solvents.
Introduction: The Significance of this compound and its Solubility
This compound, a member of the poly(ethylene glycol) (PEG) ether family, is a molecule of considerable interest in advanced applications. Its structure, featuring a hydrophobic decyl chain and a hydrophilic pentaethylene glycol head, imparts amphiphilic properties, making it a valuable non-ionic surfactant.[1] In the realm of drug development, such molecules are crucial for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), formulating stable emulsions and microemulsions, and as components in sophisticated drug delivery systems.[2]
The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in these applications. A thorough understanding of its solubility behavior is paramount for:
-
Formulation Development: Selecting appropriate solvent systems for creating stable and effective drug formulations.
-
Process Chemistry: Designing efficient purification and manufacturing processes.
-
Predictive Modeling: Building robust models to forecast the behavior of formulations.
This guide will navigate the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The age-old axiom "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The Hansen Solubility Parameters (HSP) offer a more quantitative and predictive framework by dissecting the total cohesive energy of a substance into three distinct components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[3]
The central principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances in the three-dimensional Hansen space provides a numerical measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.
Determining the Hansen Solubility Parameters of this compound
For this compound (C₁₀H₂₁(OCH₂CH₂)₅OH), the key functional groups are the alkyl chain (-CH₂-, -CH₃), the ether linkages (-O-), and the terminal hydroxyl group (-OH).
Utilizing HSP for Solvent Screening
Once the HSP values for this compound are estimated, they can be used to screen a wide range of organic solvents. The following table provides the HSP values for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: These values are sourced from various publicly available databases and may have slight variations depending on the determination method.[6][7][8]
By calculating the Ra between this compound and each solvent, a ranked list of potential "good" solvents can be generated.
Experimental Verification: The Shake-Flask Method
While theoretical predictions are invaluable for initial screening, experimental verification is crucial for obtaining accurate, quantitative solubility data. The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[9][10][11]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the undissolved solute is separated by filtration or centrifugation, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[10][11]
Detailed Experimental Protocol
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The excess should be visually apparent.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[13][14][15][16]
Visualization of the Experimental Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
| Solvent | Predicted Solubility (based on HSP) | Experimental Solubility ( g/100 mL at 25°C) |
| Solvent A | Good | [Insert experimental value] |
| Solvent B | Moderate | [Insert experimental value] |
| Solvent C | Poor | [Insert experimental value] |
| ... | ... | ... |
By comparing the predicted solubility from the HSP model with the experimental results, a comprehensive understanding of the solubility profile of this compound can be established. Discrepancies between the predicted and experimental data can provide valuable insights into specific solvent-solute interactions that are not fully captured by the HSP model.
Conclusion: A Pathway to Informed Formulation
This technical guide has outlined a robust, two-pronged approach to determining the solubility of this compound in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method, researchers and drug development professionals can efficiently screen solvents and obtain the reliable quantitative data necessary for successful formulation and process development. This methodology not only saves time and resources but also provides a deeper understanding of the molecular interactions that govern solubility, ultimately leading to more informed and scientifically sound decisions in the laboratory and beyond.
References
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- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. [Link]
- ResearchGate. (n.d.). Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. [Link]
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- Pharmaceutical Sciences. (2024, February 15).
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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An In-depth Technical Guide to the Safe Handling of 3,6,9,12,15-Pentaoxapentacosan-1-ol for Research and Development
This guide provides comprehensive safety and handling protocols for 3,6,9,12,15-Pentaoxapentacosan-1-ol, a polyethylene glycol (PEG) ether compound. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar long-chain PEG derivatives. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related PEG ethers and authoritative sources on polyethylene glycols to establish a robust framework for safe laboratory practices.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a polyether with a terminal hydroxyl group, which imparts surfactant-like properties.[1] Understanding its chemical identity is foundational to anticipating its behavior and handling requirements.
-
IUPAC Name: 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol[2]
-
Synonyms: Pentaethylene glycol monodecyl ether, C10E5, Polyoxyethylene 5 Decyl Ether[1]
-
Molecular Weight: 378.54 g/mol [1]
The structure consists of a hydrophilic pentaethylene glycol chain and a lipophilic decyl chain, making it an effective non-ionic surfactant.[1] Its relatively high molecular weight suggests low volatility at room temperature.[1]
Table 1: Representative Physicochemical Properties of Long-Chain PEG Ethers
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | General knowledge from related SDS |
| Odor | Mild, characteristic | General knowledge from related SDS |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Volatility | Low | [1] |
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively documented, data from analogous long-chain PEG ethers, such as polyethylene glycol monododecyl ether, indicate a potential for mild to moderate hazards.[3][4]
Primary Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[3][4]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[4]
-
Aquatic Toxicity: Some PEG ethers are very toxic to aquatic life, with long-lasting effects.[3]
Potential Contaminants:
The manufacturing process of PEG compounds, known as ethoxylation, may result in trace amounts of unreacted ethylene oxide and the byproduct 1,4-dioxane, both of which are recognized as potential carcinogens.[5][6] While modern manufacturing processes aim to minimize these impurities, their potential presence should be a consideration in risk assessment.
Expert Insight: The primary risk in a laboratory setting is direct contact with the skin and eyes. The low volatility of this compound reduces the risk of inhalation exposure under standard laboratory conditions. However, aerosol-generating procedures should be performed with caution.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls, is crucial. PPE serves as the final barrier of protection.
Hierarchy of Controls
The following diagram illustrates the preferred order of control measures for handling this compound.
Caption: Hierarchy of controls for managing exposure risk.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[4]
-
Eye Wash and Safety Shower: Ensure easy access to an emergency eye wash station and safety shower.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[4]
-
Respiratory Protection: Generally not required under normal handling conditions. If aerosols are generated, a NIOSH-approved respirator may be necessary.[8]
Section 4: Safe Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in the work area.[3]
-
Keep containers tightly closed when not in use.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep away from strong oxidizing agents and incompatible materials.[8]
-
Store in the original, tightly sealed container.[10]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Avoid release to the environment.[3] Given the potential for aquatic toxicity, do not dispose of this chemical down the drain.[3]
Section 5: Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[10]
Spill Response Workflow
The following workflow outlines the steps for managing a small laboratory spill.
Caption: Step-by-step workflow for small spill response.
Section 6: Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution
-
Preparation: In a designated and well-ventilated area (preferably a fume hood), assemble all necessary equipment (beaker, stir plate, magnetic stir bar, graduated cylinder, and appropriate solvent).
-
PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Weighing: Accurately weigh the required amount of this compound in a tared beaker.
-
Dissolution: Add the desired volume of solvent (e.g., deionized water) to the beaker.
-
Mixing: Place the beaker on a stir plate and add a magnetic stir bar. Stir until the solid is completely dissolved.
-
Storage: Transfer the solution to a clearly labeled and sealed container.
-
Cleanup: Clean all glassware and the work area thoroughly. Dispose of any waste in a designated hazardous waste container.
Protocol 2: Handling a Small Spill
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Before cleaning, put on appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment: For a small liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]
-
Collection: Carefully scoop the absorbed material into a labeled container for chemical waste.[10]
-
Decontamination: Wipe the spill area with soap and water, followed by a clean water rinse.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
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The Versatility of 3,6,9,12,15-Pentaoxapentacosan-1-ol: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the rational selection of excipients is paramount to the success of a formulation. Among the versatile class of non-ionic surfactants, 3,6,9,12,15-Pentaoxapentacosan-1-ol, also known as Pentaethylene glycol monodecyl ether (C10E5), presents a unique profile of properties that make it a compelling candidate for a range of sophisticated applications. This in-depth technical guide provides a comprehensive overview of the core attributes of C10E5 and its practical applications, with a focus on drug delivery, membrane protein extraction, and protein stabilization.
Core Principles: Understanding the Physicochemical Behavior of this compound
This compound is an amphiphilic molecule, possessing a hydrophilic pentaethylene glycol head and a hydrophobic decyl tail. This dual nature governs its behavior in aqueous solutions, leading to self-assembly into micelles and a significant reduction in surface tension at interfaces.
Surfactant Properties: Critical Micelle Concentration and Surface Tension
The critical micelle concentration (CMC) is a fundamental parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Below the CMC, this compound primarily exists as monomers and adsorbs at interfaces, leading to a sharp decrease in the surface tension of the solution. Above the CMC, the interfaces are saturated, and additional surfactant molecules form micelles, with the surface tension remaining relatively constant.[1]
The CMC of this compound is influenced by temperature. As the temperature increases, the CMC generally decreases, indicating that micellization is favored at higher temperatures.[2] This behavior is crucial when designing temperature-sensitive formulations.
| Temperature (°C) | Critical Micelle Concentration (CMC) (mmol/kg) |
| 15 | ~0.85 |
| 20 | ~0.80 |
| 25 | ~0.75 |
| 30 | ~0.70 |
| 35 | ~0.65 |
Note: The data presented is an approximation based on graphical representations from the literature for C10E5 and may vary slightly based on experimental conditions.[2]
The surface tension of aqueous solutions of this compound decreases significantly with increasing concentration up to the CMC. This property is fundamental to its role as a wetting agent, emulsifier, and stabilizer.
| Concentration (mmol/kg) | Surface Tension (mN/m) at 25°C |
| 0.1 | ~55 |
| 0.2 | ~48 |
| 0.4 | ~40 |
| 0.6 | ~35 |
| ≥ 0.75 (CMC) | ~32 |
Note: The data presented is an approximation based on graphical representations from the literature for C10E5 and may vary slightly based on experimental conditions.
Applications in Advanced Drug Delivery
The unique properties of this compound make it a valuable tool in the formulation of advanced drug delivery systems, particularly for poorly water-soluble drugs.
Nanoparticle Formulation for Enhanced Bioavailability
Nanoparticles can significantly improve the dissolution rate and bioavailability of poorly soluble drugs. This compound can be employed as a stabilizer in the preparation of drug-loaded nanoparticles. Its amphiphilic nature allows it to adsorb onto the surface of the nanoparticles as they are formed, preventing aggregation and ensuring a stable dispersion.
This protocol provides a method for preparing celecoxib-loaded nanoparticles using a modified solvent evaporation technique with this compound as a stabilizer. Celecoxib, a poorly water-soluble anti-inflammatory drug, is used here as a model compound.[3]
Materials:
-
Celecoxib
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound (C10E5)
-
Dichloromethane (DCM)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of celecoxib and PLGA in DCM. The ratio of drug to polymer can be varied to optimize drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound at a concentration above its CMC (e.g., 1-2 mM) to ensure the presence of micelles which aid in stabilization.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The energy input during this step is critical for determining the final particle size. The C10E5 molecules will orient at the oil-water interface, stabilizing the newly formed droplets.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate. As the solvent is removed, the PLGA and celecoxib precipitate to form solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with purified water to remove any excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
Causality Behind Experimental Choices:
-
Surfactant Concentration: Using a C10E5 concentration above the CMC ensures a sufficient supply of surfactant molecules to rapidly coat the surface of the newly formed nanoparticles, preventing their aggregation.
-
Homogenization/Sonication: The intensity and duration of this step directly impact the particle size. Higher energy input generally leads to smaller nanoparticles.
-
Washing Step: This is crucial for removing residual solvent and excess surfactant, which could otherwise cause toxicity or instability.
Caption: Solubilization of an integral membrane protein by surfactant micelles.
This protocol provides a general framework for the extraction of membrane proteins from cultured cells using this compound. Optimization of the surfactant concentration and incubation time is often necessary for specific proteins. [4][5][6][7] Materials:
-
Cultured cells expressing the target membrane protein
-
Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)
-
This compound (C10E5) stock solution (e.g., 10% w/v)
-
Centrifuge and ultracentrifuge
Procedure:
-
Cell Lysis: Harvest cells and resuspend them in a hypotonic lysis buffer. Disrupt the cells using a Dounce homogenizer or sonication.
-
Membrane Isolation: Centrifuge the cell lysate at a low speed to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing this compound. The final surfactant concentration should be above its CMC and typically in the range of 1-2% (w/v).
-
Incubation: Incubate the suspension on ice or at 4°C with gentle agitation for a period of time (e.g., 30 minutes to a few hours) to allow for solubilization.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any insoluble material.
-
Downstream Processing: The supernatant containing the solubilized membrane protein can then be used for purification techniques such as affinity chromatography.
Causality Behind Experimental Choices:
-
Detergent-to-Protein Ratio: A critical parameter is the ratio of detergent to protein. A sufficient excess of surfactant is required to effectively solubilize the protein and prevent aggregation.
-
Temperature: Low temperatures (4°C) are generally used to minimize protease activity and maintain protein stability during the extraction process.
-
Incubation Time: The optimal incubation time for solubilization varies depending on the protein and the strength of its interaction with the membrane.
Role in Protein Stabilization
The stability of therapeutic proteins, such as monoclonal antibodies, is a critical concern in their formulation. Non-ionic surfactants like this compound can play a crucial role in preventing protein aggregation and denaturation.
Mechanism of Protein Stabilization
The primary mechanism by which non-ionic surfactants stabilize proteins is through competitive adsorption at interfaces (e.g., air-water, solid-liquid). [8][9][10][11]Proteins are surface-active and can unfold and aggregate at these interfaces. By preferentially adsorbing to these surfaces, this compound effectively shields the protein from these destabilizing environments. Additionally, direct interactions between the surfactant and hydrophobic patches on the protein surface can prevent protein-protein interactions that lead to aggregation. [12]
Caption: Mechanism of protein stabilization by competitive adsorption.
Conclusion
This compound is a non-ionic surfactant with a well-defined set of physicochemical properties that make it a highly valuable tool for researchers and drug development professionals. Its ability to self-assemble into micelles, reduce surface tension, and interact with hydrophobic molecules underpins its diverse applications in drug delivery, membrane protein research, and protein stabilization. By understanding the core principles of its behavior and applying rationally designed experimental protocols, the full potential of this versatile excipient can be harnessed to address significant challenges in pharmaceutical formulation and biotechnology.
References
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- Critical micelle concentration vs temperature curve of C10E5.
- Solubilization of itraconazole by surfactants and phospholipid-surfactant mixtures:interplay of amphiphile structure, pH and electrostatic interactions.
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- Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient. NIH. (URL not available)
- Mechanisms of stabilization of proteins by surfactants.
- Role of surfactants in the stabilization of protein formul
- Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process. MDPI. (URL not available)
- Description of Temperature Dependence of Critical Micelle Concentration.
- Mechanisms for protein aggregation and stabiliz
- Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Sc
- The Formulation, Preparation, and Evaluation of Celecoxib Nanosuspensions: Nanosizing via High-Pressure Homogenization and Conversion of the Nanosuspensions into Dry Powders by Spray Drying and Freeze Drying. MDPI. (URL not available)
- Development and In-Vitro Evaluation of Itraconazole Loaded Nanoemulsion | Journal of Drug Delivery and Therapeutics. (URL not available)
- Solubility of Itraconazole in various oils, surfactants, and... | Download Table.
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- Formulation, Characterization, and in Vivo Evaluation of Celecoxib-PVP Solid Dispersion Nanoparticles Using Supercritical Antisolvent Process.
- Effect of Temperature Changes on Critical Micelle Concentration for Tween Series surfactant. (URL not available)
- Effect of Formulation Variables on Preparation of Celecoxib Loaded Polylactide-Co-Glycolide Nanoparticles. PMC - NIH. (URL not available)
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- Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation.
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- Interfacial tensions and aggregate structure in pentaethylene glycol monododecyl ether/oil/water microemulsion systems | Langmuir.
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- The stabilization of a human IgM monoclonal antibody with poly(vinylpyrrolidone). PubMed. (URL not available)
- Surface Tension and Density of Ethylene Glycol Monobutyl Ether–Water Mixtures from 277.15 to 308.15 K.
- Efficient and convenient enrichment of multispanning membrane proteins for proteomic studies. Thermo Fisher Scientific. (URL not available)
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- Surface tension vs natural logarithm of molality curves at 298.15 K:...
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Harnessing the Potential of Novel PEG Derivatives: A Technical Guide for Advanced Research Applications
Foreword
For decades, Poly(ethylene glycol), or PEG, has been a cornerstone in the pharmaceutical and biomedical research landscapes. Its ability to enhance the therapeutic efficacy of drugs by increasing solubility, reducing immunogenicity, and extending circulation half-life is well-documented.[][2] The initial wave of "PEGylation" technology, pioneered in the 1970s, revolutionized the development of biologics and drug-loaded nanoparticles, leading to a multi-billion dollar market with numerous clinically approved PEGylated drugs.[3][4] However, as our understanding of complex biological systems has deepened, so too have the demands placed on this versatile polymer. The limitations of traditional, linear PEG have become apparent, paving the way for a new generation of "novel PEG derivatives." This guide delves into the rationale, synthesis, and cutting-edge research applications of these advanced polymers, offering a technical roadmap for researchers, scientists, and drug development professionals.
Part 1: The Evolution from Traditional to Novel PEG Derivatives
The "PEGylation" Revolution and Its Inherent Limitations
The concept of PEGylation was born from the need to overcome the immunogenicity of non-human derived proteins.[3] By attaching PEG chains to molecules, a hydrophilic shield is formed, effectively masking them from the immune system and reducing clearance by the kidneys.[3][5] This seemingly simple modification dramatically improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][7]
However, the "first generation" of PEGylation, often involving the random attachment of linear PEG chains, presented several challenges:
-
Heterogeneity: Random conjugation leads to a mixture of products with varying numbers of PEG chains attached at different sites, resulting in inconsistent biological activity and difficulty in characterization.[8]
-
Reduced Bioactivity: The "stealth" effect of PEG can sometimes sterically hinder the interaction of the therapeutic molecule with its target, leading to a decrease in efficacy.[9][10]
-
The "PEG Dilemma": While PEGylation enhances circulation time, it can impede cellular uptake and endosomal escape of the drug, a significant hurdle for intracellular drug delivery.[11][12]
-
Immunogenicity Concerns: Despite its reputation for being immunologically inert, there is growing evidence of anti-PEG antibodies in patients, which can lead to accelerated blood clearance and potential hypersensitivity reactions.[13][14]
The Rationale for Innovation: Designing the Next Generation of PEGs
To address these limitations, the focus of PEG-related research has shifted towards the rational design and synthesis of novel derivatives with tailored properties. The goal is to move beyond the "one-size-fits-all" approach of linear PEG and create polymers with specific functionalities that allow for:
-
Site-Specific Conjugation: Precisely controlling the point of PEG attachment to preserve the biological activity of the therapeutic molecule.[15][16]
-
Controlled Release: Engineering PEG linkers that cleave in response to specific physiological triggers, releasing the drug payload at the target site.[11][17]
-
Enhanced Targeting: Incorporating ligands into the PEG structure to actively target specific cells or tissues.
-
Multi-functionality: Creating complex architectures, such as branched and multi-arm PEGs, to modulate drug load, solubility, and pharmacokinetic profiles.[][18]
Part 2: A Survey of Novel PEG Derivatives and Their Synthesis
The modern PEG toolbox is diverse, offering a range of derivatives designed for specific applications.
Key Classes of Novel PEG Derivatives
| Derivative Class | Core Feature | Primary Research Applications |
| Heterobifunctional PEGs | Possess two different reactive terminal groups. | Bioconjugation, surface modification, cross-linking.[19] |
| Multi-arm and Branched PEGs | Multiple PEG chains extending from a central core. | Drug delivery (increased drug load), hydrogel formation, tissue engineering.[][18][20] |
| Cleavable PEG Linkers | Contain bonds that can be broken by specific stimuli (e.g., pH, enzymes, redox potential). | Controlled drug release, overcoming the "PEG dilemma".[17][21] |
| "Smart" (Stimuli-responsive) PEGs | Undergo conformational or chemical changes in response to environmental cues. | Targeted drug delivery, diagnostics.[11] |
Synthetic Strategies: A Glimpse into the Chemist's Toolkit
The synthesis of these advanced derivatives requires a sophisticated understanding of polymer chemistry. While a comprehensive review is beyond the scope of this guide, it is important to highlight some common strategies:
-
End-Group Functionalization: The hydroxyl end-groups of a standard PEG diol can be converted into a wide array of reactive moieties, such as amines, carboxylates, thiols, and azides, through well-established chemical reactions.[22]
-
Living Anionic Ring-Opening Polymerization: This technique allows for the precise control of PEG's molecular weight and the introduction of specific end-groups during the polymerization process.[23]
-
Multi-component Reactions: These efficient reactions allow for the rapid assembly of complex molecules, such as PEG-drug conjugates, in a single step.[24]
Part 3: Advanced Research Applications in Focus
The true power of novel PEG derivatives lies in their ability to enable groundbreaking research across multiple disciplines.
Precision Drug Delivery and Targeting
The ability to deliver a therapeutic agent to a specific site of action while minimizing off-target effects is the holy grail of drug development. Novel PEG derivatives are making this a reality.
-
Active Targeting with Ligand-Conjugated PEGs: By incorporating targeting ligands (e.g., antibodies, peptides, aptamers) into the PEG structure, researchers can create drug delivery systems that actively seek out and bind to specific cell types, such as cancer cells.[18]
-
Controlled Release with Cleavable Linkers: To overcome the "PEG dilemma," cleavable linkers are being employed to ensure that the drug is released from its PEG carrier only after it has reached its target.[17] These linkers can be designed to be sensitive to the unique microenvironment of a tumor (e.g., low pH, high redox potential) or to specific enzymes that are overexpressed in diseased tissue.[11] This strategy not only enhances efficacy but also significantly reduces systemic toxicity.[17]
Experimental Workflow: Antibody-Drug Conjugate (ADC) with a Cleavable PEG Linker
Caption: Workflow for an Antibody-Drug Conjugate with a cleavable PEG linker.
Innovations in Tissue Engineering and Regenerative Medicine
The unique properties of PEG derivatives, particularly their biocompatibility and tunable physical properties, make them ideal for creating scaffolds that mimic the natural extracellular matrix (ECM).[22]
-
PEG Hydrogels for 3D Cell Culture: Multi-arm PEG derivatives can be cross-linked to form hydrogels, which are highly swollen, water-rich networks that provide a supportive environment for cell growth.[20][23] These hydrogels can be functionalized with bioactive molecules, such as peptides containing the RGD sequence, to promote cell adhesion and proliferation.[25] The porosity and mechanical properties of these hydrogels can be precisely controlled to mimic the specific tissue being studied.[25]
-
Bioactive Scaffolds for Tissue Repair: By incorporating degradable linkages into the hydrogel network, researchers can create scaffolds that gradually break down as new tissue is formed. These scaffolds can also be designed to release growth factors and other therapeutic agents in a controlled manner to promote tissue regeneration.[20]
Signaling Pathway: Cell Adhesion to a Bioactive PEG Hydrogel
Caption: Simplified signaling cascade for cell adhesion to an RGD-functionalized PEG hydrogel.
Enhancing Bioconjugation and Protein Stabilization
The precise attachment of PEG to proteins, known as site-specific PEGylation, is crucial for preserving their biological function.[26]
-
Site-Specific PEGylation Techniques:
-
N-terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal amino group of a protein.[15][27]
-
Cysteine-directed PEGylation: The introduction of a unique cysteine residue into the protein sequence via genetic engineering allows for highly specific PEGylation using thiol-reactive PEG derivatives.[16]
-
Enzymatic PEGylation: Enzymes such as transglutaminase can be used to catalyze the site-specific attachment of PEG to proteins.[15]
-
-
Overcoming Steric Hindrance with Branched PEGs: Branched PEG derivatives can provide a more effective shield against proteolytic degradation and immune recognition compared to linear PEGs, while potentially causing less steric hindrance at the protein's active site.[]
Emerging Applications in Diagnostics and Theranostics
The unique properties of PEG derivatives are also being leveraged in the development of advanced diagnostic and theranostic agents.
-
Improving Diagnostic Sensitivity: PEG coatings on nanoparticles and biosensors can reduce non-specific protein adsorption, leading to improved sensitivity and specificity in diagnostic assays.[28]
-
Theranostic Nanoconjugates: By conjugating imaging agents (e.g., near-infrared dyes) and therapeutic molecules to the same PEG backbone, researchers are creating "theranostic" agents that can simultaneously diagnose and treat diseases like cancer.[29]
Part 4: Experimental Protocols and Best Practices
To facilitate the adoption of these advanced techniques, this section provides detailed protocols for the synthesis of a key PEG derivative and the characterization of PEGylated proteins.
Protocol: Synthesis of a Heterobifunctional PEG Derivative (α-amine-ω-pyridyldithio PEG)
This protocol describes a multi-step synthesis of a heterobifunctional PEG derivative with an amine group at one end and a pyridyldithio group at the other, adapted from a published method.[30]
Step 1: Synthesis of α-Thioacetate-ω-mesyl PEG
-
Dissolve α-Thioacetate-ω-hydroxyl PEG in anhydrous dichloromethane (DCM).
-
Add triethylamine and cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride and stir the reaction mixture overnight at room temperature.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product in cold diethyl ether and dry under vacuum.
Step 2: Synthesis of α-amine-ω-pyridyldithio PEG
-
Dissolve α-Thioacetate-ω-mesyl PEG and 2,2'-dipyridyl disulfide in a 2:1 (v/v) mixture of 7N ammonia in methanol and 28% aqueous ammonia.
-
Stir the solution at room temperature under a nitrogen atmosphere for 96 hours.
-
Bubble nitrogen through the solution to remove excess ammonia.
-
Remove methanol by rotary evaporation.
-
Extract the aqueous solution with DCM.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the final product in cold diethyl ether and dry under vacuum.
Protocol: Characterization of PEG Conjugates
Thorough characterization is essential to ensure the quality and consistency of PEGylated products. A combination of analytical techniques is typically required.
| Technique | Information Obtained | Key Considerations |
| Size Exclusion Chromatography (SEC) | Determination of molecular weight distribution and detection of aggregates. | A broad peak can indicate polydispersity of the PEG reagent or a heterogeneous mixture of PEGylated species.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of end-group functionalization and structural integrity.[31][32] | Requires deuterated solvents and can be challenging for large molecules. |
| Mass Spectrometry (MS) | Precise determination of molecular weight and degree of PEGylation.[6] | Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[33] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of different PEGylated species followed by mass analysis. | Essential for analyzing complex mixtures and identifying sites of PEGylation.[6] |
Troubleshooting Common Characterization Challenges:
-
Broad SEC Peaks: This can be due to the polydispersity of the PEG reagent itself. Using monodisperse PEG derivatives can help to alleviate this issue.[34]
-
Complex MS Spectra: The polydispersity of PEG can lead to a series of peaks in the mass spectrum, making data interpretation difficult. Deconvolution software can be used to simplify the spectra.[34] Cleavable linkers can also be employed to allow for separate analysis of the protein and PEG moieties.[33]
Part 5: Future Perspectives and Conclusion
The field of PEGylation is continuously evolving, with ongoing research focused on addressing the remaining challenges and expanding the applications of this versatile polymer.
Overcoming Current Hurdles
-
The Immunogenicity Problem: The development of alternative, less immunogenic polymers is an active area of research.[13] Strategies to mitigate the immune response to PEG, such as the use of hyperbranched or "bottlebrush" architectures, are also being explored.[13][35]
-
Biodegradability: Traditional PEGs are not biodegradable, which can lead to accumulation in the body. The development of biodegradable PEG alternatives is a key focus for future research.[]
The Next Generation of PEG Derivatives
The future of PEGylation lies in the creation of even more sophisticated, multi-functional derivatives that can respond to complex biological cues and perform multiple tasks simultaneously. We can anticipate the development of:
-
"Smart" Hydrogels: That can change their properties in response to cellular signals, providing a dynamic environment for tissue regeneration.
-
Multi-stage Drug Delivery Systems: That can navigate multiple biological barriers to deliver their payload to previously inaccessible targets.
-
Integrated Theranostic Platforms: That combine high-resolution imaging with targeted therapy for personalized medicine.
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- Biopharma PEG Provides Multi-arm PEG Derivatives Crosslinked Into Hydrogels. (2022-11-29).
- High-Density Branched PEGylation for Nanoparticle Drug Delivery - ResearchGate.
- Biological Potential of Polyethylene Glycol (PEG)-Functionalized Graphene Quantum Dots in In Vitro Neural Stem/Progenitor Cells - NIH.
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Whitepaper: The Core Mechanism of PEGylated Linkers in Advanced Bioconjugates
A Technical Guide on the Function of 3,6,9,12,15-Pentaoxapentacosan-1-ol and its Analogs
Executive Summary
In the landscape of modern therapeutics, particularly in the domains of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule has transcended its role as a simple covalent tether. It is now recognized as a critical determinant of a drug's efficacy, selectivity, stability, and overall pharmacokinetic profile. This technical guide provides an in-depth analysis of the mechanism of action of polyethylene glycol (PEG) based linkers, with a specific focus on the principles embodied by this compound. This molecule, comprising a hydrophobic decyl chain and a hydrophilic pentaethylene glycol (PEG5) spacer, serves as an exemplary model to dissect the multifaceted roles of a linker. We will explore how its physicochemical properties directly influence bioconjugate performance, from modulating solubility and circulation half-life to orchestrating the complex molecular interactions essential for targeted protein degradation. This guide is intended for researchers, chemists, and drug development professionals seeking to rationally design and optimize next-generation targeted therapeutics.
Deconstructing the Linker: Beyond a Simple Spacer
The architecture of a targeted bioconjugate, such as a PROTAC or ADC, consists of distinct functional modules: a targeting ligand (e.g., an antibody or a small molecule warhead), a payload or effector moiety (a cytotoxic drug or an E3 ligase recruiter), and the linker that connects them.[1][2] Historically viewed as an inert spacer, the linker is now understood to be a dynamic and influential component. Its composition, length, and flexibility are pivotal parameters that govern the ultimate biological activity of the entire construct.[1][]
Polyethylene glycol (PEG) has emerged as a dominant motif in linker design due to a unique combination of beneficial properties.[4][5] PEG is a synthetic, water-soluble polymer composed of repeating ethylene oxide units, renowned for its biocompatibility and non-immunogenic nature.[4][6] The specific molecule of interest, This compound , represents a bifunctional PEG linker archetype. Its structure consists of:
-
A hydrophobic ten-carbon alkyl chain (decyloxy group) , which can influence membrane interactions and overall lipophilicity.
-
A hydrophilic pentaethylene glycol (PEG5) chain , which imparts favorable physicochemical properties.[7]
-
A terminal hydroxyl group (-OH) , which serves as a reactive handle for further chemical modification and conjugation.[7]
This guide will use this structure as a framework to explain the core mechanisms by which PEG linkers operate.
Core Mechanism of Action: Modulating Physicochemical and Pharmacological Properties
The primary mechanism of a PEG linker is the profound alteration of a molecule's physical and biological properties. This modulation is the direct result of the fundamental chemistry of the polyethylene glycol chain.
Enhancement of Aqueous Solubility and Stability
A frequent challenge in drug development is the poor water solubility of complex organic molecules, particularly potent cytotoxic payloads or hydrophobic small molecule ligands.[8] This can lead to aggregation, hinder formulation, and limit bioavailability.[9] PEG linkers directly counteract this issue. The repeating ethylene oxide units form hydrogen bonds with water, creating a dynamic hydration shell around the bioconjugate.[][5] This shielding effect not only dramatically increases aqueous solubility but also enhances systemic stability by preventing non-specific interactions with blood components and reducing the tendency for protein aggregation.[9][10] This is critical in ADC development, where maintaining the solubility of the conjugate is necessary, especially when aiming for a high drug-to-antibody ratio (DAR).[8]
Favorable Alteration of Pharmacokinetics (PK)
PEGylation, the process of conjugating PEG chains to a molecule, is a well-established strategy for improving a drug's pharmacokinetic profile.[4] The mechanism is twofold:
-
Increased Hydrodynamic Radius: The PEG chain and its associated water shell significantly increase the molecule's effective size in solution.[5][9] This larger hydrodynamic volume drastically reduces the rate of renal clearance, as the molecule is less efficiently filtered by the kidneys.[11]
-
"Stealth" Effect: The hydration shell masks the bioconjugate from recognition and uptake by the reticuloendothelial system (RES), a part of the immune system responsible for clearing foreign substances.[9] This reduced immunogenicity and clearance prolongs the circulation half-life (t1/2) and increases the total drug exposure (Area Under the Curve, AUC).[8]
Balancing Solubility and Cellular Permeability
For therapeutics targeting intracellular proteins, such as most PROTACs, the ability to cross the cell membrane is paramount. Here, the linker's composition presents a critical trade-off. While the hydrophilic PEG chain improves solubility in the extracellular space and cytosol, it can also increase the polar surface area, potentially hindering passive diffusion across the lipid bilayer.[12] Conversely, incorporating hydrophobic elements, like the decyl chain in this compound or alkyl chains in general, can improve cell penetration.[13] The optimal linker design, therefore, involves a careful balance between hydrophilicity for solubility and pharmacokinetics, and hydrophobicity for cell permeability, a process that must be empirically optimized for each specific therapeutic agent.[13]
Application-Specific Mechanisms: The Linker in Action
Beyond modulating general properties, the linker's mechanism is intimately tied to the specific modality of the drug. Its structural characteristics—particularly length and flexibility—are decisive for biological function.
In PROTACs: Orchestrating the Ternary Complex
PROTACs function by hijacking the body's ubiquitin-proteasome system to induce the degradation of a specific target protein.[13] They are heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, bringing them into close proximity.[14][15] This induced proximity within a "ternary complex" (Target Protein-PROTAC-E3 Ligase) allows the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[16]
The linker's role in this process is not merely to connect the two binding ligands, but to actively enable the formation of a productive ternary complex.[17]
-
Distance and Geometry: The length of the linker dictates the spatial separation between the target protein and the E3 ligase.[][18] An optimal linker length is essential to facilitate the necessary protein-protein interactions for efficient ubiquitination.[17][18] A linker that is too short can lead to steric clashes, preventing complex formation, while one that is too long may result in an unstable or non-productive complex where the ubiquitination sites are inaccessible.[12][19]
-
Flexibility and Orientation: The inherent flexibility of PEG chains allows the two proteins to sample various orientations, increasing the probability of adopting a conformation competent for ubiquitin transfer.[12][16] However, excessive flexibility can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[16]
The optimization of linker length is therefore a crucial, empirical step in PROTAC development, as the ideal length is highly dependent on the specific target and E3 ligase pair.[18][19]
In ADCs: Ensuring Stability and Controlled Payload Delivery
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[2][20] The linker's primary roles are to ensure the payload remains securely attached in systemic circulation (stability) and to facilitate its release once the ADC is internalized by the target cell.[2]
PEG linkers contribute significantly to ADC efficacy by:
-
Improving Stability and DAR: Hydrophobic payloads can induce ADC aggregation, especially at higher drug-to-antibody ratios (DAR). The hydrophilic PEG linker improves the overall solubility of the ADC, enabling higher DARs without compromising stability.[8][11] This allows for the delivery of a higher concentration of the cytotoxic drug to the target cell per binding event.[8]
-
Serving as a Scaffold for Cleavable Moieties: While the core PEG structure is stable, it serves as an excellent, hydrophilic scaffold for incorporating cleavable functionalities.[21] For example, pH-sensitive groups (e.g., hydrazones) that break in the acidic environment of lysosomes, or peptide sequences that are cleaved by specific lysosomal proteases, can be integrated alongside the PEG chain to ensure payload release occurs only inside the target cell, minimizing off-target toxicity.[20][21]
Experimental Validation and Optimization
The theoretical advantages of a linker must be confirmed through rigorous experimentation. The causality behind experimental choices is to empirically determine the optimal linker that maximizes therapeutic effect while minimizing toxicity.
Protocol: Functionalization and Conjugation of a PEG-OH Linker
This protocol describes a general workflow to prepare a PEG linker for conjugation, using this compound as the starting material. The goal is to convert the terminal hydroxyl into a more reactive functional group for subsequent coupling reactions.
Objective: To convert the terminal alcohol of the linker to a terminal azide for use in copper-catalyzed or strain-promoted "click chemistry."
Methodology:
-
Mesylation of the Alcohol:
-
Dissolve the C10-PEG5-OH linker (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool to 0°C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution, extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the mesylated linker.
-
-
Azide Substitution:
-
Dissolve the crude mesylated linker in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 60-70°C and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting C10-PEG5-Azide linker using column chromatography.
-
-
Final Conjugation (Example: Click Chemistry):
-
The purified azide-terminated linker can now be conjugated to a warhead or E3 ligand containing a terminal alkyne using standard Cu(I)-catalyzed click chemistry conditions (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).[14]
-
Protocol: Quantitative Assessment of PROTAC Efficacy
This protocol provides a self-validating system to measure the primary endpoint of PROTAC action: target protein degradation.
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC series with varying linker lengths.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant human cell line (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the PROTACs (with different PEG linker lengths) in cell culture medium, typically from 0.1 nM to 10 µM.[12]
-
Aspirate the old medium from the cells and add the medium containing the PROTACs or a vehicle control (e.g., DMSO).[18]
-
Incubate the cells for a specified duration (e.g., 24 hours).[18]
-
-
Protein Extraction (Lysis):
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well to lyse the cells and solubilize proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
-
-
Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Data Presentation: Impact of Linker Length on PROTAC Performance
The following table summarizes representative data from an experiment as described above, demonstrating the critical importance of linker length optimization.
| PROTAC Construct | Linker Composition | DC50 (nM) | Dmax (%) | Rationale for Observation |
| PROTAC-1 | C10-PEG3 -Ligand | 150 nM | 65% | Potentially too short, causing steric hindrance and preventing optimal ternary complex formation.[17][18] |
| PROTAC-2 | C10-PEG5 -Ligand | 25 nM | 92% | Optimal length , allowing for a stable and productive ternary complex with correct geometry for ubiquitination.[19] |
| PROTAC-3 | C10-PEG8 -Ligand | 80 nM | 85% | Linker may be too long/flexible, leading to a less stable complex and reduced degradation efficiency.[12][18] |
| PROTAC-4 | C10-PEG12 -Ligand | 200 nM | 70% | Excessively long linker significantly reduces the stability and productivity of the ternary complex.[17] |
graph TD { A[Synthesize PROTAC Library\n(Varying PEG Linker Length)] --> B{Cell-Based Assay}; B --> C[Treat Cells with PROTACs\n(Concentration Gradient)]; C --> D[Lyse Cells & Quantify Protein]; D --> E[Western Blot Analysis\n(Target + Loading Control)]; E --> F[Densitometry & Normalization]; F --> G{Data Analysis}; G --> H[Plot Dose-Response Curve]; H --> I[Determine DC50 & Dmax]; I --> J[Select Optimal Linker];subgraph "Synthesis" A end subgraph "Experiment" B; C; D; E; end subgraph "Analysis & Selection" F; G; H; I; J; end style A fill:#F1F3F4,stroke:#5F6368 style J fill:#34A853,stroke:#202124,font-weight:bold,font-color:#FFFFFF
}
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- 20. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Commercial Sourcing and Technical Applications of 3,6,9,12,15-Pentaoxapentacosan-1-ol for Advanced Drug Delivery Systems
Abstract
This technical guide provides a comprehensive overview of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a non-ionic surfactant of significant interest in the pharmaceutical sciences. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering in-depth information on commercial suppliers, key physicochemical properties, and its application in the formulation of advanced drug delivery systems. A detailed, self-validating protocol for the preparation of drug-loaded polymeric nanoparticles is provided, alongside methodologies for their characterization. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the formulation process.
Introduction: The Role of Polyethylene Glycol Monoalkyl Ethers in Drug Delivery
This compound, also known by its synonyms Pentaethylene glycol monodecyl ether and C10E5, is a polyether compound with the CAS number 23244-49-7.[1] Its molecular structure consists of a hydrophilic pentaethylene glycol head and a hydrophobic decyl tail, rendering it an effective non-ionic surfactant. This amphiphilic nature is central to its utility in pharmaceutical formulations, particularly in the creation of stable nano-sized drug delivery vehicles such as polymeric nanoparticles and nanoemulsions.[2][3]
The precise balance between its hydrophilic and lipophilic portions, often quantified by the Hydrophilic-Lipophilic Balance (HLB) value, allows for the efficient reduction of interfacial tension between oil and water phases. This property is critical for the formation of stable, monodisperse nanoparticles that can encapsulate poorly water-soluble drugs, thereby enhancing their bioavailability and enabling targeted delivery.[3] The choice of a specific polyethylene glycol monoalkyl ether, such as C10E5, is a critical parameter in formulation development, influencing nanoparticle size, stability, drug loading capacity, and release kinetics.
Commercial Availability and Supplier Evaluation
The reliable sourcing of high-purity this compound is a prerequisite for reproducible research and development in the pharmaceutical industry. Several reputable chemical suppliers offer this compound, often under its various synonyms. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of detailed analytical data (e.g., Certificate of Analysis with NMR and GC-MS data), batch-to-batch consistency, and the supplier's quality management certifications (e.g., ISO 9001).
Below is a comparative table of prominent commercial suppliers for this compound (CAS 23244-49-7).
| Supplier | Product Name(s) | Purity | Available Quantities | Notes |
| Sigma-Aldrich | Pentaethylene glycol monodecyl ether, BioXtra | ≥97.0% (GC) | 1 g, 5 g | Offers a "BioXtra" grade, indicating suitability for biological applications.[4] |
| Santa Cruz Biotechnology | Pentaethylene glycol monodecyl ether | Not specified | Inquire | Provides basic physicochemical properties.[5] |
| Alfa Chemistry | N-Decylpentaoxyethylene | Not specified | Inquire | Lists numerous synonyms for the compound.[6] |
| ChemScene | Pentaethylene glycol monodecyl ether | ≥98% | 100 mg, 500 mg, 1 g | Provides detailed computational chemistry data.[1] |
| CymitQuimica | n-Decylpentaoxyethylene, this compound, Pentaethylene glycol monodecyl ether | Varies | Inquire | Lists multiple product entries with different reference numbers.[1] |
| Pharmaffiliates | Pentaethylene Glycol Monodecyl Ether | Not specified | Inquire | Marketed as a miscellaneous compound for research.[7] |
Physicochemical Properties and Rationale for Use
The efficacy of this compound as a formulation excipient is rooted in its specific physicochemical properties.
-
Molecular Formula: C₂₀H₄₂O₆[1]
-
Molecular Weight: 378.54 g/mol [4]
-
Appearance: Liquid at room temperature[4]
-
Density: Approximately 0.973 g/mL at 20 °C[4]
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules self-assemble into micelles. While the exact CMC for C10E5 can vary with temperature and the presence of other solutes, it is generally low, which is advantageous for forming stable micelles at low concentrations.
The choice of the C10 alkyl chain and the five ethylene glycol units is a deliberate design feature. The decyl tail provides sufficient hydrophobicity to interact with lipophilic drugs and the core of nanoparticles, while the pentaethylene glycol head offers adequate hydrophilicity to ensure dispersion in aqueous media and to create a steric barrier that prevents nanoparticle aggregation. This steric stabilization is a key advantage of non-ionic surfactants over ionic surfactants, as it is less sensitive to changes in pH and ionic strength of the surrounding medium.
Synthesis of this compound
The synthesis of polyethylene glycol monoalkyl ethers is typically achieved through the Williamson ether synthesis .[8][9] This method involves the reaction of an alkyl halide with the alkoxide of a polyethylene glycol.
Caption: Williamson ether synthesis of this compound.
In this reaction, the pentaethylene glycol is first deprotonated by a strong base, such as sodium hydride or sodium hydroxide, to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of decyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage. The reaction is typically carried out in an aprotic solvent to avoid protonation of the alkoxide. Purification of the final product is crucial and can be achieved through techniques such as column chromatography or distillation.
Experimental Protocol: Formulation of Drug-Loaded Polymeric Nanoparticles
This section provides a detailed, step-by-step protocol for the preparation of drug-loaded polymeric nanoparticles using this compound as a stabilizing agent. This protocol is based on the widely used emulsification-solvent evaporation method.[10]
Materials
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 5-15 kDa)
-
Drug: A model hydrophobic drug (e.g., curcumin, paclitaxel)
-
Surfactant: this compound (C10E5)
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Aqueous Phase: Deionized water
Equipment
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Step-by-Step Procedure
-
Preparation of the Organic Phase:
-
Dissolve 50 mg of PLGA in 1 mL of dichloromethane.
-
Add 5 mg of the model hydrophobic drug to this solution.
-
Sonicate briefly (10 W for 1 minute) to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1% (w/v) solution of this compound in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring.
-
Immediately emulsify the mixture using a probe sonicator at 70 W for 10 minutes in an ice bath to prevent overheating. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at room temperature for at least 4 hours to allow for the evaporation of the dichloromethane. This process leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Recovery and Purification:
-
The resulting nanoparticle suspension can be used as is or purified to remove excess surfactant and unencapsulated drug.
-
Purification can be achieved by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes) followed by resuspension of the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
Rationale for Experimental Choices
-
PLGA: Chosen for its biocompatibility and biodegradability, making it suitable for in vivo applications.
-
Dichloromethane: A volatile organic solvent that is a good solvent for PLGA and many hydrophobic drugs, and it can be easily removed by evaporation.
-
Probe Sonication: Provides high energy input to create a fine emulsion with small droplet sizes, which translates to smaller nanoparticles.
-
1% C10E5 Concentration: This concentration is well above the CMC, ensuring sufficient surfactant molecules are available to stabilize the newly formed nanoparticle surfaces and prevent aggregation.
Characterization of Nanoparticles
The physical characteristics of the formulated nanoparticles are critical to their performance as a drug delivery system. The following are standard characterization techniques.
Particle Size and Size Distribution (Polydispersity Index - PDI)
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration (typically to achieve a count rate between 50,000 and 500,000 counts per second).[11]
-
Filter the diluted sample through a 0.2 µm syringe filter to remove any large aggregates or dust.
-
Equilibrate the sample to the desired temperature (e.g., 25 °C) in the DLS instrument.
-
Perform at least three measurements to ensure reproducibility.
-
-
Expected Outcome: For a successful formulation, the nanoparticles should have a mean hydrodynamic diameter in the desired range (e.g., 100-200 nm) and a low PDI (ideally < 0.2) indicating a narrow size distribution.
Morphology
-
Technique: Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution, two-dimensional images of the nanoparticles, allowing for the direct visualization of their size, shape, and surface morphology.
-
Protocol:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) Negatively stain the sample with a solution of uranyl acetate or phosphotungstic acid to enhance contrast.
-
Allow the grid to dry completely before imaging.
-
-
Expected Outcome: TEM images should confirm the spherical shape of the nanoparticles and provide a visual confirmation of their size and monodispersity.
Caption: Experimental workflow for nanoparticle formulation and characterization.
Conclusion
This compound is a versatile and valuable non-ionic surfactant for the development of advanced drug delivery systems. Its well-defined chemical structure and amphiphilic properties enable the formulation of stable, monodisperse polymeric nanoparticles capable of encapsulating hydrophobic drugs. A thorough understanding of its commercial availability, physicochemical properties, and the rationale behind its use in specific formulation protocols is essential for researchers in the pharmaceutical sciences. The detailed experimental workflow provided in this guide serves as a robust starting point for the development and characterization of novel nanoparticle-based therapeutics.
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- Anderson, W., et al. (2017). A comparison of TEM and DLS methods to characterize size distribution of ceramic nanoparticles. Journal of Physics: Conference Series, 844, 012023. [Link]
- Jaiswal, M., et al. (2015). "Comparative Study of Nano Emulsion & Microemulsion". International Journal of Research and Technology, 4(5), 232-239. [Link]
- Danaei, M., et al. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics, 10(2), 57. [Link]
- Mora-Huertas, C. E., et al. (2010). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 15(3), 1577-1601. [Link]
- Date, A. A., et al. (2016). Preparation and Surface Modification of Polymeric Nanoparticles for Drug Delivery: State of the Art. Current Drug Delivery, 13(8), 1215-1227. [Link]
- Yapar, E. A., et al. (2012). PREPARATION OF POLYMERIC NANOPARTICLES USING DIFFERENT STABILIZING AGENTS. Acta Pharmaceutica Sciencia, 54(1). [Link]
- ResearchGate. Particle size distribution by DLS and corresponding TEM image (a and b).... [Link]
- ResearchGate. Correlation between particle sizes determined using DLS and TEM for.... [Link]
- Sahu, T., et al. (2018). A Review On Comparative Study Between Emulsion, Microemulsion and Nanoemulsion. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 149-156. [Link]
- ResearchGate. Comparative study of nanoemulsion and micelle formed by surfactants containing benzene ring for spontaneous imbibition displacement | Request PDF. [Link]
- ResearchGate. Phase diagram of the liquid crystal system of water-decanol-lanthanum nitrate-decaethylene glycol monododecyl ether | Request PDF. [Link]
- ResearchGate. Phase diagram of liquid and crystalline polyethylene. The present.... [Link]
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- 6. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]
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Methodological & Application
Application Notes and Protocols: Leveraging 3,6,9,12,15-Pentaoxapentacosan-1-ol for Targeted Drug Delivery
Introduction: The Strategic Advantage of Controlled-Chain PEGs in Nanomedicine
The field of targeted drug delivery is in a perpetual quest for precision, striving to maximize therapeutic efficacy while minimizing off-target effects. Polyethylene glycol (PEG) has emerged as a cornerstone technology in this endeavor, primarily through the process of PEGylation—the attachment of PEG chains to drug carriers like nanoparticles. This modification bestows a "stealth" characteristic, creating a hydrophilic shield that reduces recognition by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time and enhancing the probability of reaching the target tissue.[1][2]
While long-chain PEGs have been extensively studied, there is growing interest in the nuanced roles that shorter, well-defined PEG derivatives can play. 3,6,9,12,15-Pentaoxapentacosan-1-ol, a monodisperse pentaethylene glycol derivative with a C10 alkyl chain (hereafter referred to as C10-PEG5-OH), represents a class of amphiphilic polymers with significant potential in the sophisticated design of drug delivery systems. Its defined structure, consisting of a moderately hydrophobic decyl tail and a hydrophilic 5-unit PEG chain, offers a precise tool for tuning the physicochemical properties of nanoparticles.[3] This controlled structure is anticipated to influence nanoparticle stability, drug-loading capacity, and interactions with biological barriers in a predictable manner.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of C10-PEG5-OH in the formulation of targeted drug delivery systems. We will delve into the synthesis of a functionalized lipid conjugate, its incorporation into lipid-based nanoparticles, and a suite of characterization and evaluation protocols to validate the performance of the resulting nanocarriers.
Part 1: Synthesis of a C10-PEG5-Lipid Conjugate for Nanoparticle Formulation
To incorporate C10-PEG5-OH into lipid-based nanoparticles such as liposomes or lipid nanoparticles (LNPs), it must first be conjugated to a lipid anchor. This protocol details the synthesis of a C10-PEG5-DSPE conjugate via esterification, a robust and widely adopted method. Distearoylphosphatidylethanolamine (DSPE) is chosen as the lipid anchor due to its biocompatibility and frequent use in clinically approved PEGylated liposomal formulations.
Protocol 1: Synthesis of C10-PEG5-DSPE Conjugate
Objective: To covalently link the hydroxyl terminus of C10-PEG5-OH to the carboxyl group of a DSPE derivative. For this protocol, we will first activate a fatty acid and then react it with the hydroxyl group of the C10-PEG5-OH. A more direct approach is the esterification of a fatty acid with the PEG derivative.
Materials:
-
This compound (C10-PEG5-OH)
-
Stearic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 1 kDa)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol gradient)
Procedure:
-
Activation of Stearic Acid:
-
In a round-bottom flask, dissolve stearic acid (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DCC (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (dicyclohexylurea) indicates the activation of the carboxylic acid.
-
-
Esterification Reaction:
-
In a separate flask, dissolve C10-PEG5-OH (1 eq) in anhydrous DCM.
-
Slowly add the activated stearic acid solution to the C10-PEG5-OH solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude product in a minimal amount of chloroform.
-
Purify the C10-PEG5-Stearate conjugate by silica gel column chromatography using a chloroform/methanol gradient.
-
Collect the fractions containing the desired product (identified by TLC) and evaporate the solvent.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized C10-PEG5-Stearate by ¹H NMR and Mass Spectrometry.
-
Part 2: Formulation of C10-PEG5-Lipid Incorporated Nanoparticles
The synthesized C10-PEG5-lipid conjugate can be incorporated into various nanoparticle platforms. This section provides a protocol for the formulation of PEGylated liposomes using the thin-film hydration method, a widely used and reproducible technique.
Protocol 2: Preparation of C10-PEG5-DSPE Liposomes
Objective: To formulate unilamellar liposomes incorporating the C10-PEG5-DSPE conjugate for drug delivery.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
C10-PEG5-DSPE (synthesized in Protocol 1)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Mini-extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and C10-PEG5-DSPE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:C10-PEG5-DSPE of 55:40:5.
-
If encapsulating a lipophilic drug, it should be added at this stage.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, >41°C).
-
Continue evaporation for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution (pH 7.4) containing the hydrophilic drug to be encapsulated.
-
The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Assemble the mini-extruder with the desired membranes and equilibrate it to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 10-20 times. This will result in a translucent suspension of large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.
-
Part 3: Physicochemical Characterization of PEGylated Nanoparticles
Thorough characterization of the formulated nanoparticles is critical to ensure batch-to-batch consistency and to predict their in vivo behavior.
Table 1: Key Characterization Parameters for C10-PEG5-Liposomes
| Parameter | Method | Purpose | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean hydrodynamic diameter and size distribution of the liposomes. | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which influences stability and interaction with cells. | -10 to -30 mV |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy or HPLC | To quantify the amount of drug successfully encapsulated within the liposomes. | > 80% |
| PEG Surface Density | ¹H NMR Spectroscopy or specialized HPLC methods | To confirm the presence and quantify the amount of C10-PEG5-DSPE on the liposome surface. | As per formulation |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | To visualize the shape and lamellarity of the liposomes. | Spherical, unilamellar |
| In Vitro Drug Release | Dialysis Method | To assess the rate and extent of drug release from the liposomes under physiological conditions. | Sustained release over 24-48h |
Diagram 1: Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for C10-PEG5-liposome formulation and characterization.
Part 4: In Vitro and In Vivo Evaluation
The efficacy of the targeted drug delivery system must be validated through a series of in vitro and in vivo experiments.
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
Objective: To evaluate the cellular uptake and therapeutic efficacy of drug-loaded C10-PEG5-liposomes in a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium
-
Drug-loaded C10-PEG5-liposomes
-
Free drug solution
-
Empty liposomes (control)
-
Fluorescently labeled liposomes (for uptake studies)
-
MTT or similar cell viability assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for uptake) and allow them to adhere overnight.
-
-
Cellular Uptake:
-
Incubate the cells with fluorescently labeled C10-PEG5-liposomes for different time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Visualize the cellular uptake using a fluorescence microscope or quantify it using a flow cytometer.
-
-
Cytotoxicity Assay:
-
Treat the cells with serial dilutions of free drug, drug-loaded C10-PEG5-liposomes, and empty liposomes.
-
Incubate for 48-72 hours.
-
Perform the MTT assay according to the manufacturer's instructions to determine cell viability.
-
Calculate the IC50 values for the free drug and the liposomal formulation.
-
Diagram 2: Targeted Drug Delivery Mechanism
Caption: Passive targeting of C10-PEG5-liposomes via the EPR effect.
Protocol 4: In Vivo Pharmacokinetics and Biodistribution Study
Objective: To determine the circulation half-life and tissue distribution of C10-PEG5-liposomes in an animal model.
Materials:
-
Healthy laboratory animals (e.g., mice or rats)
-
Radiolabeled or fluorescently labeled C10-PEG5-liposomes
-
Anesthesia
-
Blood collection supplies
-
Tissue homogenization equipment
-
Gamma counter or fluorescence imaging system
Procedure:
-
Animal Dosing:
-
Administer the labeled C10-PEG5-liposomes to the animals via intravenous injection (e.g., tail vein).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.1, 0.5, 1, 4, 8, 24, 48 hours) via a suitable method (e.g., retro-orbital sinus or tail vein).
-
-
Biodistribution:
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Measure the radioactivity or fluorescence in the blood samples and homogenized tissues.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Perform pharmacokinetic analysis on the blood concentration data to determine parameters such as circulation half-life (t1/2), area under the curve (AUC), and clearance.
-
Conclusion: A Versatile Tool for Advanced Drug Delivery
This compound provides a unique building block for the construction of sophisticated drug delivery systems. Its well-defined structure allows for precise control over the surface properties of nanoparticles, which is paramount for optimizing their in vivo performance. The protocols outlined in these application notes offer a robust framework for the synthesis, formulation, and evaluation of C10-PEG5-OH-based nanocarriers. By following these guidelines, researchers can systematically investigate the potential of this and other short-chain PEG derivatives to advance the field of targeted drug delivery, ultimately leading to the development of safer and more effective therapies.
References
- Cellular Uptake and Cytotoxicity of PEGylated Gold Nanoparticles in C33A Cervical Cancer Cells. (URL: [Link])
- Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo. (URL: [Link])
- Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies. (URL: [Link])
- The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles. (URL: [Link])
- Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correl
- The Art of PEGylation: From Simple Polymer to Sophistic
- Nanoparticle PEGylation for imaging and therapy. (URL: [Link])
- Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. (URL: [Link])
- PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy. (URL: [Link])
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (URL: [Link])
- Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applic
- Peritoneal retention of liposomes: Effects of lipid composition, PEG co
- Synthesis of Linear and Cyclic Peptide-PEG-Lipids for Stabilization and Targeting of Cationic Liposome–DNA Complexes. (URL: [Link])
- Maleimide-PEG-DPPE Synthesis Protocol. (URL: [Link])
- Synthesis method of fatty acid polyethylene glycol ester. (URL: )
- Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE)
- Preparation and Characterizations of Fatty Acid / Polyethylene Glycol Condensates and Utilization as Textile Softeners. (URL: [Link])
Sources
Application Notes and Protocols for Peptide Conjugation with 3,6,9,12,15-Pentaoxapentacosan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the chemical conjugation of peptides with 3,6,9,12,15-Pentaoxapentacosan-1-ol, a discrete polyethylene glycol (PEG) derivative. The process of PEGylation, the covalent attachment of PEG chains to peptides, is a widely utilized strategy to enhance the therapeutic properties of peptides by improving their pharmacokinetic and pharmacodynamic profiles.[1] This document provides a detailed protocol for the successful conjugation, purification, and characterization of the resulting peptide-PEG conjugate, ensuring high yield and purity. The methodologies described herein are designed to be reproducible and are supported by scientific principles and established laboratory practices.
Introduction: The Rationale for Peptide PEGylation
The conjugation of polyethylene glycol (PEG) to peptides and other biologics, known as PEGylation, is a cornerstone of modern drug development.[1][2] This modification can significantly enhance a drug's therapeutic efficacy by increasing its hydrodynamic size. This increased size leads to several beneficial effects, including:
-
Enhanced Stability: Protection from proteolytic degradation.[1]
-
Prolonged Circulating Half-life: Reduced renal clearance.[1]
-
Reduced Immunogenicity: Shielding of antigenic epitopes.[1][3]
This compound is a monodisperse PEG derivative, meaning it has a defined molecular weight, which simplifies the characterization of the final conjugate compared to traditional polydisperse PEG reagents.[4] Its structure includes a terminal hydroxyl group that can be activated for conjugation and a lipophilic tail.[5]
This guide will focus on a two-step conjugation strategy:
-
Activation of the Terminal Hydroxyl Group: The inert hydroxyl group of this compound will be activated to create a reactive functional group.
-
Conjugation to the Peptide: The activated PEG derivative will then be reacted with a peptide containing a suitable functional group, such as a primary amine.
Materials and Reagents
Key Reagents
| Reagent | Supplier | Purpose |
| This compound | CymitQuimica | PEGylating agent |
| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | Activating agent for the hydroxyl group |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | Carbodiimide coupling agent |
| N-Hydroxysuccinimide (NHS) | Thermo Fisher Scientific | Forms reactive NHS esters |
| Peptide of Interest (with primary amine) | Custom Synthesis | Target molecule for conjugation |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | Organic solvent for activation |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Organic solvent for conjugation |
| Triethylamine (TEA) | Sigma-Aldrich | Base for activation reaction |
| 0.1 M Sodium Phosphate Buffer, pH 7.4 | Lab-prepared | Buffer for conjugation reaction |
| 0.1% Trifluoroacetic Acid (TFA) in Water | Lab-prepared | HPLC mobile phase |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC mobile phase |
Equipment
-
Magnetic stirrer and stir bars
-
Round bottom flasks
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-TOF)
-
Lyophilizer
-
Standard laboratory glassware and consumables
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of this compound to a peptide. The process is divided into three main stages: activation of the PEG derivative, conjugation to the peptide, and purification and characterization of the final product.
Activation of this compound with DSC
The terminal hydroxyl group of the PEG derivative is not sufficiently reactive for direct conjugation.[6] Therefore, it must first be activated. A common method is to convert the hydroxyl group into a more reactive N-succinimidyl carbonate.
Protocol:
-
Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (2 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting activated PEG-DSC derivative by flash chromatography on silica gel.
-
Confirm the structure and purity of the activated product by ¹H NMR and mass spectrometry.
Causality: DSC is an efficient activating agent that reacts with the hydroxyl group to form a highly reactive NHS ester, which is susceptible to nucleophilic attack by the primary amines on the peptide.[] TEA acts as a base to deprotonate the hydroxyl group, facilitating its reaction with DSC.
Conjugation of Activated PEG to the Peptide
This protocol describes the conjugation of the activated PEG-DSC derivative to a peptide containing primary amine groups (e.g., the N-terminal amine or the side chain of a lysine residue).
Protocol:
-
Dissolve the peptide of interest in 0.1 M sodium phosphate buffer (pH 7.4).
-
Dissolve the activated PEG-DSC derivative in a minimal amount of a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]
-
Slowly add the activated PEG-DSC solution to the peptide solution with gentle stirring. A molar excess of the PEG derivative is typically used to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific peptide.
-
Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) to observe the formation of the peptide-PEG conjugate and the consumption of the starting materials.
Causality: The primary amine groups on the peptide act as nucleophiles, attacking the carbonyl carbon of the NHS ester on the activated PEG derivative.[] This results in the formation of a stable and irreversible amide bond, linking the PEG molecule to the peptide.[] The reaction is performed at a slightly basic pH (7.2-8.5) to ensure that the primary amines are deprotonated and thus more nucleophilic.[][9]
Alternative Activation and Conjugation Strategy: Carbodiimide Chemistry
An alternative and widely used method for conjugating molecules with carboxyl groups to those with primary amines is through carbodiimide chemistry, often employing EDC in combination with NHS.[10][11][12] If the this compound is first modified to have a terminal carboxylic acid, this method can be applied.
Protocol for Carbodiimide-Mediated Conjugation:
-
Dissolve the carboxylated PEG derivative (1 equivalent) and NHS (1.2 equivalents) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add EDC (1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxyl group by forming an NHS ester.
-
Dissolve the peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated PEG-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction by adding a small amount of an amine-containing buffer like Tris.
-
Proceed with purification and characterization as described below.
Causality: EDC facilitates the formation of an amide bond between a carboxyl group and a primary amine.[10][13] The addition of NHS improves the efficiency of the reaction by forming a more stable intermediate (NHS ester) that is less susceptible to hydrolysis in aqueous solutions.[12]
Purification of the Peptide-PEG Conjugate
Purification is a critical step to remove unreacted peptide, excess PEG reagent, and any side products. The choice of purification method depends on the properties of the conjugate and the impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying peptide-PEG conjugates, separating molecules based on their hydrophobicity.[][15]
Protocol:
-
Acidify the reaction mixture with 0.1% TFA.
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the conjugate using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for peptides containing aromatic residues).
-
Collect the fractions corresponding to the desired peptide-PEG conjugate.
-
Combine the pure fractions and lyophilize to obtain the purified product as a powder.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is particularly useful for removing smaller impurities like unreacted peptide and excess PEG reagent from the larger conjugate.[]
Protocol:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute with the same buffer at a constant flow rate.
-
Collect fractions and analyze them by HPLC or mass spectrometry to identify those containing the purified conjugate.
Characterization of the Peptide-PEG Conjugate
Thorough characterization is essential to confirm the identity, purity, and integrity of the final product.[1][16]
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the successful conjugation and determining the molecular weight of the conjugate.[1][17]
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is well-suited for analyzing peptide-PEG conjugates.
Expected Outcome: The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the attached this compound moiety. The absence of a significant peak corresponding to the unconjugated peptide confirms the reaction's completion.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the conjugate.[16][17]
Technique: Analytical RP-HPLC with a C18 column.
Expected Outcome: The chromatogram of the purified product should show a single major peak, indicating high purity. The retention time of the conjugate will be different from that of the starting peptide.
Visualization of Workflows
Experimental Workflow
Caption: Overall workflow for peptide-PEG conjugation.
Chemical Reaction Pathway
Caption: Chemical reaction of PEG activation and conjugation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of PEG-OH | Ensure anhydrous conditions and sufficient reaction time for activation. Confirm activation by NMR or MS. |
| Hydrolysis of activated PEG | Use freshly prepared activated PEG. Minimize exposure to moisture. | |
| Suboptimal pH for conjugation | Optimize the pH of the reaction buffer (typically 7.2-8.5 for NHS ester chemistry).[8][18] | |
| Multiple Conjugation Products | Peptide has multiple reactive sites (e.g., lysines) | Consider site-specific protection of amino groups or use a peptide with a single reactive site. |
| Difficulty in Purification | Similar properties of conjugate and starting materials | Optimize the HPLC gradient for better separation. Consider using a different chromatography technique (e.g., SEC or ion exchange).[] |
| Product Degradation | Harsh purification conditions (e.g., strong acid) | Use a shallower HPLC gradient or alternative purification methods that avoid harsh conditions.[19] |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the conjugation of this compound to peptides. By following these detailed steps for activation, conjugation, purification, and characterization, researchers can successfully synthesize high-quality peptide-PEG conjugates for various applications in drug development and biomedical research. The principles and techniques described are broadly applicable to the PEGylation of other biomolecules.
References
- Bio-Synthesis Inc. Peptide Conjugation.
- D'souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications. Expert Opinion on Drug Delivery, 13(9), 1257–1275.
- Frontiers in Bioengineering and Biotechnology. (2019, December 18). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
- IRBM. Peptide Conjugation Chemistry.
- MDPI. (2021).
- Pepscan. Peptide Conjugation.
- PubMed Central (PMC). (2010, December 3). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions.
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
Sources
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- 2. jpt.com [jpt.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. enovatia.com [enovatia.com]
- 5. CAS 23244-49-7: this compound [cymitquimica.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
in vivo experimental design for 3,6,9,12,15-Pentaoxapentacosan-1-ol studies
An Application Guide to the In Vivo Experimental Design for 3,6,9,12,15-Pentaoxapentacosan-1-ol Studies
Introduction: Characterizing this compound
This compound, also known by synonyms such as Pentaethylene glycol monodecyl ether and C10E5, is a non-ionic surfactant belonging to the polyoxyethylene alkyl ether family. Its amphipathic structure, comprising a hydrophilic pentaethylene glycol head and a hydrophobic decyl tail, imparts unique physicochemical properties. These characteristics make it a valuable compound in various fields, particularly in pharmaceuticals where it can function as a solubilizing agent, emulsifier, or a component in advanced drug delivery systems.
Given its potential for inclusion in therapeutic formulations, a thorough evaluation of its behavior and safety profile within a living system is paramount. In vivo studies are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as for identifying any potential toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret robust in vivo experiments for this compound. The focus is on establishing a logical, ethical, and scientifically rigorous pathway from initial planning to data acquisition.
Section 1: Foundational Principles of Rigorous In Vivo Research
The success of any preclinical program hinges on the quality of its in vivo studies. Before embarking on animal studies, it is crucial to establish a framework grounded in ethical conduct and regulatory awareness.
The Ethical Imperative: The 3Rs
All animal research must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement .
-
Replacement: Utilizing non-animal methods (e.g., in vitro cell culture, in silico modeling) whenever possible to achieve the scientific objective.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant and scientifically valid data.
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare.
Regulatory Standards: Good Laboratory Practice (GLP)
For preclinical data intended to support a regulatory submission (e.g., an Investigational New Drug (IND) application to the FDA), studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines. GLP is a quality system that ensures the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety studies. While early, exploratory studies may be non-GLP, pivotal safety and toxicology studies require strict adherence to GLP standards.
Section 2: Pre-Experimental Planning and Compound Formulation
Thorough planning is the most critical phase of any in vivo study. Errors or oversights at this stage can compromise the entire experiment.
Physicochemical Characterization and Formulation
Before administration to an animal, the test article must be well-characterized.
-
Purity: The purity of the this compound batch should be confirmed using analytical methods like HPLC or GC-MS. Impurities could have their own biological effects, confounding the study results.
-
Solubility: Determine the solubility in various pharmaceutically acceptable vehicles. The goal is to create a homogenous, stable formulation suitable for the chosen route of administration.
-
Formulation: A dosing formulation must be developed. For a surfactant-like molecule, aqueous solutions (e.g., saline, PBS) are often suitable. The formulation must be sterile for parenteral routes. A key principle is to keep the formulation as simple as possible to avoid vehicle-induced effects.
Animal Model Selection
The choice of animal model is a critical determinant of the study's success and translatability.
-
Species: For initial safety and pharmacokinetic screening, rodents (mice or rats) are widely used due to their small size, well-characterized biology, and cost-effectiveness. Regulatory guidelines for safety testing often require studies in both a rodent and a non-rodent species (e.g., dog, non-human primate) to increase the predictive value for human toxicities.
-
Strain, Age, and Sex: The specific strain, age, and sex of the animals should be justified. Using both males and females is standard practice unless there is a strong scientific rationale to exclude one sex.
Application Note & Protocols: A Multi-Modal Analytical Framework for the Characterization of 3,6,9,12,15-Pentaoxapentacosan-1-ol Conjugates
Abstract
The conjugation of molecules with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules. 3,6,9,12,15-Pentaoxapentacosan-1-ol is a discrete (monodisperse) PEG linker that offers precise control over the final conjugate's structure, avoiding the polydispersity inherent in traditional polymer PEGs. However, the comprehensive characterization of these conjugates presents significant analytical challenges, including verifying the covalent linkage, determining the degree and site of conjugation, and quantifying impurities. This guide provides a multi-modal analytical framework, detailing robust methods and step-by-step protocols for the complete characterization of this compound conjugates, ensuring product quality, consistency, and efficacy.
The Analytical Challenge of Discrete PEG Conjugates
The covalent attachment of this compound to a parent molecule (e.g., a protein or peptide) results in a complex mixture that can include the desired mono-conjugated product, unreacted starting materials (parent molecule and the PEG linker), and potentially multi-conjugated species. A successful analytical strategy must be capable of separating and identifying each of these components.
The core challenges stem from the unique properties of the PEG moiety:
-
Lack of a UV Chromophore: The PEG backbone does not absorb UV light, making conventional HPLC with UV detection insufficient for direct quantification of the PEG linker or for analyzing conjugates where the parent molecule also has a weak chromophore.[1][2]
-
Structural Heterogeneity: While the PEG linker itself is discrete, the conjugation reaction can lead to positional isomers if multiple potential reaction sites exist on the parent molecule.[3]
-
Altered Physicochemical Properties: Conjugation significantly alters the size, hydrophobicity, and charge of the parent molecule, requiring a combination of orthogonal analytical techniques for full characterization.[4]
This guide advocates for an integrated workflow that combines high-resolution separation techniques with definitive structural and biophysical characterization methods.
Figure 1. General analytical workflow for characterizing PEG conjugates.
Chromatographic Methods for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the components of a conjugation reaction mixture.[3] The choice of column chemistry and detector is critical for achieving the desired resolution and quantification.
The Detector Dilemma: Beyond UV
Due to the absence of a UV chromophore in the PEG chain, alternative detection methods are mandatory.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are near-universal detectors that respond to any non-volatile analyte, making them ideal for detecting and quantifying both the PEG linker and the conjugate.[1][2][5]
-
Refractive Index (RI) Detector: An RI detector can also be used, but it is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, limiting its use primarily to isocratic size-exclusion chromatography.[5][]
HPLC Separation Modes
| Method | Separation Principle | Primary Application | Resolution of Species | Key Insight |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Purity assessment, separating conjugate from unreacted (more polar) PEG linker. | High resolution between species of different polarity. | Excellent for monitoring reaction progress and final product purity.[5] |
| Size-Exclusion (SEC-HPLC) | Hydrodynamic Volume (Size) | Detecting aggregates, separating the larger conjugate from smaller unreacted components. | Good for separating species with significant size differences. | Essential for assessing aggregation and high/low molecular weight impurities.[4][7] |
| Hydrophilic Interaction (HILIC) | Polarity / Hydrophilicity | Purity assessment, particularly for separating polar impurities. | High resolution for polar and hydrophilic compounds. | A strong alternative to RP-HPLC, offering different selectivity.[5][8] |
Protocol 1: RP-HPLC-ELSD/MS for Reaction Monitoring
This protocol is designed to separate and quantify the key species in a conjugation reaction mixture.
1. Rationale: Reversed-phase chromatography separates the hydrophobic conjugate from the more hydrophilic unreacted PEG linker. Coupling this to both an ELSD and a mass spectrometer (MS) allows for simultaneous quantification of all non-volatile species and definitive mass identification of the eluting peaks.
2. Materials & Instrumentation:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm, or equivalent polymeric reversed-phase column suitable for protein analysis.[9]
-
Detectors:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dilute the reaction mixture to ~0.5 mg/mL in Mobile Phase A. Ensure the final concentration of organic solvent is low to promote binding to the column.
3. Step-by-Step Method:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved on all detectors.
-
ELSD Settings:
-
MS Settings (Positive ESI Mode):
-
Mass Range: m/z 300–4000
-
Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Fragmentor Voltage: 250-350 V (optimize for your conjugate)[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C[9]
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14.1-16 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks from the ELSD chromatogram to determine the relative percentage of each component.
-
Analyze the mass spectrum corresponding to each peak. The conjugate peak will show a mass increase corresponding to the mass of the attached PEG linker minus the mass of H₂O (for an ester/amide bond).
-
4. Self-Validation & Expected Outcome:
-
Control Runs: Inject standards of the unreacted parent molecule and the PEG linker to determine their retention times.
-
Successful Conjugation: The appearance of a new, typically later-eluting peak (more hydrophobic) with a corresponding mass spectrum confirming the expected molecular weight of the conjugate. The areas of the unreacted starting material peaks should decrease as the reaction proceeds.
Mass Spectrometry for Definitive Identification
Mass spectrometry (MS) is indispensable for confirming the identity of the conjugate by providing a precise molecular weight (MW).[4][11]
-
Electrospray Ionization (ESI-MS): Ideal for coupling with LC (LC-MS), ESI generates multiply charged ions. The resulting complex spectrum can be deconvoluted to determine the zero-charge mass of the conjugate with high accuracy.[12] ESI-MS is also the foundation for peptide mapping experiments to pinpoint the exact site of conjugation.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): A rapid technique well-suited for analyzing complex mixtures and determining the overall MW distribution. It is particularly useful for a quick assessment of the reaction outcome.[4][11]
A significant challenge in ESI-MS of PEGylated compounds is the formation of a broad envelope of charge states, which can complicate spectral interpretation.[9] A powerful technique to simplify the spectrum is the post-column addition of a charge-stripping agent, such as triethylamine (TEA), which reduces the charge states on the PEG moiety and produces a much cleaner, more easily deconvoluted spectrum.[10][13][14]
Figure 2. Workflow for LC-MS with post-column charge stripping.
Spectroscopic Methods for Structural Verification
While MS confirms mass, spectroscopic methods verify the covalent structure of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for providing detailed structural information, confirming that a covalent bond has formed.[15][16] The most direct evidence of conjugation is observed in the ¹H NMR spectrum.
Causality: The formation of a new covalent bond (e.g., an ester or amide) at the terminal hydroxyl group of the this compound linker dramatically changes the electronic environment of the adjacent methylene protons (-CH₂-). This change causes a significant downfield shift (to a higher ppm value) of their signal.[17]
| Assignment | Proton Group | Typical ¹H Shift (Unconjugated) | Typical ¹H Shift (Ester Conjugate) |
| a | -CH₂ -OH | ~3.7 ppm | ~4.2 ppm |
| b | -O-CH₂ -CH₂-OH | ~3.65 ppm | ~3.7 ppm |
| c | PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 ppm (broad singlet) | ~3.6 ppm (broad singlet) |
| d | Terminal -OH | Variable (disappears upon conjugation) | N/A |
Protocol 2: ¹H NMR for Conjugation Confirmation
1. Rationale: To verify covalent bond formation by observing the characteristic downfield shift of the methylene protons adjacent to the conjugation site.
2. Materials & Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) appropriate for the conjugate's solubility.
-
Purified unconjugated PEG linker (for comparison).
-
Purified conjugate sample.
3. Step-by-Step Method:
-
Sample Preparation: Prepare two samples:
-
Control: Dissolve 5-10 mg of the unconjugated this compound derivative in ~0.7 mL of deuterated solvent.
-
Conjugate: Dissolve 5-10 mg of the purified conjugate in ~0.7 mL of the same deuterated solvent.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum for both samples. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process both spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectra using the residual solvent peak.
-
Compare the two spectra, focusing on the 3.5 - 4.5 ppm region.
-
Look for the disappearance of the terminal -OH proton signal and the downfield shift of the adjacent methylene protons (signal 'a' in the table) in the conjugate spectrum.
-
4. Self-Validation & Expected Outcome:
-
A successful conjugation is confirmed by the shift of the terminal methylene proton signal from ~3.7 ppm to >4.0 ppm and the disappearance of the starting material's terminal proton signals. The large signal from the PEG backbone (~3.6 ppm) serves as an internal reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, reagent-free method to confirm the presence of key functional groups and verify the formation of a new linkage.[18]
Key Vibrational Bands:
-
Strong C-O-C Stretch (~1100 cm⁻¹): The signature peak of the PEG ether backbone. Its presence confirms the PEG moiety is in the sample.[18][19]
-
Disappearance of Reactant Bands: The disappearance of a band from the activated PEG linker (e.g., an NHS-ester C=O stretch at ~1733 cm⁻¹) indicates it has been consumed.[20]
-
Appearance of New Linkage Bands: The formation of a new bond will result in a new peak. For example, an amide bond formed during conjugation to a protein will show characteristic Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1550 cm⁻¹) bands, which often overlap with the protein's own amide bands but can lead to a noticeable increase in intensity or a slight shift.[21]
SEC-MALS for Absolute Molecular Weight and Aggregation Analysis
For bioconjugates, determining the absolute molar mass and state of aggregation is a critical quality attribute. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for this measurement.
Causality: Standard SEC relies on column calibration with standards of a known shape (typically globular proteins). PEGylated proteins have a much larger hydrodynamic radius than a globular protein of the same mass and do not conform to this calibration.[22] SEC-MALS is an absolute technique that measures mass directly from the amount of light scattered by the molecule, independent of its elution time or shape, providing the true molar mass of the conjugate.[23]
Figure 3. Experimental setup for SEC-MALS analysis of protein conjugates.
Protocol 3: Absolute MW Determination by SEC-MALS
1. Rationale: To accurately determine the molar mass of the conjugate, the degree of PEGylation (how many PEG chains are attached), and the quantity of any aggregates without relying on column calibration standards.
2. Materials & Instrumentation:
-
LC System: HPLC or FPLC system.
-
SEC Column: TSKgel G4000SWXL or similar, chosen to provide resolution in the expected MW range of the conjugate.[7]
-
Detectors:
-
UV Detector (for protein concentration).
-
MALS Detector (e.g., Wyatt DAWN).
-
dRI Detector (e.g., Wyatt Optilab).[22]
-
-
Mobile Phase: A buffer that promotes good chromatography and is compatible with the conjugate, e.g., 20 mM Sodium Phosphate, 300 mM NaCl, 200 mM Arginine, pH 6.2. Arginine is often added to reduce non-specific interactions with the column matrix.[7]
-
Analysis Software: ASTRA or equivalent.
3. Step-by-Step Method:
-
System Setup: Connect the detectors in series after the SEC column: UV → MALS → RI.[24]
-
Equilibration: Thoroughly purge and equilibrate the entire system with filtered and degassed mobile phase until baselines for all detectors are stable.
-
Detector Calibration: Calibrate the detectors according to the manufacturer's instructions. This includes normalizing the MALS detectors and determining the UV and RI detector constants.
-
Sample Analysis:
-
Inject a known concentration of the purified conjugate (e.g., 100 µL of a 1-2 mg/mL solution).
-
Collect data from all three detectors for the duration of the chromatographic run.
-
-
Data Analysis (Protein Conjugate Analysis):
-
Use the analysis software's protein conjugate module.[22]
-
This requires the known dn/dc (refractive index increment) values for the parent protein (typically ~0.185 mL/g) and the PEG (~0.133 mL/g), as well as the extinction coefficient of the protein at the measurement wavelength (e.g., 280 nm).
-
The software uses the signals from the UV (protein part) and RI (total conjugate) detectors to determine the relative contribution of protein and PEG at each point in the eluting peak.
-
This information is combined with the light scattering signal from the MALS detector to calculate the absolute molar mass of the entire conjugate, as well as the separate masses of the protein and PEG components.[22][24]
-
4. Self-Validation & Expected Outcome:
-
The analysis should yield a stable molar mass calculated across the main conjugate peak.
-
The calculated mass of the PEG component divided by the mass of a single linker gives the average degree of PEGylation.
-
Any early-eluting peaks can be identified and quantified as aggregates, with their absolute molar mass determined.[22]
Conclusion
The characterization of this compound conjugates requires a multi-faceted analytical approach. A simple analysis using a single technique is insufficient to guarantee product quality. By logically combining high-resolution separation (HPLC), definitive identification (MS), structural verification (NMR, FTIR), and absolute biophysical characterization (SEC-MALS), researchers can build a comprehensive data package. This integrated workflow provides a robust and reliable framework to ensure the identity, purity, and consistency of novel PEGylated therapeutics, accelerating their development from the research bench to clinical application.
References
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Chen, Y., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 651-658.
- Chen, Y., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed.
- Pasek-Allen, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331-4336.
- Koza, S., & J., K. (2014). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters.
- Pasek-Allen, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. PubMed.
- Pasek-Allen, J. L., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Figshare.
- Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
- Liu, H., et al. (2018). Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. LCGC International.
- Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS. Wyatt Technology.
- Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements. Wyatt Technology.
- Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Ingenieria Analitica Sl.
- Onaca-Fischer, O., et al. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed.
- Allumiqs. (n.d.). Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. Allumiqs.
- Veronese, F. M., & Mero, A. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology.
- Mathiyalagan, R., et al. (2017). Characterization of PEG-PPD conjugates and its intermediates by FTIR... ResearchGate.
- ResearchGate. (n.d.). FTIR spectra of PEG NHS ester, MLT and their conjugates.... ResearchGate.
- ResearchGate. (n.d.). FTIR spectra of PEG-prednisolone conjugates. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. SIELC Technologies.
- ResearchGate. (n.d.). FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c). ResearchGate.
- Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Agilent.
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Application Notes & Protocols: Surface Modification of Biomaterials Using Oligo(ethylene glycol) Derivatives
Introduction: The Imperative for Bio-inert Surfaces in Modern Biomaterials
The interface between a synthetic material and a biological environment is a dynamic battleground where the fate of a medical device, implant, or diagnostic tool is decided within moments of contact. Unmodified biomaterial surfaces are often susceptible to nonspecific protein adsorption, a rapid and complex process that dictates subsequent cellular responses, including platelet adhesion, bacterial colonization, and the foreign body response.[1] This bio-fouling cascade can lead to device failure, thrombosis, and infection, representing significant challenges in patient care and drug development.[2][3]
To mitigate these adverse events, surface modification strategies are employed to render biomaterials "invisible" to the biological milieu.[3] Among the most successful approaches is the covalent grafting of poly(ethylene glycol) (PEG) or its shorter-chain oligomers, oligo(ethylene glycol) (OEG).[4][5] The unique properties of OEG chains—their hydrophilicity, flexibility, and ability to form a tightly bound hydration layer—create a sterically hindered and entropically unfavorable environment for protein adhesion.[6][7] This results in surfaces that are remarkably resistant to nonspecific protein adsorption and subsequent cell attachment, a property often referred to as "non-fouling" or "bio-inert."[8][9]
This guide focuses on the application of 3,6,9,12,15-Pentaoxapentacosan-1-ol and its functionalized derivatives for creating such bio-inert surfaces. While the parent alcohol requires functionalization to covalently attach to a substrate, its core OEG and alkyl chain structure is representative of a class of molecules proven to be highly effective in surface modification. We will detail the principles, protocols, and characterization techniques for modifying common biomaterial substrates like gold and silicon-based materials.
The Molecule: this compound and its Functional Derivatives
This compound is an amphiphilic molecule featuring a hydrophilic headgroup composed of five ethylene glycol units and a hydrophobic tail of thirteen methylene units, terminating in a hydroxyl group.
Caption: Structure of this compound.
To be useful for creating stable, covalently bound surface modifications, the terminal hydroxyl group must be converted into a reactive headgroup that can form a bond with the desired substrate. The two most common strategies involve creating:
-
A Thiol Derivative (for Gold and other Noble Metal Surfaces): The hydroxyl group can be converted to a thiol (-SH) group. Thiols have a strong affinity for gold surfaces and spontaneously form highly ordered, self-assembled monolayers (SAMs).[10][11][12]
-
A Silane Derivative (for Surfaces with Oxide Layers): The molecule can be functionalized with a trialkoxysilane group (e.g., -Si(OCH₃)₃ or -Si(OCH₂CH₃)₃). These silane groups readily react with hydroxyl groups present on surfaces like glass, silicon wafers, and many metal oxides to form stable covalent siloxane bonds (-Si-O-Substrate).[13][14][15]
The protocols detailed below will assume the use of these functionalized derivatives.
Part 1: Modification of Gold Surfaces via Thiol-Derivative SAMs
Gold surfaces are frequently used in biosensors (e.g., Surface Plasmon Resonance), microarrays, and as model substrates for surface chemistry studies.[16][17] The formation of an OEG-terminated alkanethiol SAM on gold is a robust and well-established method to create a highly protein-resistant surface.[18][19]
Core Principle: Self-Assembled Monolayers (SAMs)
The process relies on the strong, specific interaction between sulfur and gold, which drives the spontaneous organization of the thiol-derivatized molecules from solution onto the gold substrate.[20][21] The alkyl chains pack together due to van der Waals forces, creating a dense, ordered monolayer with the hydrophilic OEG groups oriented towards the solution.
Caption: Formation of a Self-Assembled Monolayer on a gold substrate.
Experimental Protocol: SAM Formation on Gold
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers).
-
Thiol-derivatized 3,6,9,12,15-Pentaoxapentacosane.
-
Absolute Ethanol (ACS grade or better).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen gas source.
Procedure:
-
Substrate Cleaning (Critical Step):
-
Thoroughly rinse the gold substrate with ethanol, followed by DI water.
-
Dry the substrate under a gentle stream of nitrogen.
-
Treat the substrate with UV-Ozone for 15-20 minutes to remove organic contaminants.[12] This creates a clean, high-energy surface ready for SAM formation.
-
Causality Note: An atomically clean surface is paramount for the formation of a well-ordered, defect-free monolayer. Any organic residue will lead to inconsistencies in the final coating.
-
-
Solution Preparation:
-
Prepare a 1-2 mM solution of the thiol-derivatized OEG molecule in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately after cleaning, immerse the gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Causality Note: While initial adsorption is rapid, a longer incubation time allows for molecular rearrangement on the surface, leading to a more ordered and densely packed monolayer, which is crucial for optimal protein resistance.[9]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the modified substrate under a gentle stream of nitrogen.
-
Store the modified substrate in a clean, dry environment until use.
-
Part 2: Modification of Oxide Surfaces via Silanization
Materials such as glass, quartz, and silicon, as well as metal implants like titanium that have a native oxide layer, can be effectively modified using organosilane chemistry.[7][13] This approach creates a robust, covalently attached layer that leverages the same protein-repelling principles of the OEG chains.
Core Principle: Silanization
The process involves the reaction of a trialkoxysilane derivative with surface hydroxyl (-OH) groups.[15] This reaction proceeds in two main steps: first, hydrolysis of the alkoxy groups on the silane to form reactive silanols (-Si-OH), and second, condensation of these silanols with the surface hydroxyls to form stable Si-O-Si bonds.[14][22]
Caption: Workflow for silanization of a glass or silicon oxide surface.
Experimental Protocol: Silanization of Glass/Silicon Substrates
Materials:
-
Glass slides or silicon wafers.
-
Silane-derivatized 3,6,9,12,15-Pentaoxapentacosane.
-
Anhydrous Toluene (or other anhydrous organic solvent).
-
Acetone and Isopropanol (ACS grade).
-
Piranha solution (H₂SO₄:H₂O₂ 7:3 v/v) - EXTREME CAUTION .
-
Deionized (DI) water (18.2 MΩ·cm).
-
Nitrogen gas source.
-
Oven capable of 110°C.
Procedure:
-
Substrate Cleaning and Activation (Critical Step):
-
Sonciate the substrates sequentially in acetone, isopropanol, and DI water (15 minutes each).
-
Dry under a nitrogen stream.
-
To maximize surface hydroxyl groups, perform an activation step. This can be done with either:
-
Plasma Treatment: Oxygen or argon plasma for 5-10 minutes.
-
Piranha Etch (for experts, with appropriate safety precautions): Immerse substrates in freshly prepared Piranha solution for 30 minutes. WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. After etching, rinse copiously with DI water.
-
-
Causality Note: This activation step is crucial as it not only cleans the surface but also increases the density of hydroxyl groups, which are the reactive sites for silanization, thereby ensuring a higher grafting density of the OEG molecules.[23]
-
-
Silanization Reaction:
-
Prepare a 1% (v/v) solution of the silane-derivatized OEG in anhydrous toluene.
-
Immediately after cleaning and drying, immerse the activated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Rinsing and Curing:
-
Remove the substrates and rinse thoroughly with fresh toluene to remove unreacted silane.
-
Sonciate briefly (2-3 minutes) in toluene to remove any physisorbed layers.
-
Dry the substrates under a nitrogen stream.
-
Cure the substrates in an oven at 110°C for 30-60 minutes. This step drives the condensation reaction to completion and helps form stable cross-links between adjacent silane molecules.
-
-
Final Cleaning and Storage:
-
After curing, sonicate the substrates in ethanol and then DI water to ensure a clean final surface.
-
Dry with nitrogen and store in a desiccator.
-
Validation and Characterization of Modified Surfaces
Every protocol must be a self-validating system. The success of the surface modification should be confirmed using appropriate analytical techniques.
| Technique | Principle | Expected Outcome for Successful OEG Modification | References |
| Contact Angle Goniometry | Measures the angle a water droplet makes with the surface, indicating wettability/hydrophilicity. | A significant decrease in the water contact angle compared to the unmodified or intermediate surfaces, indicating a more hydrophilic surface. | [18][23] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information of the top ~5-10 nm.[24] | Appearance of a strong C-O ether peak in the C1s high-resolution spectrum. A decrease in the substrate signal (e.g., Au 4f or Si 2p) due to attenuation by the organic overlayer.[25][26][27][28] | [24][25][26][27][28] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at a sensor surface, commonly used to monitor protein adsorption in real-time.[29] | When a protein solution (e.g., fibrinogen, lysozyme) is flowed over the modified surface, there should be a minimal change in the SPR signal compared to a large signal on the unmodified control surface, indicating very low protein adsorption.[30][31][32] | [29][30][31][32] |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface at the nanoscale. | The modified surface should appear smooth and uniform. Can be used to measure the thickness of the grafted layer via scratch tests.[23] | [23] |
Conclusion
The functionalization of biomaterial surfaces with oligo(ethylene glycol) derivatives, such as those derived from this compound, is a powerful and versatile strategy for creating non-fouling interfaces.[5] By carefully selecting the appropriate headgroup chemistry (thiol for gold, silane for oxides) and following rigorous cleaning and reaction protocols, researchers can produce robust and highly effective protein-resistant surfaces.[13][17] The validation of these surfaces through techniques like XPS and SPR is essential to confirm the success of the modification and to quantify its anti-fouling efficacy, ultimately leading to more reliable and biocompatible medical devices and diagnostic platforms.[26][30]
References
- Title: Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer...
- Title: Temperature-responsive self-assembled monolayers of oligo(ethylene glycol)
- Title: Biomaterials XPS Analysis Source: Kratos Analytical URL
- Title: Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS)
- Title: Competitive protein adsorption as observed by surface plasmon resonance Source: PubMed URL
- Title: XPS Analysis for Biomedical Source: Rocky Mountain Labs URL
- Title: X-ray Photoelectron Spectroscopy (XPS)
- Title: Anti-fouling and cell-adhesion resistant surface coating for medical implants Source: ASCENION GmbH URL
- Title: Application Note: 110 - Studying Protein Adsorption Properties with SPR Source: Biosensing Instrument URL
- Title: Temperature-Responsive Self-Assembled Monolayers of Oligo(ethylene glycol)
- Title: Temperature-Responsive Self-Assembled Monolayers of Oligo(ethylene glycol)
- Title: Antifouling Studies of Unsymmetrical Oligo(ethylene glycol)
- Title: Surface biomodification of gold NPs with thiol derivatives. Chemical...
- Title: Protein resistant oligo(ethylene glycol)
- Title: Surface Plasmon Resonance for Protein-Protein Interactions Source: Affinité Instruments URL
- Title: X-Ray Photoelectron Spectroscopy (XPS)
- Title: Antimicrobial and Antifouling Polymeric Agents for Surface Functionalization of Medical Implants Source: ACS Publications URL
- Title: Surface modi"cation using silanated poly(ethylene glycol)
- Title: Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics Source: PMC URL
- Title: Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies Source: PubMed URL
- Title: Protein Resistant Polymeric Biomaterials | ACS Macro Letters Source: ACS Publications URL
- Title: Bacteriostatic Poly Ethylene Glycol Plasma Coatings for Orthodontic Titanium Mini-Implants Source: MDPI URL
- Title: Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers Source: MDPI URL
- Title: A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces Source: PMC URL
- Title: Protein Resistant Polymeric Biomaterials Source: PubMed URL
- Title: Surface modification using silanated poly(ethylene glycol)
- Title: Silanization Source: Wikipedia URL
- Title: What is Silanized Glass?
- Title: Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications Source: Frontiers URL
- Title: Tuning Thiol‐Based Self‐Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel | Request PDF Source: ResearchGate URL
- Title: Surface modifications of biomaterials in different applied fields Source: PMC URL
- Title: Surface Modification of Biomaterials: A Quest for Blood Compatibility Source: PMC URL
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- 4. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Resistant Polymeric Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
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Functionalization of 3,6,9,12,15-Pentaoxapentacosan-1-ol for Bioconjugation: An Application and Protocol Guide
Introduction
3,6,9,12,15-Pentaoxapentacosan-1-ol is a discrete polyethylene glycol (dPEG®) linker, a class of molecules that have become indispensable in the fields of bioconjugation, drug delivery, and proteomics.[1] These linkers, characterized by a defined number of ethylene glycol units, offer a precise spacer length, enhancing the solubility, stability, and pharmacokinetic properties of conjugated biomolecules.[2] The terminal hydroxyl (-OH) group of this compound serves as a versatile chemical handle for the introduction of a wide array of functional groups, enabling its covalent attachment to proteins, peptides, antibodies, and other biologically relevant molecules.[3]
This technical guide provides a comprehensive overview of the strategies and detailed protocols for the functionalization of this compound. We will delve into the chemical principles behind the activation of the terminal hydroxyl group and its subsequent conversion into key reactive moieties for bioconjugation, including amines and thiols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of dPEG® linkers in their work.
Core Principle: Activation of the Terminal Hydroxyl Group
The primary hydroxyl group of this compound is relatively unreactive. Therefore, the first critical step in its functionalization is its conversion into a good leaving group. This "activation" facilitates subsequent nucleophilic substitution reactions to introduce the desired functional group. The most common and effective methods for this activation are tosylation and mesylation.[3]
General Workflow for Functionalization
The overall strategy for functionalizing the terminal hydroxyl group follows a logical and well-established sequence. This workflow ensures high yields and purity of the final functionalized PEG linker.
Figure 1: General workflow for the functionalization of PEG-OH and subsequent bioconjugation.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol details the conversion of the terminal hydroxyl group to a tosylate (p-toluenesulfonate), an excellent leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[4][5]
Materials
-
This compound (PEG-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| PEG-OH | 1 | Starting material |
| TsCl | 1.2 - 1.5 | Tosylating agent |
| TEA | 3 | Base to neutralize HCl |
| DCM | - | Anhydrous solvent |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous DCM.
-
Addition of Base: Add triethylamine (3 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by precipitation from DCM into cold diethyl ether to yield the tosylated PEG (PEG-OTs) as a white solid or viscous oil.
From Activated PEG to Functionalized Linkers
Once the hydroxyl group is activated, the tosylated PEG can be readily converted into a variety of functionalized linkers for bioconjugation. Here, we present protocols for synthesizing azido-, amino-, and thiol-terminated PEGs.
Protocol 2: Synthesis of Azido-PEG (PEG-N₃) from PEG-OTs
The azide group is a versatile functional group in bioconjugation, particularly for "click chemistry" reactions.[4][6]
Materials
-
PEG-OTs (from Protocol 1)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| PEG-OTs | 1 | Starting material |
| NaN₃ | 5 | Azide source |
| DMF | - | Anhydrous solvent |
Step-by-Step Methodology
-
Reaction Setup: Dissolve PEG-OTs (1 eq.) and sodium azide (5 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Reaction: Stir the mixture overnight at 90 °C.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Remove the DMF under reduced pressure.
-
Dissolve the crude product in DCM and wash with brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Precipitate the product by adding the concentrated DCM solution dropwise into cold diethyl ether. Collect the precipitate by filtration to obtain PEG-N₃.
Protocol 3: Synthesis of Amino-PEG (PEG-NH₂) from PEG-N₃
The primary amine is a common functional group for bioconjugation, readily reacting with activated esters (e.g., NHS esters) to form stable amide bonds.[7] The Staudinger reaction is a mild and efficient method for reducing azides to amines.[8][9]
Materials
-
PEG-N₃ (from Protocol 2)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| PEG-N₃ | 1 | Starting material |
| PPh₃ | 1.2 - 1.5 | Reducing agent |
| THF | - | Solvent |
| Water | - | For hydrolysis |
Step-by-Step Methodology
-
Reaction Setup: Dissolve PEG-N₃ (1 eq.) in THF in a round-bottom flask.
-
Reduction: Add triphenylphosphine (1.5 eq.) to the solution and stir at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.
-
Hydrolysis: After stirring for 4-6 hours, add water (a few equivalents) to the reaction mixture to hydrolyze the intermediate phosphine imine. Continue stirring overnight at room temperature.
-
Work-up:
-
Remove the THF under reduced pressure.
-
The crude product will contain the desired PEG-NH₂ and triphenylphosphine oxide as a byproduct.
-
-
Purification: The triphenylphosphine oxide can be removed by repeated precipitation of the product from a minimal amount of DCM into a large volume of cold diethyl ether. Alternatively, purification can be achieved by column chromatography.
Protocol 4: Synthesis of Thiol-PEG (PEG-SH) from PEG-OTs
Thiol groups are highly reactive towards maleimides, making them valuable for site-specific bioconjugation.[10][11]
Materials
-
PEG-OTs (from Protocol 1)
-
Potassium thioacetate (KSAc)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (MeOH)
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Quantitative Data Summary
| Reagent | Molar Equiv. | Purpose |
| PEG-OTs | 1 | Starting material |
| KSAc | 5 | Thioacetate source |
| DMF | - | Anhydrous solvent |
| 1M HCl | - | For deprotection |
Step-by-Step Methodology
-
Thioacetylation:
-
Dissolve PEG-OTs (1 eq.) and potassium thioacetate (5 eq.) in anhydrous DMF.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the thioacetylated PEG (PEG-SAc).
-
-
Deprotection to Thiol:
-
Dissolve the PEG-SAc in methanol under an inert atmosphere.
-
Add 1M HCl (2-3 equivalents) and stir at room temperature for 4-6 hours.
-
Neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Remove the methanol under reduced pressure and extract the product with DCM.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield PEG-SH. Store under an inert atmosphere to prevent oxidation.
-
Bioconjugation with Functionalized PEGs
The newly synthesized functionalized PEGs are now ready for conjugation to biomolecules. The choice of conjugation chemistry depends on the available functional groups on the target molecule.
Workflow for Amine and Thiol Bioconjugation
Sources
- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of 3,6,9,12,15-Pentaoxapentacosan-1-ol in Advanced Hydrogel Development: A Technical Guide
This technical guide provides a comprehensive overview of the potential applications of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a long-chain polyethylene glycol (PEG) derivative, in the formulation of advanced hydrogel systems. This document is intended for researchers, scientists, and drug development professionals seeking to innovate hydrogel properties for applications in tissue engineering, controlled drug release, and 3D cell culture.
Introduction: The Role of PEG Derivatives in Hydrogel Engineering
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research due to their exceptional biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1][2][3] The versatility of PEG chemistry allows for the creation of hydrogels with tailored characteristics for a myriad of applications, including drug delivery, wound healing, and 3D bioprinting.[1][2] The functionalization of PEG chains with various end groups is a key strategy to control crosslinking, degradation, and overall hydrogel performance.[4][]
This compound, with its long hydrophobic tail and terminal hydroxyl group, presents a unique opportunity to modulate hydrogel properties. While direct studies on this specific molecule in hydrogel development are not extensively documented, its structure suggests its utility as a modifier to introduce amphiphilicity, thereby influencing hydrogel swelling, drug encapsulation and release kinetics, and cellular interactions.
Chemical and Physical Properties of this compound
Understanding the fundamental properties of this molecule is crucial for its effective application in hydrogel design.
| Property | Value | Source |
| Molecular Formula | C20H42O6 | [6] |
| Molecular Weight | 378.5 g/mol | [6] |
| Structure | A linear chain with five ether linkages and a terminal primary alcohol. | [6] |
| Key Features | Amphiphilic nature due to the hydrophilic PEG chain and the hydrophobic alkyl tail. The terminal hydroxyl group allows for further chemical modification. | Inferred from structure |
Conceptual Application in Hydrogel Development: A Mechanistic Perspective
The unique amphiphilic structure of this compound allows for its strategic incorporation into hydrogel networks to impart novel functionalities.
Modulating Hydrogel Swelling and Mechanical Properties
The introduction of the long alkyl chain of this compound into a hydrophilic PEG hydrogel network can create hydrophobic microdomains. This can lead to a reduction in the overall swelling ratio of the hydrogel in aqueous environments, as the hydrophobic chains will tend to aggregate, expelling water.[7] This altered swelling behavior can be advantageous in applications requiring controlled dimensional stability.
Logical Relationship: Impact of Amphiphilicity on Hydrogel Properties
Caption: Incorporation of the amphiphilic molecule into a PEG hydrogel.
Enhancing Encapsulation and Controlled Release of Hydrophobic Drugs
A significant challenge in hydrogel-based drug delivery is the efficient encapsulation and sustained release of hydrophobic therapeutic agents.[8] The hydrophobic microdomains created by this compound can serve as reservoirs for hydrophobic drugs, increasing their loading efficiency within the hydrogel matrix. The subsequent release of the drug would then be governed by both diffusion through the hydrophilic network and partitioning from the hydrophobic domains, potentially leading to a more sustained and controlled release profile.[9]
Experimental Protocols
The following protocols provide a framework for the incorporation and characterization of this compound in a PEG-based hydrogel system. These are foundational protocols that should be optimized based on the specific research application.
Protocol 1: Synthesis of Acrylated this compound (Ac-POPA)
To incorporate this compound into a photopolymerizable hydrogel, the terminal hydroxyl group must first be functionalized with a reactive group, such as an acrylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acryloyl Chloride
-
Potassium Carbonate (K2CO3) solution (10% w/v)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Cold Diethyl Ether
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add triethylamine (1.5 equivalents) dropwise while stirring.
-
Slowly add acryloyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Wash the organic phase with 10% K2CO3 solution three times, followed by three washes with deionized water.
-
Dry the organic phase over anhydrous Na2SO4 and filter.
-
Precipitate the acrylated product (Ac-POPA) by adding the DCM solution to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm the structure and purity of the product using 1H NMR and FTIR spectroscopy.
Workflow: Synthesis of Ac-POPA
Caption: Workflow for the synthesis of acrylated this compound.
Protocol 2: Formation of Amphiphilic PEG Hydrogel via Photopolymerization
This protocol describes the formation of a hydrogel by copolymerizing the synthesized Ac-POPA with a standard PEG diacrylate (PEGDA).
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, various molecular weights)
-
Acrylated this compound (Ac-POPA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in PBS).
-
Prepare the prepolymer solution by dissolving PEGDA and Ac-POPA in PBS. The ratio of PEGDA to Ac-POPA can be varied to control the degree of hydrophobicity. (See Table 2 for suggested starting formulations).
-
Add the photoinitiator solution to the prepolymer solution to a final concentration of 0.05% w/v.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Pipette the prepolymer solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, depending on the intensity of the UV source and the photoinitiator concentration).[10]
-
The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.
Table 2: Example Formulations for Amphiphilic PEG Hydrogels
| Formulation ID | PEGDA (10 kDa) (% w/v) | Ac-POPA (% w/v) | Expected Property Change |
| Control | 10 | 0 | Fully hydrophilic |
| Amphiphilic-1 | 9.5 | 0.5 | Slight increase in hydrophobicity |
| Amphiphilic-2 | 9.0 | 1.0 | Moderate increase in hydrophobicity |
| Amphiphilic-3 | 8.0 | 2.0 | Significant increase in hydrophobicity |
Protocol 3: Characterization of Hydrogel Properties
Swelling Ratio Measurement:
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: (Ws - Wi) / Wi.
Drug Loading and Release Study (using a model hydrophobic drug, e.g., Dexamethasone):
-
Dissolve the hydrophobic drug in a small amount of a volatile organic solvent (e.g., ethanol).
-
Add the drug solution to the prepolymer solution (from Protocol 2) before photopolymerization. Allow the solvent to evaporate.
-
After hydrogel formation, place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle agitation.
-
At specific time points, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Conclusion and Future Perspectives
The incorporation of this compound into PEG hydrogels offers a promising strategy to create amphiphilic networks with tunable properties. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this long-chain PEG derivative in developing advanced hydrogels for controlled drug delivery and tissue engineering. Future studies should focus on a detailed characterization of the mechanical properties, degradation kinetics, and biocompatibility of these novel hydrogel formulations. The ability to precisely control the hydrophobic-hydrophilic balance within a hydrogel matrix opens up new avenues for designing sophisticated biomaterials for a wide range of biomedical applications.
References
- Benchchem. Application Notes and Protocols for Hydrogel Formation Using Dihydroxy-Poly(ethylene glycol).
- Polysciences. PEG Hydrogels & PEGylation Solutions.
- National Institute of Standards and Technology. Synthesis and Characterization of PEG and PEG Urethane Dimethacrylate Hydrogels.
- Sigma-Aldrich. Poly(ethylene glycol) (PEG) and Synthetic PEG Derivatives for Tissue Engineering and Cell Delivery.
- National Institutes of Health. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine.
- PubChem. This compound.
- BOC Sciences. Preparation Method of PEG Hydrogel.
- National Institute of Child Health and Human Development (NICHD). PEG Hydrogels.
- RSC Publishing. Injectable hydrogels based on poly(ethylene glycol) and derivatives as functional biomaterials.
- PMC. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering.
- ResearchGate. Influence of different alcohols on the swelling behaviour of hydrogels.
- ResearchGate. Hydrogels as potential drug delivery systems.
- PMC. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration.
Sources
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- 2. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ethylene glycol) (PEG) and Synthetic PEG Derivatives for Tissue Engineering and Cell Delivery [sigmaaldrich.com]
- 6. This compound | C20H42O6 | CID 168092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
Application Note & Protocol: Techniques for Dissolving 3,6,9,12,15-Pentaoxapentacosan-1-ol for Assays
Abstract
This guide provides a comprehensive framework for the effective solubilization and handling of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a well-defined, non-ionic surfactant critical for various research applications, including drug delivery systems, membrane protein studies, and as a stabilizer in nanoparticle formulations. Due to its amphiphilic nature and physical properties, which can range from a viscous liquid to a low-melting solid, consistent and accurate preparation of this reagent for assays presents a significant challenge. This document details the physicochemical rationale behind solvent selection, provides validated, step-by-step protocols for preparing stable stock and working solutions, and outlines essential quality control measures to ensure experimental reproducibility and integrity.
Introduction: Understanding the Molecule
This compound is a high-purity, monodisperse amphiphile. Its structure consists of two distinct regions: a hydrophobic 10-carbon alkyl tail (decyl group) and a hydrophilic head composed of five ethylene glycol units (a PEG-5 chain) terminated with a hydroxyl group. This architecture defines its function as a non-ionic surfactant, enabling it to interact with both polar and non-polar environments.
Unlike traditional polymeric Polyethylene Glycols (PEGs), which are mixtures of different chain lengths, the defined molecular weight of this compound ensures batch-to-batch consistency, a critical factor for reproducible research. However, its surfactant properties and physical state necessitate careful handling to avoid common pitfalls such as inaccurate weighing, moisture contamination, and poor dissolution that can compromise assay results.
Core Principles: Physicochemical Properties & Handling
A foundational understanding of the molecule's properties is paramount for developing a successful dissolution strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Handling |
| Synonyms | Pentaethylene glycol monodecyl ether; C10E5 | Important for literature searches and identifying the compound in databases. |
| Molecular Formula | C₂₀H₄₂O₆ | Used for calculating molarity. |
| Molecular Weight | 378.5 g/mol | Essential for accurate preparation of stock solutions.[1] |
| Appearance | Viscous liquid or low-melting solid | Direct weighing can be difficult and inaccurate; preparing stock solutions by weight is the recommended best practice. |
| Amphiphilic Nature | Hydrophobic C10 tail, hydrophilic PEG-5 head | Governs solubility. Soluble in polar organic solvents and forms micelles in aqueous solutions above its CMC. |
| Hygroscopicity | High | The PEG chain readily absorbs atmospheric moisture, which can alter the reagent's weight and degrade reactive moieties. |
Causality Behind Key Handling Choices:
-
Why Prepare Stock Solutions? The viscous or semi-solid nature of many long-chain PEG derivatives makes dispensing small, accurate quantities for individual experiments impractical. A gravimetrically prepared, high-concentration stock solution in an appropriate organic solvent is the most reliable method for ensuring accuracy and consistency.
-
Why Prioritize Moisture Prevention? Water absorption is a primary cause of experimental variability. It leads to inaccurate concentration calculations and can hydrolyze any reactive groups if the PEG has been derivatized. Allowing the reagent to equilibrate to room temperature before opening is a critical, non-negotiable step to prevent atmospheric water from condensing on the cold compound.
Solvent Selection: The Foundation of a Stable Solution
The ideal solvent must fully solubilize the amphiphilic molecule, be compatible with long-term storage at -20°C, and have minimal impact on the downstream biological or chemical assay.
Primary Recommendations: Anhydrous Organic Solvents
Based on broad compatibility and high solvating power, anhydrous (water-free) grades of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are strongly recommended for primary stock solutions. These polar aprotic solvents effectively dissolve both the hydrophobic alkyl chain and the hydrophilic PEG head.
Rationale for Solvent Choice:
-
DMSO & DMF: Offer excellent solvating capacity for a wide range of polar and non-polar compounds. Their low volatility compared to solvents like ethanol reduces the risk of concentration changes due to evaporation during handling.
-
Water: While the molecule is water-soluble, preparing a primary stock in water is not recommended. Surfactants in aqueous solutions form complex micellar structures above a certain concentration, which can complicate accurate dilution and characterization. Water is best used as the final diluent in the assay buffer.
-
Ethanol: Can be used as a solvent, as PEGs are generally soluble in alcohols.[2] However, it is more volatile than DMSO/DMF, and care must be taken to prevent evaporation.
Table 2: Properties of Recommended Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| DMSO (Recommended) | C₂H₆OS | 189 | 47 | Excellent solvent. Hygroscopic. Ensure final concentration in assays is non-toxic to cells. |
| DMF (Recommended) | C₃H₇NO | 153 | 38 | Good alternative to DMSO. Also hygroscopic and has toxicity considerations. |
| Ethanol (200 Proof) | C₂H₆O | 78.5 | 25 | More volatile than DMSO/DMF. Good for applications where DMSO/DMF are not suitable. |
| Water (for working soln.) | H₂O | 100 | 80 | The universal biological solvent. Used for final dilution into assay buffers. |
Experimental Protocols
These protocols provide a validated workflow from initial reagent handling to the preparation of assay-ready solutions.
Workflow for Solution Preparation
Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO
Materials:
-
This compound (MW: 378.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Source of dry inert gas (Argon or Nitrogen)
Methodology:
-
Reagent Equilibration: Remove the sealed container of the compound from its storage location (-20°C or 4°C) and place it in a desiccator at room temperature for at least 1-2 hours. Causality: This step is critical to prevent moisture from condensing onto the hygroscopic reagent upon opening, which would compromise its purity and weight.
-
Weighing: Tare a sterile amber vial on an analytical balance. Carefully weigh 37.85 mg of the compound directly into the vial.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is particularly viscous or slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing. Sonication can also be used as an alternative.
-
Inert Gas Purge: Briefly uncap the vial and gently flush the headspace with a stream of argon or nitrogen gas for 10-15 seconds. Immediately recap the vial tightly. Causality: This displaces oxygen and ambient moisture, protecting the solution from degradation during long-term storage.
-
Storage and Labeling: Clearly label the vial with the compound name, concentration (100 mM), solvent (DMSO), and date. Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
This protocol describes the dilution of the 100 mM organic stock into a final volume of 10 mL of aqueous assay buffer (e.g., PBS).
Key Scientific Concept: The Critical Micelle Concentration (CMC)
The CMC is the concentration above which surfactant molecules self-assemble into micelles.[3][4] Below the CMC, the molecules exist as monomers. The CMC for C10E5 in water at 25°C is approximately 0.81-0.9 mM (or ~300-340 µg/mL).[3][5]
-
Significance: When designing your experiment, be aware of whether your final concentration is above or below the CMC, as this will dictate the physical state of the surfactant (monomers vs. micelles) and can significantly impact its interaction with biological systems.
Methodology:
-
Thaw Stock: Remove the 100 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature. Mix by gentle inversion.
-
Prepare Buffer: Add 10 mL of your desired aqueous assay buffer to a sterile conical tube.
-
Dilution: Begin vigorously vortexing or stirring the assay buffer. While the buffer is mixing, pipette 10 µL of the 100 mM stock solution and dispense it slowly and dropwise into the buffer. Causality: This rapid mixing prevents the localized high concentration of DMSO from causing precipitation of either the compound or salts within the buffer.
-
Final Mix and Inspection: Continue vortexing for another 30 seconds to ensure homogeneity. Visually inspect the solution against a dark background. It should be clear and free of any precipitate.
-
Usage: Use the freshly prepared working solution immediately for your assay to ensure stability and prevent potential adsorption to container walls.
Quality Control and Assay Compatibility
A robust protocol includes self-validating steps to ensure the reliability of your results.
Troubleshooting Common Issues
Solvent Tolerance in Assays
The final concentration of the organic solvent (e.g., DMSO) in your assay is critical. While essential for dissolving the compound, it can be toxic to cells or inhibit enzyme activity at higher concentrations.
Table 3: General Solvent Tolerance for In Vitro Assays
| Assay Type | Typical Max DMSO Concentration | Recommendation |
| Cell-based (robust lines) | ≤ 1.0% v/v | Effects can be seen even at 0.5%. Always run a vehicle control (buffer + equivalent DMSO).[6] |
| Cell-based (sensitive/primary) | ≤ 0.1% v/v | Test a range of DMSO concentrations (0.01% - 0.5%) to determine the no-effect level for your specific cells.[7] |
| Enzyme/Biochemical | ≤ 2.5% v/v | Highly dependent on the specific enzyme; tolerance should be empirically determined.[8] |
Best Practice: Always perform a "vehicle control" experiment, where cells or the assay system are exposed to the same final concentration of solvent (e.g., 0.1% DMSO) without the compound of interest. This ensures that any observed effects are due to the compound itself and not the solvent.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Abbott, S. (n.d.). CMC Values. Practical Surfactants Science.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 9(10), e110701.
- ResearchGate. (n.d.). DMSO tolerance and reagent stability testing.
- AxisPharm. (n.d.). Protocol for PEG Acid Reagents.
- Wikipedia. (n.d.). Critical micelle concentration.
- Helix Biotech. (2024, March 18). PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
Sources
- 1. Pentaethylene_glycol_monododecyl_ether [chemeurope.com]
- 2. Cadmium Removal from Synthetic Waste-Water Using TiO2-Modified Polymeric Membrane Through Electrochemical Separation System [mdpi.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol
Welcome to the technical support center for the synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this monodisperse oligoethylene glycol. We will address common challenges, provide field-proven troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your success.
The synthesis of long-chain, monodisperse polyethylene glycol (PEG) derivatives like this compound is a multi-step process that demands precision. The most common and reliable approach is an iterative, stepwise elongation utilizing the Williamson ether synthesis.[1] This strategy involves the sequential coupling of smaller, protected oligoethylene glycol units to build the final carbon backbone, followed by a final deprotection step. Low yields often stem from issues within this core sequence.
General Synthetic Workflow
The synthesis typically begins with a protected tetraethylene glycol (TEG) unit, which is elongated by reacting it with an activated TEG monomer. This cycle is repeated, and the final step involves the removal of the terminal protecting group to yield the target alcohol.
Sources
Technical Support Center: Optimizing Conjugation Efficiency of 3,6,9,12,15-Pentaoxapentacosan-1-ol
Welcome to the technical support resource for 3,6,9,12,15-Pentaoxapentacosan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the use of this versatile PEG linker in bioconjugation.
Introduction: Understanding the Molecule
This compound is a polyethylene glycol (PEG) derivative characterized by a C10 alkyl chain and a terminal hydroxyl group. This structure imparts unique properties, including increased solubility in polar solvents and the potential to enhance the pharmacokinetic profiles of conjugated biomolecules.[1] The terminal hydroxyl group, however, is the key to its functionality in bioconjugation, serving as the primary site for chemical activation and subsequent attachment to target molecules.[2] This process, known as PEGylation, is a cornerstone in therapeutic drug development for improving stability, reducing immunogenicity, and extending the circulation half-life of biomolecules.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, activation, and conjugation of this compound.
Q1: Why is the hydroxyl group of this compound unreactive for direct conjugation?
The terminal hydroxyl (-OH) group is a poor leaving group and is not sufficiently nucleophilic to react directly with common functional groups on biomolecules like primary amines or thiols under physiological conditions.[2] Therefore, it requires chemical activation to be converted into a more reactive species capable of forming stable covalent bonds.
Q2: What are the most common methods for activating the hydroxyl group of this PEG linker?
The two most prevalent and effective methods for activating the hydroxyl group are:
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): This reaction forms a highly reactive N-hydroxysuccinimide (NHS) carbonate.[4][5] This activated PEG can then efficiently react with primary amines (e.g., lysine residues on a protein) under mild conditions to form a stable carbamate linkage.[2]
-
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate.[6] Tosylates are excellent leaving groups, making the PEG linker susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.
Q3: How does the C10 alkyl chain of this compound affect my conjugation reaction?
The C10 alkyl chain introduces a degree of hydrophobicity to the otherwise hydrophilic PEG chain. This can influence:
-
Solubility: While the PEG portion enhances water solubility, the alkyl chain may affect its solubility in purely aqueous buffers and its interaction with hydrophobic regions of your target biomolecule.
-
Reaction Kinetics: The steric bulk and electronic effects of the alkyl chain might subtly influence the reaction rates of activation and conjugation compared to shorter-chain or methoxy-terminated PEGs.
-
Purification: The presence of the alkyl chain can alter the chromatographic behavior of the PEGylated conjugate, which can be leveraged for more effective purification by techniques like reverse-phase chromatography.[7]
Q4: What are the critical parameters to control for a successful conjugation reaction?
Several factors critically influence the efficiency and outcome of your PEGylation reaction:
-
pH: The pH of the reaction buffer is crucial. For amine-reactive PEGylation using NHS esters, a pH range of 7.2-8.5 is generally recommended to ensure the primary amines of the protein are deprotonated and thus sufficiently nucleophilic.[8]
-
Molar Ratio: The molar ratio of the activated PEG reagent to the biomolecule directly impacts the degree of PEGylation. A higher molar excess of the PEG reagent will favor a higher degree of modification.[9]
-
Reaction Time and Temperature: These parameters should be optimized to maximize the yield of the desired PEGylated product while minimizing potential side reactions or degradation of the biomolecule.[8]
Part 2: Troubleshooting Guide
Low conjugation efficiency is a common hurdle in PEGylation. This guide provides a systematic approach to diagnosing and resolving these issues.
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Conjugation Yield | 1. Inefficient Activation of the Hydroxyl Group: The conversion of the -OH group to a reactive species is incomplete. | - Verify Reagent Quality: Ensure your activating agents (e.g., DSC, TsCl) are fresh and have been stored under anhydrous conditions. Moisture can rapidly inactivate these reagents.[10] - Optimize Activation Conditions: Ensure an adequate molar excess of the activating agent and an appropriate catalyst (e.g., pyridine for tosylation) are used. Monitor the activation step by TLC or HPLC to confirm the conversion of the starting material.[4] |
| 2. Hydrolysis of the Activated PEG: The activated species (e.g., NHS ester) is susceptible to hydrolysis in aqueous buffers, which competes with the desired conjugation reaction.[8] | - Use Freshly Activated PEG: Prepare the activated PEG solution immediately before use. - Control pH: Maintain the pH of the conjugation buffer within the optimal range (typically 7.2-8.5 for NHS esters). Higher pH values increase the rate of hydrolysis.[8] - Optimize Temperature: Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis while allowing the conjugation to proceed. | |
| 3. Suboptimal Conjugation Buffer: The buffer contains competing nucleophiles or is at an incorrect pH. | - Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target biomolecule for the activated PEG.[10] Use buffers like PBS or HEPES. - Verify pH: Ensure the pH of your buffer is accurately measured and maintained throughout the reaction. | |
| Protein Precipitation During Reaction | 1. Change in Protein Solubility: The addition of the PEG reagent (potentially dissolved in an organic co-solvent like DMSO) or a shift in pH can cause the protein to aggregate and precipitate. | - Assess Protein Stability: Ensure your protein is soluble and stable in the chosen reaction buffer and can tolerate the addition of any necessary co-solvents. - Control Reagent Addition: Add the activated PEG reagent to the protein solution slowly and with gentle mixing. |
| 2. High Degree of PEGylation: Over-modification of the protein can alter its surface properties, leading to aggregation. | - Reduce Molar Ratio: Decrease the molar excess of the activated PEG reagent to achieve a lower degree of PEGylation.[10] | |
| Difficulty in Purifying the Conjugate | 1. Inefficient Separation of Unreacted PEG: The excess PEG reagent is not effectively removed from the PEGylated product. | - Optimize Chromatography Method: Size exclusion chromatography (SEC) is effective at separating the larger PEGylated protein from the smaller, unreacted PEG.[7] Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be used to separate species based on changes in charge or hydrophobicity after PEGylation.[7] |
| 2. Heterogeneous Product Mixture: The reaction produces a mix of mono-, di-, and multi-PEGylated species, as well as unreacted protein. | - Refine Reaction Conditions: Optimize the molar ratio of PEG to protein, reaction time, and pH to favor the formation of the desired PEGylated species. - Employ High-Resolution Purification: Ion-exchange chromatography can often resolve species with different degrees of PEGylation due to the shielding of surface charges by the PEG chains.[7] |
Part 3: Experimental Protocols & Workflows
Activation of this compound with DSC
This protocol describes the conversion of the terminal hydroxyl group to a reactive NHS carbonate.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile
-
Anhydrous Pyridine
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous acetonitrile.
-
Add DSC to the solution in a 1.5 to 2-fold molar excess over the PEG linker.[4]
-
Add anhydrous pyridine to the reaction mixture to act as a catalyst.
-
Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the activated PEG can be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.
-
The resulting activated PEG-NHS carbonate should be stored under desiccated conditions and used immediately for the best results.
General Protein Conjugation Protocol
Materials:
-
Activated this compound NHS Carbonate
-
Protein of interest
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF (for dissolving the activated PEG)
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Dissolve the activated PEG-NHS carbonate in a minimal amount of anhydrous DMSO or DMF.
-
Add the activated PEG solution to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a typical starting point; this should be optimized empirically.[4]
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.
-
Proceed with the purification of the PEGylated protein.
Workflow for Optimizing Conjugation Efficiency
Caption: Workflow for the activation and conjugation of this compound.
Part 4: Characterization of the Conjugate
Proper characterization of the final product is essential to ensure quality and consistency.
Key Analytical Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| SDS-PAGE | Separation by molecular weight. PEGylation increases the apparent molecular weight. | Degree of PEGylation (qualitative), purity. | Simple, rapid, and widely available. | Provides apparent molecular weight which can be inaccurate for PEGs. Low resolution for different PEGylated species. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the molecule. | Purity, presence of aggregates, separation of PEGylated vs. unreacted protein.[7] | High resolution, non-denaturing. | May not resolve species with different degrees of PEGylation.[7] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. PEG chains can shield the charges on the protein surface. | Separation of species with different degrees of PEGylation. | High resolving power for positional isomers and different degrees of PEGylation. | Requires method development for each specific protein. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, separation of positional isomers.[11] | High resolution. | Can be denaturing for some proteins. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio. | Accurate molecular weight, degree of PEGylation.[11][12] | High accuracy and sensitivity. | Polydispersity of PEG can complicate spectra. |
Quantification of PEGylation Efficiency
Determining the extent of PEGylation is a critical quality attribute.
-
UV-Vis Spectroscopy: By measuring the protein concentration (at 280 nm) before and after purification, one can estimate the yield of the PEGylated product.[12]
-
Trinitrobenzenesulfonic acid (TNBS) Assay: This colorimetric assay quantifies the number of free primary amines remaining after conjugation. By comparing the PEGylated protein to the unmodified protein, the degree of PEGylation can be calculated.[12]
-
Chromatographic Peak Area Analysis: By integrating the peak areas from SEC or IEX chromatograms corresponding to the unreacted protein and the various PEGylated species, a quantitative measure of the reaction efficiency can be obtained.[7]
Decision Tree for Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 3. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemlett.com [jchemlett.com]
- 7. lcms.cz [lcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
how to prevent aggregation of 3,6,9,12,15-Pentaoxapentacosan-1-ol modified proteins
Welcome to the technical support center dedicated to addressing a critical challenge in bioconjugation: preventing the aggregation of proteins modified with PEG linkers, specifically focusing on discrete PEG (dPEG®) reagents like 3,6,9,12,15-Pentaoxapentacosan-1-ol .
Protein aggregation is a common hurdle that can drastically reduce yield, compromise biological activity, and introduce potential immunogenicity.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a structured, in-depth approach to troubleshooting and mitigating these issues. We will move from foundational questions to deep-dive troubleshooting workflows, providing not just steps, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during protein modification.
Q1: What are the primary causes of protein aggregation during PEGylation? Aggregation is a multifaceted issue stemming from several root causes[2]:
-
Inherent Protein Instability: The starting protein may be unstable under the required reaction conditions (pH, temperature, buffer).[3] This can lead to partial unfolding and exposure of hydrophobic regions that promote self-association.[2]
-
High Protein Concentration: Close proximity of protein molecules increases the frequency of intermolecular interactions that can lead to aggregation.[4][5]
-
Intermolecular Cross-linking: Although less common with monofunctional PEGs like those derived from this compound, the use of bifunctional reagents or the presence of diol impurities in monofunctional reagents can physically link multiple protein molecules.[2][3]
-
Changes in Surface Properties: The covalent attachment of PEG chains alters the protein's surface chemistry. While PEG is hydrophilic and generally increases solubility[6], it can sometimes disrupt favorable intramolecular interactions or create new patches that promote association.
Q2: How can I detect and quantify protein aggregation? Several analytical techniques are essential for identifying and quantifying aggregates. A multi-method approach is always recommended for a comprehensive picture.[7]
-
Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, and higher-order species) from the desired monomeric conjugate.[3] Aggregates elute earlier than the monomer.
-
Dynamic Light Scattering (DLS): DLS is a rapid technique to measure the size distribution of particles in solution, making it excellent for detecting the formation of larger aggregates and assessing overall sample polydispersity.[8]
-
Visual Inspection & Turbidity: The simplest method is to look for visible precipitates or cloudiness (turbidity). This can be quantified by measuring absorbance at 340-600 nm.
-
SDS-PAGE (non-reducing): Can be used to visualize covalent dimers and higher-order oligomers, which will appear as bands with higher molecular weights.
Q3: My protein precipitated immediately after adding the activated PEG reagent. What's the first thing I should do? This often points to a problem with either the protein concentration or the reaction rate.
-
Lower the Protein Concentration: High concentrations dramatically increase the chance of intermolecular interactions.[4] Halve the protein concentration and repeat the reaction on a small scale.
-
Slow Down the Reaction: Rapid modification can sometimes favor undesirable intermolecular reactions over the intended intramolecular conjugation. Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature) or add the activated PEG reagent stepwise over 30-60 minutes instead of all at once.[9][10]
Q4: Can the quality of the this compound derivative affect my experiment? Absolutely. While discrete PEGs offer high purity, reagent quality is still paramount. Ensure your PEG reagent is from a reputable supplier and has been stored correctly (typically under inert gas, protected from moisture). The presence of impurities or hydrolyzed reagent can lead to inconsistent results and side reactions.[2][3]
Q5: I successfully purified my PEGylated protein, but it aggregated during storage. What happened? Aggregation is not just a reaction-time problem; it's a long-term stability challenge. The formulation buffer is critical.
-
Suboptimal Buffer: The buffer used for purification and storage may not be optimal for the long-term stability of the modified protein. Key factors are pH and ionic strength.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause aggregation.[11] It is best practice to store the protein in single-use aliquots.[12]
-
Cryoprotectants: For frozen storage, the addition of a cryoprotectant like glycerol (up to 50%) or sucrose is often necessary to prevent the formation of ice crystals that can denature proteins.[5][13]
In-Depth Troubleshooting Guides
Guide 1: Pre-Modification - Ensuring the Stability of Your Starting Protein
The stability of your final conjugate is fundamentally limited by the stability of your starting protein. An unstable protein will likely aggregate upon modification.
Problem: The unmodified protein shows signs of aggregation even before the PEGylation reaction.
Workflow for Pre-Modification Stability Screening
Caption: Troubleshooting workflow for ensuring starting protein stability.
Step-by-Step Solutions:
-
Characterize the Starting Material: Before any modification attempt, run your purified protein on analytical SEC and DLS to confirm it is monomeric and free of pre-existing aggregates.[3][14] Pre-existing aggregates can act as seeds for further aggregation.[14]
-
Optimize the Buffer: Every protein has a unique pH and ionic strength range where it is most stable.
-
pH: Perform a pH screening study (e.g., in 0.5 pH unit increments) to find the pH of maximum stability. Avoid the protein's isoelectric point (pI), where it is often least soluble.[4]
-
Ionic Strength: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Some proteins are stabilized by moderate salt concentrations, while others may aggregate.[4]
-
-
Consider Stabilizing Excipients: If buffer optimization is insufficient, screen a panel of stabilizing excipients.[15][16] These are small molecules that help maintain the protein's native structure. Common classes include:
-
Sugars/Polyols (e.g., Sucrose, Trehalose, Glycerol): These work by "preferential exclusion," making it thermodynamically unfavorable for the protein to unfold.[9][10]
-
Amino Acids (e.g., Arginine, Glycine): Arginine is particularly effective at suppressing non-specific protein-protein interactions.[4][9]
-
Guide 2: Optimizing the Modification Reaction
The reaction conditions are a delicate balance between achieving efficient modification and maintaining protein stability.
Problem: Significant aggregation or precipitation occurs during the reaction.
Key Reaction Parameters and Solutions
| Parameter | Common Issue | Recommended Solution & Rationale |
| Protein Concentration | Too high, leading to increased intermolecular interactions. | Test a range of lower concentrations (e.g., 10 mg/mL down to 1 mg/mL). Lowering concentration reduces molecular crowding and the probability of collision between partially destabilized protein molecules.[4][9] |
| PEG:Protein Molar Ratio | Excess activated PEG can lead to multiple modifications on a single protein, altering its surface properties drastically and causing aggregation. | Titrate the molar ratio. Start with a lower ratio (e.g., 3:1 or 5:1) and increase incrementally. The goal is to find the lowest ratio that provides an acceptable degree of modification without inducing aggregation.[9] |
| Reaction pH | pH may be optimal for the coupling chemistry but suboptimal for protein stability. | Find a compromise pH. For amine-reactive chemistry (e.g., NHS esters), a pH of 7.5-8.5 is efficient, but your protein might be more stable at pH 6.5. A reaction at pH 7.0 might be slower but preserve the protein's integrity.[2] Avoid buffers with primary amines (e.g., Tris) if using amine-reactive PEGs, as they will compete with the reaction.[2][14] |
| Temperature & Time | High temperature or long reaction times can lead to protein denaturation and aggregation. | Lower the temperature. Performing the reaction at 4°C slows both the modification and aggregation kinetics, often tipping the balance in favor of the desired product.[10] Monitor the reaction over time and stop it once the desired modification level is reached. |
| Mixing | Inadequate or aggressive mixing can cause issues. | Use gentle, consistent mixing. Avoid vigorous vortexing, which can cause denaturation at air-liquid interfaces.[7] For larger volumes, use a rocker or end-over-end rotator. For small volumes, gentle flicking or slow pipetting is sufficient. |
| Rate of Reagent Addition | Adding the PEG reagent all at once creates a high local concentration. | Use stepwise or continuous addition. Dissolve the activated PEG in reaction buffer and add it in several aliquots over 30-60 minutes. This maintains a low instantaneous concentration of the reagent, favoring controlled modification.[10] |
Guide 3: Post-Modification - Purification and Formulation
Successfully modifying your protein is only half the battle. The purification and final formulation steps are equally critical for preventing aggregation.
Problem: The PEGylated protein is soluble after the reaction but aggregates during purification or after buffer exchange.
Purification and Formulation Strategies
-
Gentle Purification Methods:
-
Size Exclusion Chromatography (SEC): Ideal for separating the PEGylated monomer from unreacted protein, free PEG, and aggregates. It is a gentle, buffer-flexible method.
-
Ion Exchange Chromatography (IEX): Can be very effective as PEGylation often changes the protein's net charge. Use shallow gradients and screen buffer conditions to ensure the protein doesn't precipitate on the column.
-
Avoid Hydrophobic Interaction Chromatography (HIC) unless absolutely necessary, as the interaction with the hydrophobic resin can sometimes induce unfolding and aggregation.
-
-
Formulation Development: The final buffer your protein is in determines its long-term stability.
-
Re-optimize the Buffer: The optimal buffer for the PEGylated protein may be different from the unmodified protein. Repeat the pH and excipient screening (see Guide 1) with the purified conjugate.
-
Screen for Stabilizers: The same excipients used for the initial protein can be effective here. A combination is often best. For example, a buffer containing sucrose and a low concentration of Polysorbate 20/80 can stabilize against both unfolding and surface-induced aggregation.[9][10]
-
Mechanisms of PEGylation-Induced Aggregation
Caption: Potential pathways leading to protein aggregation during modification.
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Conditions
This protocol uses a matrix approach in a microplate format to efficiently screen key parameters.
-
Prepare Protein Stock: Dialyze your starting protein into a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.5) and concentrate it to 2x your highest desired reaction concentration. Ensure it is aggregate-free via analytical SEC.
-
Prepare Buffers: Make a series of 2x reaction buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0).
-
Set up Reaction Plate: In a 96-well plate, set up a matrix of reactions. For example:
-
Rows: Vary protein concentration (e.g., 1, 2, 5 mg/mL).
-
Columns: Vary reaction buffer pH.
-
-
Prepare PEG Reagent: Just before use, dissolve the activated this compound derivative in the corresponding reaction buffer to achieve the desired final molar ratio.
-
Initiate Reaction: Add the PEG solution to the protein wells. Include control wells containing only protein in buffer (no PEG) for each condition.
-
Incubate: Incubate the plate at two different temperatures (e.g., 4°C and 22°C) for a set time (e.g., 2 hours).
-
Analyze: Assess aggregation in each well.
-
Visual: Check for precipitation.
-
Turbidity: Read the plate at 340 nm.
-
SEC Analysis: Analyze the most promising soluble samples by analytical SEC to quantify monomer vs. aggregate content.
-
Protocol 2: Screening for Optimal Stabilizing Excipients
-
Identify Lead Condition: From Protocol 1, choose the best reaction condition (concentration, pH, temp) that still shows some aggregation. This will be your baseline for improvement.
-
Prepare Excipient Stocks: Prepare concentrated stock solutions of potential stabilizers (e.g., 50% w/v Sucrose, 1M Arginine, 0.1% w/v Polysorbate 20) in your chosen reaction buffer.[10]
-
Set up Reactions: Set up a series of small-scale reactions under your lead condition. To each reaction, add a different excipient to a typical working concentration.
-
Example Concentrations: 5-10% Sucrose, 50-100 mM Arginine, 0.01-0.05% Polysorbate 20.[10]
-
Control: Include one reaction with no excipient added.
-
-
Incubate and Analyze: Run the PEGylation reaction and analyze the outcomes using turbidity and SEC as described above. A successful excipient will show a marked decrease in aggregate formation compared to the control.
Protocol 3: Aggregate Analysis by Size Exclusion Chromatography (SEC)
-
System Setup: Use an HPLC or FPLC system equipped with a UV detector (280 nm and 214 nm).
-
Column Selection: Choose a silica-based SEC column with a fractionation range appropriate for your protein and its expected aggregates.
-
Mobile Phase: The mobile phase should be a buffer that promotes the stability of your PEGylated protein and minimizes non-specific interactions with the column. A good starting point is 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Sample Preparation: Filter your sample through a low-protein-binding 0.22 µm filter. Dilute if necessary to be within the linear range of the detector and the loading capacity of the column.
-
Run and Analysis: Inject the sample. The monomeric PEGylated protein will elute as a major peak. Any soluble high molecular weight species (aggregates) will elute earlier. Integrate the peak areas to calculate the percentage of monomer vs. aggregate.
References
- Techniques used for characterization of protein aggregates. ResearchGate. Available at: https://www.researchgate.
- Technical Support Center: Preventing Protein Aggregation with PEGylation. Benchchem. Available at: https://www.benchchem.
- Methods for Characterization of Protein Aggregates. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/24014413/
- Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230137/
- Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2286716/
- Technical Support Center: Prevention of Protein Aggregation During PEGylation. Benchchem. Available at: https://www.benchchem.
- Technical Support Center: Minimizing Protein Aggregation After PEGylation. Benchchem. Available at: https://www.benchchem.
- 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer. BioProcess International. Available at: https://bioprocessintl.
- Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046329/
- Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG11-amine. Benchchem. Available at: https://www.benchchem.
- Protein Aggregation Characterization by Nanopore technology. APS Physics. Available at: https://meetings.aps.org/Meeting/MAR20/Session/Y34.3
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: https://info.gbiosciences.
- Protein aggregation. The University of Queensland. Available at: https://pef.facility.uq.edu.
- 5 must-know techniques for analyzing protein aggregation. APC. Available at: https://apc.
- Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769970/
- The case for protein PEGylation. Creative PEGWorks. Available at: https://www.creativepegworks.
- Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/abs/pii/S104659280300130X
- Stabilizing excipients for therapeutic protein formulations. Google Patents. Available at: https://patents.google.
- PEGylation to Improve Protein Stability During Melt Processing. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4465985/
- PEGylation. Wikipedia. Available at: https://en.wikipedia.
- Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8475218/
- Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Journal of Medicinal and Chemical Sciences. Available at: https://www.jmchemsci.com/article_189601.html
- Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623827/
- Technical Support Center: Troubleshooting Protein Aggregation During PEGylation. Benchchem. Available at: https://www.benchchem.
- Keeping Your Cool When Storing Purified Protein. Biocompare. Available at: https://www.biocompare.com/Bench-Tips/181882-Keeping-Your-Cool-When-Storing-Purified-Protein/
- FAQ: How should I store my protein after it is purified?. New England Biolabs. Available at: https://www.neb.com/en-us/faqs/2013/03/26/how-should-i-store-my-protein-after-it-is-purified
- Progress, applications, challenges and prospects of protein purification technology. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9725283/
- Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals. Available at: https://www.rockland.
- Protein Storage For Protein Stability And Less Protein Degradation. G-Biosciences. Available at: https://info.gbiosciences.
- Do Post-Translational Modifications Influence Protein Aggregation in Neurodegenerative Diseases: A Systematic Review. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356710/
- Enhancement of the Anti-Aggregation Activity of a Molecular Chaperone Using a Rationally Designed Post-Translational Modification. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4706037/
- O-GlcNAc modification blocks the aggregation and toxicity of the protein α-synuclein associated with Parkinson's disease. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26492012/
Sources
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for characterization of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. neb.com [neb.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 16. jmchemsci.com [jmchemsci.com]
Technical Support Center: Navigating the Purification of 3,6,9,12,15-Pentaoxapentacosan-1-ol and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 3,6,9,12,15-Pentaoxapentacosan-1-ol and its derivatives. As a short-chain polyethylene glycol (PEG-8) derivative, this amphiphilic molecule presents a unique set of purification hurdles that differ significantly from those of large PEGylated proteins. This resource is designed to provide you with the expertise and practical insights needed to achieve high purity for your target compounds.
The Challenge at Hand: Understanding the Purification Landscape
This compound is a discrete oligoethylene glycol. Its derivatives are often used as linkers or spacers in bioconjugation and drug delivery. The primary challenges in their purification stem from:
-
Low UV Absorbance: The core structure lacks a significant chromophore, making detection by standard UV-Vis spectrophotometry difficult.
-
High Polarity and Water Solubility: This makes traditional reversed-phase chromatography challenging due to poor retention.
-
Presence of Closely Related Impurities: Syntheses can result in a mixture of oligomers with varying chain lengths (polydispersity), di-substituted by-products, and unreacted starting materials that have very similar physicochemical properties to the target molecule.
-
Potential for Aggregation: Although less common than with large PEGs, the amphiphilic nature of these molecules can lead to aggregation, especially at high concentrations.
This guide will equip you with the knowledge to systematically address these issues.
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is structured to help you diagnose and resolve common issues encountered during the purification of this compound derivatives.
Issue 1: Poor or No Retention on Reversed-Phase HPLC
-
Symptom: Your compound elutes in or very close to the solvent front on a C18 or C8 column, even with a high aqueous mobile phase.
-
Possible Causes & Solutions:
Possible Cause Scientific Rationale Recommended Solution(s) High Polarity of the Analyte The hydrophilic oligoethylene glycol chain dominates the molecule's character, leading to weak hydrophobic interactions with the non-polar stationary phase.[1][2] Switch to a more suitable chromatographic mode: - Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., silica, amide, or amino-bonded) and a mobile phase with a high organic content. It is ideal for retaining and separating highly polar compounds.[3][4][5][6] - Normal-Phase Chromatography: Use a polar stationary phase like silica or an amino-propyl column with non-polar mobile phases (e.g., hexane/isopropanol).[7][8][9] Inappropriate Mobile Phase The mobile phase is not polar enough to promote partitioning onto the stationary phase. For Reversed-Phase: - Use 100% aqueous mobile phase as the starting condition. - Consider using columns designed for polar compounds, such as those with polar end-capping or embedded polar groups.[1]
Issue 2: Inability to Detect the Product Peak
-
Symptom: You expect your product to elute at a certain point, but you see no peak on your chromatogram using a UV detector.
-
Possible Causes & Solutions:
Possible Cause Scientific Rationale Recommended Solution(s) Lack of a UV Chromophore The this compound backbone does not absorb significantly in the typical UV range (210-400 nm).[10][11] Employ a universal detector: - Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte.[7][9][12] - Charged Aerosol Detector (CAD): Also a universal detector, often with better sensitivity than ELSD for some compounds.[12][13] - Refractive Index Detector (RID): A universal detector, but not compatible with gradient elution.[12][13] If your derivative has a chromophore: Ensure you are monitoring at the correct wavelength. Pre- or Post-Column Derivatization Covalently attaching a UV-active molecule to your analyte allows for sensitive UV detection.[8][13][14] Derivatization Strategy: - React the terminal hydroxyl group with a reagent like dinitrobenzoyl chloride or 1-naphthylisocyanate to introduce a strongly UV-absorbing moiety.[8][15] Note that this will alter the retention time.
Issue 3: Poor Resolution Between the Desired Product and Impurities
-
Symptom: Your chromatogram shows broad, overlapping peaks, making it impossible to isolate the pure compound.
-
Possible Causes & Solutions:
Possible Cause Scientific Rationale Recommended Solution(s) Co-elution of Oligomers Your sample may contain PEGs with different numbers of ethylene glycol units (e.g., PEG-7, PEG-9), which have very similar polarities and sizes. Optimize Chromatographic Conditions: - Gradient Optimization: Use a shallower gradient to increase the separation between closely eluting species. - Change Stationary Phase: For short-chain PEGs, a C18 column often provides good resolution of oligomers in reversed-phase mode.[7][9] For slightly larger derivatives, normal-phase or HILIC may be more effective.[7][8][9] - Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution.[16] Presence of Di-substituted By-products If you are synthesizing a mono-derivative, the presence of the di-substituted species is a common impurity. Leverage Polarity Differences: - The di-substituted product will likely be less polar than the mono-substituted one. In reversed-phase, it will be retained longer. In normal-phase or HILIC, it will elute earlier. Adjust your gradient and fraction collection accordingly.
Experimental Workflow & Protocols
Workflow for Method Development in Purifying a Novel this compound Derivative
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. agilent.com [agilent.com]
- 11. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 3,6,9,12,15-Pentaoxapentacosan-1-ol in Biological Buffers
Welcome to the technical support resource for 3,6,9,12,15-Pentaoxapentacosan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for improving the stability of this valuable molecule in common biological buffers.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and why is its stability in biological buffers a concern?
A1: this compound is a monodisperse polyethylene glycol (PEG) derivative. Its amphiphilic nature makes it useful in various biomedical applications, including as a linker for bioconjugation, a component of drug delivery systems, and a surface modifier for biomaterials. The stability of its polyether backbone is crucial for maintaining the integrity and function of the final product. Instability in biological buffers can lead to the loss of efficacy, altered pharmacokinetic profiles, and the generation of potentially reactive impurities.
Q2: What are the primary pathways of degradation for this compound in biological buffers?
A2: The principal degradation pathway for this compound in typical biological buffers is oxidative degradation .[1][2] This process is often initiated by reactive oxygen species (ROS) and can be significantly accelerated by the presence of transition metal ions, heat, and light.[2][3] The polyether chain is susceptible to autoxidation, which involves a free-radical chain reaction leading to the formation of hydroperoxides, followed by chain scission.[4][5] This results in the formation of degradation products such as formaldehyde, formic acid, and various PEG-aldehydes and PEG-carboxylates.[1][6]
Q3: Can the type of biological buffer I use affect the stability of this compound?
A3: Yes, the choice of buffer and its components can significantly impact stability. The primary concern is not usually the buffer salt itself (e.g., phosphate, Tris), but rather the presence of contaminants, particularly transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[2][7] These metal ions can catalyze the decomposition of hydrogen peroxide (a potential contaminant in buffers or a byproduct of cellular processes) into highly reactive hydroxyl radicals via the Fenton reaction, which readily attack the PEG chain.[8][9] The pH of the buffer is also a critical factor, especially for PEG derivatives containing hydrolytically labile functional groups.[10][11]
Q4: How can I detect the degradation of this compound in my experiments?
A4: Degradation can be monitored by a decrease in the concentration of the parent molecule and the appearance of degradation products. A common indicator of oxidative degradation is a drop in the pH of the buffer solution over time, due to the formation of acidic byproducts like formic acid.[3][5] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be used to quantify the parent compound and its degradation products.[12] Size Exclusion Chromatography (SEC) can also be employed to detect changes in the molecular weight distribution resulting from chain scission.[13]
TROUBLESHOOTING GUIDES
Issue 1: I observe a decrease in the pH of my buffered solution containing this compound over time.
-
Underlying Cause: A drop in pH is a strong indicator of oxidative degradation.[3][5] The polyether backbone is likely being oxidized to form acidic byproducts such as formic acid and PEG-carboxylates. This process is often accelerated by factors present in the experimental setup.
-
Solutions:
-
Deoxygenate Buffers: Before adding this compound, sparge your buffer with an inert gas like argon or nitrogen to remove dissolved oxygen, a key component in the oxidative degradation cascade.[3]
-
Use High-Purity Water and Reagents: Prepare your buffers using high-purity, metal-free water (e.g., from a Milli-Q system) and analytical grade reagents to minimize transition metal contamination.
-
Incorporate a Chelating Agent: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA), to your buffer at a low concentration (e.g., 10-100 µM). These agents will sequester transition metal ions, rendering them catalytically inactive in the Fenton reaction.
-
Control Storage Conditions: Store your stock solutions and final formulations at low temperatures (2-8°C or -20°C) and protected from light to minimize thermal and photo-initiated degradation.[3]
-
Issue 2: My bioconjugate, which uses a this compound linker, is showing batch-to-batch variability in performance.
-
Underlying Cause: Inconsistent stability of the this compound linker during storage or the conjugation reaction can lead to variations in the final product. The presence of reactive aldehyde degradation products can also lead to unintended side reactions with proteins or other molecules.
-
Solutions:
-
Implement Quality Control for Incoming Material: Test the purity of each new batch of this compound before use.
-
Add Antioxidants: For applications where they will not interfere with downstream processes, consider adding antioxidants to your stock solutions. Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or propyl gallate at low concentrations (e.g., 0.01-0.02%) can effectively inhibit free-radical chain reactions.[6]
-
Standardize Buffer Preparation and Handling: Follow a strict, standardized protocol for buffer preparation, including deoxygenation and the use of chelating agents, as described in Issue 1.
-
Perform Forced Degradation Studies: Intentionally stress your this compound under various conditions (acid, base, oxidation, heat, light) to understand its degradation profile and develop stability-indicating analytical methods.[14][15][16]
-
VISUALIZED MECHANISMS AND WORKFLOWS
Caption: Oxidative degradation pathway of a PEG chain.
Caption: Recommended workflow for preparing stabilized buffers.
DATA & PROTOCOLS
Table 1: Recommended Buffer Additives for Enhanced Stability
| Additive | Class | Recommended Concentration | Mechanism of Action | Reference |
| EDTA/DTPA | Chelating Agent | 10-100 µM | Sequesters transition metal ions, inhibiting the Fenton reaction. | [7] |
| BHT/BHA | Antioxidant | 0.01-0.02% (w/v) | Scavenges free radicals, terminating the oxidative chain reaction. | [6] |
| Propyl Gallate | Antioxidant | 0.01-0.1% (w/v) | Acts as a free radical scavenger. | [6] |
Experimental Protocol: Forced Degradation Study (Oxidation)
This protocol outlines a method to assess the oxidative stability of this compound.
Objective: To evaluate the degradation of this compound under oxidative stress conditions.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
30% Hydrogen peroxide (H₂O₂) solution
-
Iron(II) chloride (FeCl₂)
-
High-purity water
-
HPLC system with a suitable detector (e.g., MS or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in high-purity water.
-
Prepare a 10 mM stock solution of FeCl₂ in high-purity water.
-
-
Set up Degradation Conditions (in triplicate):
-
Control: In a clean vial, combine 1 mL of the this compound stock solution with 9 mL of PBS.
-
Oxidative Stress (H₂O₂): In a separate vial, combine 1 mL of the stock solution with 8.9 mL of PBS and 0.1 mL of 3% H₂O₂ (diluted from 30% stock).
-
Fenton Reaction (H₂O₂ + Fe²⁺): In a third vial, combine 1 mL of the stock solution with 8.8 mL of PBS, 0.1 mL of 3% H₂O₂, and 0.1 mL of 10 mM FeCl₂.
-
-
Incubation:
-
Incubate all vials at a controlled temperature (e.g., 40°C) and protected from light.
-
-
Time Points:
-
Withdraw aliquots (e.g., 100 µL) from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Analysis:
-
Immediately quench the reaction in the withdrawn aliquots if necessary (e.g., by dilution or addition of a quenching agent like sodium bisulfite).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and identify any major degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition.
-
Compare the degradation rates under the different oxidative stresses.
-
References
- Payne, M. E., Kareem, O. O., Williams-Pavlantos, K., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
- Shree Vallabh Chemical. (n.d.). How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. [Link]
- Lutz, J. F., & Konkolewicz, D. (2014). On the biodegradability of polyethylene glycol, polypeptoids and poly(2-oxazoline)s. Polymer Chemistry, 5(13), 3937-3947. [Link]
- Puri, A., Loomis, K., Smith, B., et al. (2021). Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP). Pharmaceutics, 13(7), 963. [Link]
- Reich, L., & Stivala, S. S. (1971). Autoxidation of Poly(alkylene glycols) in Solution. DTIC. [Link]
- Robnik, B., Likozar, B., & Časar, Z. (2021).
- Shochem. (2025). What is the effect of pH on the stability of Monodispersed PEG?. [Link]
- Zasadzinski, J. A., et al. (2010). Effect of a PEGylated lipid on the dispersion stability and dynamic surface tension of aqueous DPPC and on the interactions with albumin. Langmuir, 26(10), 7163-7171. [Link]
- Payne, M. E., et al. (2021). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol).
- Mabry, K. M., et al. (2021). A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies.
- Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]
- Haseneder, R., et al. (2007). Degradation of polyethylene glycol by Fenton reaction: a comparative study. Water Science and Technology, 55(12), 153-159. [Link]
- Moreno, A., et al. (2015). Antioxidant Capacity of Poly(Ethylene Glycol) (PEG) as Protection Mechanism Against Hydrogen Peroxide Inactivation of Peroxidases. Applied Biochemistry and Biotechnology, 177(4), 860-872. [Link]
- Crounse, K. R., et al. (2022). Atmospheric Photo-Oxidation of 2-Ethoxyethanol: Autoxidation Chemistry of Glycol Ethers. Environmental Science & Technology, 56(15), 10634-10644. [Link]
- Haseneder, R., Fdez-Navamuel, B., & Härtel, G. (2007). Degradation of polyethylene glycol by Fenton reaction: a comparative study. Water Science and Technology, 55(12), 153-159. [Link]
- Menzen, T., & Friess, W. (2014). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. Pharmaceutical Research, 31(7), 1739-1749. [Link]
- Moreno, A., et al. (2015). Antioxidant Capacity of Poly(Ethylene Glycol) (PEG) as Protection Mechanism Against Hydrogen Peroxide Inactivation of Peroxidases. Applied Biochemistry and Biotechnology, 177(4), 860-872. [Link]
- Calvo, E. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. [Link]
- Liu, S., et al. (2023). PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery. Journal of Materials Chemistry B, 11(12), 2685-2694. [Link]
- Hemenway, J. N., et al. (2013). Formation of Reactive Impurities in Aqueous and Neat Polyethylene Glycol 400 and Effects of Antioxidants and Oxidation Inducers. Journal of Pharmaceutical Sciences, 102(11), 4077-4087. [Link]
- Mabry, K. M., et al. (2021). A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies.
- Google Patents. (n.d.).
- Colacino, E., et al. (2012). PEG as an alternative reaction medium in metal-mediated transformations. Green Chemistry, 14(12), 3234-3247. [Link]
- ResearchGate. (n.d.). Optimization of lipid-PEG structure for co-delivery of gene editing... [Link]
- MedCrave. (2016).
- ResearchGate. (n.d.). Decomposition of polyethylene glycol (PEG) at Cu cathode and insoluble anode during Cu electrodeposition. [Link]
- Al-Juboori, S. I., et al. (2015). Adaptable Poly(ethylene glycol) Microspheres Capable of Mixed-mode Degradation.
- International Pharmaceutical Quality. (2012).
- ResearchGate. (n.d.). Polyethylene glycol (PEG)
- Hampton Research. (1986). PEG Stability. [Link]
- ACS Publications. (n.d.). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. [Link]
- ResearchGate. (n.d.). A mechanistic Study on the Chemical and Enzymatic Degradation of PEG-Oligo(ε-caprolactone) Micelles. [Link]
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- ACS Publications. (2022). A Reactive Oxygen Species-Scavenging ‘Stealth’ Polymer, Poly(thioglycidyl glycerol), Outperforms Poly(ethylene glycol) in Protein Conjugates and Nanocarriers and Enhances Protein Stability to Environmental and Biological Stressors. [Link]
- ResearchGate. (2013). Effect of MW and pH on poly(ethylene glycol) adsorption onto carbon. [Link]
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- ResearchGate. (n.d.). Degradation of Poly(ethylene glycol) by Electrolysis During the Cu Electroplating: A Combined Experimental and Density Functional Theory Study. [Link]
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- European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. [Link]
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- National Institutes of Health. (2022). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. [Link]
- ACS Publications. (2023). On the Behavior of the Ethylene Glycol Components of Polydisperse Polyethylene Glycol PEG200. [Link]
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Technical Support Center: Enhancing Drug Conjugate Solubility with 3,6,9,12,15-Pentaoxapentacosan-1-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of linkers derived from 3,6,9,12,15-Pentaoxapentacosan-1-ol to enhance the solubility of drug conjugates, particularly Antibody-Drug Conjugates (ADCs). Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of expertise and trustworthiness.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries we receive about leveraging this specific polyethylene glycol (PEG) derivative for improved solubility and performance of bioconjugates.
Q1: What is this compound, and how does it function as a solubility enhancer?
A1: this compound is a discrete (monodisperse) polyethylene glycol (dPEG®) derivative.[1][2] Structurally, it consists of a ten-carbon alkyl chain (a decyl group) and a hydrophilic chain of five ethylene oxide units, terminating in a primary alcohol.[2]
Its function as a solubility enhancer stems from this amphiphilic nature. When incorporated into a linker connecting a hydrophobic drug to a biomolecule (like an antibody), the flexible, hydrophilic PEG chain wraps the payload in a protective "hydration shell".[3][4] This process masks the hydrophobicity of the drug, preventing the aggregation that often plagues ADCs, especially those with a high drug-to-antibody ratio (DAR).[][6][7] This enhanced solubility is critical for creating stable, administrable drug formulations and improving pharmacokinetic profiles.[][8]
Q2: Why is using a monodisperse PEG linker like this important compared to traditional polydisperse PEGs?
A2: This is a critical point for regulatory compliance and reproducibility. Traditional PEGs are polymeric mixtures with a range of chain lengths, described by an average molecular weight and a polydispersity index (PDI).[9][10] This inherent heterogeneity leads to a final drug conjugate product that is also a complex mixture, making characterization difficult and introducing batch-to-batch variability.[9]
In contrast, this compound is a single, specific chemical structure with a precise molecular weight.[9][11] Using a monodisperse linker ensures that every conjugate molecule has the same linker composition. This homogeneity is crucial for:
-
Reproducibility: Guarantees consistent results between synthesis batches.[3]
-
Simplified Analysis: Leads to sharper peaks in chromatography and clearer mass spectrometry data, simplifying the determination of DAR and purity.[9][12]
-
Predictable Pharmacokinetics: A uniform conjugate population behaves more predictably in vivo, reducing risks associated with heterogeneity.[3][4]
Q3: What level of solubility improvement can I expect with this type of linker?
A3: The degree of solubility enhancement is substantial but depends on the specific properties of the hydrophobic drug and the final DAR. By mitigating the drug's hydrophobicity, PEG linkers can increase the aqueous solubility of a conjugate from the µg/mL range to the mg/mL range, which is often necessary for therapeutic formulations.[13] The primary benefit is often observed in the ability to achieve higher, more potent DAR values without inducing aggregation.[14]
| Drug Class | Typical Solubility (Unconjugated) | Expected Solubility with PEG Linker | Key Benefit |
| Auristatins | Low (µg/mL) | Moderate to High (mg/mL) | Enables higher DAR (4-8) without aggregation.[3] |
| Maytansinoids | Very Low (<1 µg/mL) | Moderate (mg/mL) | Prevents precipitation during conjugation and formulation.[14] |
| Camptothecins | Poorly Soluble | Significantly Increased | Improves formulation stability and allows intravenous administration.[15] |
Q4: Will incorporating this linker affect my conjugate's biological activity?
A4: It is a possibility that requires careful consideration. The PEG linker adds steric bulk, which can potentially interfere with the antibody's binding to its target antigen or the drug's interaction with its cellular target.[10][13] However, the flexible nature of the PEG chain is designed to minimize this.[16] The key is to optimize the linker design and attachment site. Site-specific conjugation methods are often preferred over random conjugation (e.g., to lysines) to ensure the linker does not interfere with the antibody's antigen-binding regions.[17] It is crucial to perform in vitro cell viability and in vivo efficacy studies to confirm that the final PEGylated conjugate retains its desired therapeutic activity.
Q5: What are the critical quality attributes (CQAs) I need to monitor for my PEGylated conjugate?
A5: For a robust and reproducible ADC, you must closely monitor several CQAs. The most important are:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody. This is typically measured by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).[9]
-
Aggregation: The percentage of high molecular weight species. This is a critical safety and efficacy attribute, measured primarily by Size-Exclusion Chromatography (SEC).[10]
-
Solubility & Stability: Assessed during formulation development to ensure the conjugate remains soluble and stable under storage and physiological conditions.[18]
-
Purity: Absence of unconjugated antibody, free drug-linker, and other process-related impurities.[9]
-
Potency: The biological activity of the final conjugate, confirmed with a relevant cell-based assay.
Section 2: Troubleshooting Guide
Even with well-designed components, experimental challenges can arise. This guide addresses common problems encountered during the synthesis and characterization of drug conjugates using this compound-derived linkers.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Scientific Rationale & Recommended Solution |
| Inefficient Activation of the Terminal Hydroxyl Group | The terminal -OH on the pentaoxapentacosan-1-ol is not reactive and must be converted to a more suitable functional group. For reaction with antibody amines (lysines), this is typically an N-hydroxysuccinimide (NHS) ester. For reaction with thiols (cysteines), a maleimide group is common. Solution: Confirm the successful activation of your linker via NMR or LC-MS before proceeding to the conjugation step. Ensure reagents used for activation (e.g., DCC, NHS) are fresh and anhydrous, as they are moisture-sensitive.[19] |
| Suboptimal Reaction pH | The reactivity of nucleophilic groups on the antibody is pH-dependent. Lysine's primary amine requires a pH of ~8.0-9.0 to be sufficiently deprotonated for efficient reaction with an NHS ester. Conversely, cysteine's thiol group requires a pH of ~6.5-7.5 to remain protonated enough to avoid disulfide bond formation but reactive enough to attack a maleimide. Solution: Tightly control the reaction pH with a suitable buffer system (e.g., PBS or borate buffers). Perform small-scale pilot reactions across a pH range to determine the optimal condition for your specific antibody-drug pair.[20] |
| Hydrolysis of Activated Linker | Activated linkers, especially NHS esters, are susceptible to hydrolysis in aqueous buffers. This competes with the desired conjugation reaction, reducing yield. Solution: Prepare the activated linker solution immediately before adding it to the antibody. Avoid prolonged incubation times. If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer reaction time for conjugation. |
Problem 2: Product Aggregation or Precipitation During/After Conjugation
| Possible Cause | Scientific Rationale & Recommended Solution |
| Drug-to-Antibody Ratio (DAR) is Too High | Even with a hydrophilic linker, there is a limit to how much hydrophobic drug an antibody can carry before its overall solubility is compromised.[3][7] Pushing the DAR too high is the most common cause of aggregation. Solution: Perform a DAR titration study. Set up parallel reactions using different molar equivalents of the drug-linker (e.g., 3, 5, 7, 10 equivalents) to target different average DARs. Analyze the resulting conjugates by SEC to identify the highest DAR that can be achieved without significant aggregation.[6] |
| Inappropriate Formulation Buffer | The final buffer composition is critical for long-term stability. Factors like pH, ionic strength, and the presence of excipients can dramatically influence conjugate solubility. Solution: Screen a panel of formulation buffers. Common excipients that enhance stability include non-ionic surfactants (e.g., Polysorbate 20/80) to prevent surface-induced aggregation and cryoprotectants (e.g., sucrose, trehalose) for frozen storage. An optimal pH where the antibody has high net charge can also improve colloidal stability. |
| Residual Unconjugated Hydrophobic Species | If the purification process is incomplete, residual unconjugated drug-linker can act as a seed for aggregation of the final ADC product. Solution: Optimize the purification method. Techniques like tangential flow filtration (TFF), dialysis, or preparative SEC are used to remove small molecule impurities. Ensure sufficient buffer exchange or diavolumes to reduce impurities to acceptable levels (<0.1%).[9] |
Problem 3: Difficulty in Characterizing the Final Conjugate
| Possible Cause | Scientific Rationale & Recommended Solution |
| Broad, Shifting Peaks in SEC | The addition of PEG chains significantly increases the hydrodynamic radius of the conjugate, causing it to elute earlier than the unconjugated antibody.[21] A broad peak often indicates heterogeneity in the DAR, as molecules with more PEG-drug linkers have a larger hydrodynamic size. Solution: This is often expected. Use a well-characterized set of molecular weight standards to calibrate your column. For accurate molecular weight determination, couple your SEC system to a multi-angle light scattering (MALS) detector (SEC-MALS). This technique measures mass directly, independent of hydrodynamic shape.[21] |
| Complex Mass Spectrometry (MS) Data | Electrospray ionization mass spectrometry (ESI-MS) of an ADC will show a distribution of masses corresponding to the different DAR species (DAR 0, 2, 4, 6, 8, etc.). This complexity can make data interpretation challenging. Solution: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to resolve the different charge state envelopes. Specialized deconvolution software is essential to convert the raw data into a zero-charge mass spectrum, from which the mass of each DAR species and the average DAR can be accurately calculated.[9][22] |
| Inaccurate DAR from UV-Vis Spectroscopy | Calculating DAR from UV-Vis absorbance ratios can be inaccurate if the extinction coefficients of the antibody and drug are not precisely known at the chosen wavelengths, or if there is spectral overlap. Solution: While UV-Vis provides a quick estimate, rely on mass-based (MS) or chromatographic (HIC, RP-HPLC) methods for accurate DAR determination. HIC is particularly powerful as it can often separate different DAR species based on the increasing hydrophobicity.[9] |
Section 3: Experimental Protocols & Visual Workflows
Core Principle Visualization: How PEG Enhances Solubility
The diagram below illustrates the fundamental mechanism by which a PEG linker, derived from this compound, shields a hydrophobic drug payload.
Caption: PEG linker forms a hydration shell, enhancing conjugate solubility.
General Experimental Workflow
This workflow outlines the critical steps from linker synthesis to the characterization of the final, purified drug conjugate.
Caption: High-level workflow for ADC synthesis and characterization.
Protocol 1: General Strategy for Lysine-Directed Conjugation
This protocol outlines a standard procedure for conjugating a drug with a primary amine group with an NHS-ester activated PEG derived from this compound.
1. Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
NHS-ester activated PEG-Drug linker, dissolved in an anhydrous organic solvent like DMSO.
-
Reaction Buffer: e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., Tangential Flow Filtration with appropriate MWCO cassettes).
2. Procedure:
-
Buffer Exchange: Exchange the mAb into the Reaction Buffer. Adjust the final protein concentration to 5-10 mg/mL.
-
Linker Addition: Calculate the required volume of the PEG-Drug linker solution to achieve the desired molar excess (e.g., 5-fold molar excess over the antibody). Add the linker dropwise to the stirring antibody solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the drug is light-sensitive.
-
Quenching: Add the Quenching Buffer to a final concentration of ~50 mM Tris to quench any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the ADC from unreacted drug-linker and quenching agent using TFF or preparative SEC. Exchange the final product into a suitable formulation buffer (e.g., histidine or citrate-based buffer).
-
Characterization: Analyze the final product as described in the characterization protocol below.
Protocol 2: Key Characterization Assays
1. Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
System: HPLC with a UV detector and an appropriate SEC column for monoclonal antibodies.
-
Mobile Phase: A physiological-like buffer, e.g., 150 mM Sodium Phosphate, pH 7.0.
-
Procedure: Inject 10-50 µg of the purified ADC. Monitor the chromatogram at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Any peaks eluting earlier are high molecular weight aggregates. Integrate the peak areas to calculate the percentage of monomer, ensuring it meets specification (typically >95%).
2. Average DAR by Hydrophobic Interaction Chromatography (HIC):
-
System: HPLC with a UV detector and a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Procedure: Inject the ADC and elute with a gradient of decreasing salt concentration (e.g., 100% A to 100% B over 30 minutes).
-
Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, DAR 4, etc.), which are more hydrophobic. Calculate the weighted average DAR from the integrated peak areas.
3. Mass Confirmation by LC-MS:
-
System: High-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system. The antibody is typically deglycosylated and reduced prior to analysis for a cleaner spectrum.
-
Procedure: Inject the prepared sample. Acquire the mass spectrum across the relevant m/z range.
-
Analysis: Use deconvolution software to transform the multi-charge spectrum into a zero-charge mass profile. This will show distinct peaks for the light chain, heavy chain, and various drug-loaded versions thereof, allowing for unambiguous confirmation of conjugation and DAR distribution.[22]
References
- Labinsights. (2025, May 22).
- BOC Sciences. Latest Technologies to Improve ADC Drug Solubility and Stability.
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- Biopharma PEG. ADC Linkers.
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- Benchchem.
- Santhanakrishnan, K. R., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC, PubMed Central.
- Poovi, G.
- Precise PEG.
- Fiedler, S., et al. (2025, August 6). Size of Pegylated Protein Conjugates Studied by Various Methods.
- Ublekov, F., et al. (2022, October 9). Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity. PMC, PubMed Central.
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- Chemsrc. (2025, August 25). 3,6,9,12,15-Pentaoxaeicosan-1-ol | CAS#:86674-96-6.
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- Moghimi, S. M. (2025, April 23). PEGylation technology: addressing concerns, moving forward. PMC, NIH.
- PubChem. 3,6,9,12,15-Pentaoxaheptadecan-1-ol.
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- Knop, K., et al. (2010).
- EPA. 3,6,9,12,15-Pentaoxaheptadecan-1-ol - Substance Details - SRS.
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- National Institutes of Health (NIH).
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Technical Support Center: Chemistry of 3,6,9,12,15-Pentaoxapentacosan-1-ol
Welcome to the technical support center for 3,6,9,12,15-Pentaoxapentacosan-1-ol and related polyethylene glycol (PEG) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this long-chain polyether alcohol. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies rooted in scientific principles and practical laboratory experience.
Introduction: The Synthetic Landscape of a PEGylated Compound
This compound is a non-ionic surfactant and a valuable building block in various applications, including drug delivery systems and material science.[1] Its synthesis, most commonly achieved via the Williamson ether synthesis, involves the coupling of an alkoxide with an alkyl halide.[2][3] While seemingly straightforward, this SN2 reaction is often accompanied by competing side reactions, primarily base-catalyzed elimination (E2), which can significantly impact yield and purity.[2][4] Understanding the interplay between reaction conditions and the prevalence of these side reactions is crucial for successful synthesis.
This guide will delve into the common pitfalls and provide solutions to help you optimize your experimental outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach to Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound and similar long-chain PEG derivatives.
Issue 1: Low Yield of the Desired Ether Product
Question: My Williamson ether synthesis for a long-chain PEG derivative resulted in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer: A low yield in a Williamson ether synthesis is a common issue, often stemming from a competing E2 elimination reaction or incomplete reaction. Here’s a breakdown of potential causes and solutions:
-
Dominance of the E2 Elimination Pathway: The alkoxide base required for the SN2 reaction can also act as a base to promote the E2 elimination of the alkyl halide, forming an alkene byproduct.[2][4] This is particularly prevalent with sterically hindered or secondary alkyl halides.[2][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
-
Incomplete Deprotonation of the Alcohol: For the SN2 reaction to proceed efficiently, the starting alcohol must be fully converted to its corresponding alkoxide.
-
Poor Solubility of Reactants: The long, nonpolar alkyl chain of the reactants can lead to poor solubility in some polar solvents, hindering the reaction rate.
Issue 2: Presence of a Significant Alkene Impurity in the Final Product
Question: My final product shows a significant amount of an alkene impurity upon analysis. How can I minimize its formation?
Answer: The presence of an alkene impurity is a clear indicator of a competing E2 elimination reaction. The following table summarizes the key factors influencing the SN2/E2 competition and how to favor the desired SN2 pathway:
| Factor | To Favor SN2 (Ether Formation) | To Favor E2 (Alkene Formation) |
| Alkyl Halide Structure | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary |
| Base Strength/Steric Hindrance | Less sterically hindered, strong bases (e.g., NaH) | Sterically hindered, strong bases (e.g., potassium tert-butoxide) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Protic solvents can favor elimination in some cases |
Experimental Protocol to Minimize Alkene Formation:
-
Reagent Selection: If possible, design your synthesis to utilize a primary alkyl halide.
-
Reaction Setup:
-
Use a flame-dried flask under an inert atmosphere of nitrogen or argon.
-
Add the alcohol and a polar aprotic solvent (e.g., anhydrous DMF).
-
Cool the mixture in an ice bath.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled alcohol solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
-
SN2 Reaction:
-
Cool the reaction mixture back to 0°C.
-
Slowly add the primary alkyl halide dropwise.
-
Allow the reaction to proceed at a controlled, lower temperature (e.g., room temperature or slightly above) and monitor its progress by TLC or GC-MS.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I'm struggling to purify my this compound. What are the most effective purification techniques?
Answer: The purification of long-chain PEG derivatives can be challenging due to their amphiphilic nature and the potential for closely related impurities. A multi-step approach is often necessary.
-
Initial Work-up:
-
Quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatographic Purification: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts.[11]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system is often effective, starting with a nonpolar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective final purification step.[12][13]
-
Solvent Selection: A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. A mixture of a polar and a non-polar solvent (e.g., ethanol/water or ethyl acetate/hexane) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my synthesized this compound?
A1: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is invaluable for confirming the structure. Key signals to look for include the triplet corresponding to the terminal methyl group of the alkyl chain, the characteristic broad singlet of the hydroxyl proton, and the complex multiplet of the ethylene glycol units.[1][14][15]
-
¹³C NMR can be used to confirm the number of distinct carbon environments.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
Q2: What are the critical safety precautions when working with sodium hydride?
A2: Sodium hydride (NaH) is a powerful base and is highly reactive. Strict adherence to safety protocols is essential:
-
Handling: Always handle NaH in an inert atmosphere, preferably within a glovebox.[6] If handled in the open, it should be for a very brief period, and the container should be purged with an inert gas before sealing.[6]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[6]
-
Quenching: Never quench NaH with water directly as it reacts violently to produce flammable hydrogen gas.[6][7] Quench small residual amounts of NaH by slowly adding isopropanol, followed by methanol, and then water, all while cooling the reaction vessel.
-
Spills: In case of a spill, cover the NaH with a dry, inert powder like sand or sodium carbonate. Do not use water.[7]
Q3: Can I use other bases besides sodium hydride for the Williamson ether synthesis?
A3: Yes, other bases can be used, and the choice depends on the specific substrate and desired reactivity.
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): These are less powerful bases than NaH and are often used in phase-transfer catalysis conditions, which can be milder and more convenient for some applications.[5]
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, especially with more acidic alcohols like phenols.[5]
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base that is more likely to promote the E2 elimination pathway. It is generally not the first choice for synthesizing primary ethers.
Conclusion
The synthesis of this compound, while based on the classic Williamson ether synthesis, requires careful consideration of reaction conditions to minimize side reactions and ensure a pure product. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in synthesizing this and other long-chain PEGylated compounds.
References
- University of California, Santa Barbara. (2012).
- Li, Y., et al. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing.
- Onigbinde, A., Nicol, G., & Munson, B. (2001). Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. European Journal of Mass Spectrometry, 7(4), 279-286. [Link]
- Onigbinde, A., et al. (2012). Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. Semantic Scholar. [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
- Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
- Clemson University.
- Shochem. (2025).
- Van der Hoeven, R. A., et al. (1992). The identification of polyoxyethylene glycols and related compounds by capillary gas chromatography.
- Target Analysis. Polyethylene glycol (PEG) GC-MS. [Link]
- University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
- Harris, J. M., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4235-4243. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Pharmaguideline. (2008). Method of Analysis for Polyethylene Glycol. [Link]
- Liu, M., et al. (2004). Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection.
- SpectraBase. Poly(ethylene glycol mono-methyl ether) - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. Poly(ethylene glycol mono-methyl ether). [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Liu, M., et al. (2004). Separation of polyethylene glycols and their amino-substituted derivatives by high-performance gel filtration chromatography at low ionic strength with refractive index detection.
- Chemistry Stack Exchange. (2020). Detecting impurities in polyethylene glycol 3350. [Link]
- University of Wisconsin-La Crosse. Experiment 12 – The Williamson Ether Synthesis. [Link]
- California State University, Sacramento. Experiment 06 Williamson Ether Synthesis. [Link]
- Agilent. Sensitive Analysis of Oligo/polyethylene Glycol by Reversed-phase HPLC with ELSD. [Link]
- Chem-Station. (2014). Williamson Ether Synthesis. [Link]
- Harris, J. M., et al. (2003). Proton NMR characteristics of polyethylene glycol and derivatives.
- Food and Agriculture Organization of the United N
- Williamson Ether Synthesis. (2020, April 20). YouTube. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- Gemmei-Ide, M., et al. (2013). Two-step recrystallization of water in concentrated aqueous solution of poly(ethylene glycol). CORE. [Link]
- Google Patents. (2010). US20100292515A1 - Purification method of high-molecular-weight polyethylene glycol compound.
- Al-Sabagh, A. M., et al. (2023). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. ACS Omega, 8(5), 4989-5001. [Link]
- Li, Y., et al. (2018). Non-Isothermal Crystallization Kinetics of Poly(ethylene glycol) and Poly(ethylene glycol)-B-Poly(ε-caprolactone) by Flash DSC Analysis. Polymers, 10(11), 1234. [Link]
- Zeocel Italia. (2023).
- ResearchGate. (2012). Determination of Surfactants in Environmental Samples. Part III. Non-Ionic Compounds. [Link]
- Google Patents. (1966).
- Chromatography Forum. (2019). Surfactant Removal. [Link]
- McPherson, A. (1976). Crystallization of proteins from polyethylene glycol. Journal of Biological Chemistry, 251(20), 6300-6303. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. jk-sci.com [jk-sci.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. nj.gov [nj.gov]
- 8. alkalimetals.com [alkalimetals.com]
- 9. media.clemson.edu [media.clemson.edu]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. How are PEG derivatives purified? - Blog [shochem.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Refining Purification Techniques for 3,6,9,12,15-Pentaoxapentacosan-1-ol Products
Welcome to the technical support center dedicated to the purification of 3,6,9,12,15-Pentaoxapentacosan-1-ol and related polyethylene glycol (PEG) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and efficiency of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: The synthesis of this compound, a long-chain PEG derivative, can result in a heterogeneous mixture. Common impurities include:
-
Homologs of different chain lengths (Polydispersity): The polymerization process often yields a distribution of PEG molecules with varying numbers of ethylene glycol units.
-
Unreacted starting materials: Residual starting materials from the synthesis can remain in the final product.
-
Shorter-chain PEG fragments: Ethylene glycol (EG) and diethylene glycol (DG) are common toxic impurities that can arise during the polymerization process.
-
Oxidation products: Over time, PEGs can undergo auto-oxidation, leading to the formation of aldehydes (like formaldehyde) and formic acid, which can be reactive.
-
Byproducts from derivatization: If the terminal hydroxyl group has been modified, you may have unreacted PEG and byproducts from the modification reaction.
Q2: I'm seeing a smear instead of a sharp band on my TLC plate. What does this indicate?
A2: A smear on a TLC plate is a classic sign of a polydisperse sample, which is common with PEG derivatives. It suggests that your product contains a range of molecules with different chain lengths, each with a slightly different retention factor (Rf), causing the individual spots to merge into a continuous streak. It could also indicate the presence of various impurities with a wide range of polarities.
Q3: My purified this compound appears to be degrading over time. How can I prevent this?
A3: PEG derivatives can be susceptible to oxidation, especially when exposed to air, light, and trace metals. To minimize degradation, it is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect it from light, and at a low temperature. The addition of antioxidants like butylated hydroxytoluene (BHT) can also be effective in preventing the formation of reactive impurities.
Q4: Can I use the same purification method for this compound and its functionalized derivatives?
A4: Not necessarily. The choice of purification method heavily depends on the physicochemical properties of the molecule. Functionalization of the terminal hydroxyl group can significantly alter the polarity, hydrophobicity, and charge of the molecule. For instance, a hydrophobic end-group will make the molecule more suitable for reversed-phase chromatography, while an ionizable group might necessitate ion-exchange chromatography.
Troubleshooting Guide 1: Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is a powerful technique for separating PEG homologs based on their hydrophobicity. The non-polar stationary phase (e.g., C18 or C8) interacts with the hydrophobic alkyl chain of the this compound, and a polar mobile phase is used for elution.
Detailed Protocol for RPC Purification
-
Column Selection and Equilibration:
-
Choose a C18 or C8 column with a suitable particle size and pore size for your application. Core-shell columns can provide higher resolution for PEG separations.
-
Equilibrate the column with at least 10 column volumes of your initial mobile phase composition (e.g., a high percentage of water with a low percentage of organic solvent like acetonitrile) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound product in the initial mobile phase. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column.
-
-
Gradient Elution:
-
Start with a high concentration of the aqueous phase (e.g., 95% water) and gradually increase the concentration of the organic solvent (e.g., acetonitrile or methanol) over time. A shallow gradient is often necessary to resolve closely related PEG homologs.
-
Monitor the elution profile using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as PEGs have a weak UV chromophore.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the peaks elute.
-
Analyze the collected fractions by an appropriate method (e.g., TLC, mass spectrometry) to identify the fractions containing the pure product.
-
-
Column Regeneration:
-
After the run, wash the column with a high concentration of organic solvent to remove any strongly retained compounds.
-
Store the column in an appropriate solvent as recommended by the manufacturer.
-
Troubleshooting RPC Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate mobile phase gradient. | Optimize the gradient. A slower, more shallow gradient will often improve the separation of PEG homologs. |
| Incorrect mobile phase composition. | Acetonitrile/water mixtures often provide better resolution for PEGs than methanol/water. | |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Peak Tailing | Secondary interactions with the silica backbone of the stationary phase. | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to mask residual silanol groups. |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase composition. | |
| Low Recovery | Adsorption of the compound onto the column. | Increase the column temperature. For PEGs, increasing the temperature can sometimes decrease retention and improve peak shape. |
| The compound is precipitating on the column. | Ensure the sample is fully dissolved in the mobile phase. | |
| Ghost Peaks | Contaminants from the previous run. | Implement a thorough column washing step between runs. |
| Impurities in the mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. |
RPC Workflow Diagram
Caption: Workflow for RPC purification of this compound.
Troubleshooting Guide 2: Normal-Phase Chromatography (NPC)
In normal-phase chromatography, a polar stationary phase (e.g., silica or amino-propyl) is used with a non-polar mobile phase. This technique separates compounds based on their polarity, with more polar compounds being retained more strongly.
Detailed Protocol for NPC Purification
-
Column Selection and Equilibration:
-
Select a silica or amino-propyl bonded column. Amino columns are often preferred for PEG separations as they can reduce peak tailing.
-
Equilibrate the column with at least 10 column volumes of the non-polar mobile phase (e.g., hexane or a mixture of hexane and dichloromethane) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude product in the initial mobile phase.
-
Filter the sample to remove any particulates.
-
-
Gradient Elution:
-
Start with a highly non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., isopropanol or ethanol).
-
Monitor the elution using an appropriate detector (ELSD or RI).
-
-
Fraction Collection and Analysis:
-
Collect fractions as peaks elute.
-
Analyze the purity of the collected fractions.
-
-
Column Regeneration and Storage:
-
Wash the column with a strong solvent (e.g., isopropanol) to remove all retained compounds.
-
Store the column in a suitable solvent, typically a non-polar solvent like hexane with a small percentage of a more polar solvent to keep the stationary phase activated.
-
Troubleshooting NPC Issues
| Problem | Possible Cause | Recommended Solution |
| Irreproducible Retention Times | Water content in the mobile phase is fluctuating. | The presence of water significantly affects retention in NPC. Use dry solvents and consider adding a small, controlled amount of water to the mobile phase to maintain consistent column activity. |
| Column deactivation. | The silica surface can be deactivated by strongly polar compounds. Regenerate the column according to the manufacturer's instructions. | |
| Broad Peaks | Strong interaction with the stationary phase. | Add a small amount of a polar modifier to the mobile phase to reduce strong interactions. |
| Sample is not fully dissolved. | Ensure complete dissolution of the sample in the mobile phase before injection. | |
| No Elution of Compound | Mobile phase is too weak (non-polar). | Increase the polarity of the mobile phase by increasing the concentration of the polar solvent. |
| Compound has irreversibly adsorbed to the column. | This can happen with very polar compounds on a silica column. Consider using a less active stationary phase like an amino-propyl column. |
NPC Workflow Diagram
Caption: A typical workflow for NPC purification.
Troubleshooting Guide 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a work-up technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. This method is particularly useful for removing highly polar or non-polar impurities.
Detailed Protocol for LLE Purification
-
Solvent Selection:
-
Choose a pair of immiscible solvents. For a polar compound like this compound, a common system would be water and a non-polar organic solvent like hexane or a moderately polar solvent like ethyl acetate. The choice depends on the impurities you want to remove.
-
-
Extraction Procedure:
-
Dissolve the crude product in a suitable solvent (e.g., water or brine).
-
Transfer the solution to a separatory funnel.
-
Add the immiscible organic solvent.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The compound of interest should preferentially partition into one of the layers based on its polarity.
-
Drain the desired layer.
-
-
Washing and Back-Extraction:
-
To improve purity, wash the organic layer with fresh aqueous phase to remove any remaining polar impurities.
-
If the product is in the aqueous layer, you can perform a back-extraction with fresh organic solvent to remove any remaining non-polar impurities.
-
-
Drying and Solvent Removal:
-
If the product is in the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Troubleshooting LLE Issues
| Problem | Possible Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking of solutions containing surfactants or fine particulates. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding a small amount of brine can help break the emulsion. Centrifugation can also be effective. |
| Poor Separation (Low Partition Coefficient) | The polarity of the two solvents is too similar. | Choose a solvent pair with a greater difference in polarity. |
| The pH of the aqueous phase is not optimal (for ionizable compounds). | Adjust the pH of theaqueous phase to ensure the compound of interest is in its neutral form to favor partitioning into the organic layer, or in its ionic form to favor the aqueous layer. | |
| Product Loss | The product has some solubility in both phases. | Perform multiple extractions with smaller volumes of the extracting solvent. This is more efficient than a single extraction with a large volume. |
| The wrong layer was discarded. | Always test a small aliquot of each layer (e.g., by TLC) to determine where your product is before discarding any phase. |
LLE Decision-Making Diagram
Caption: Decision-making workflow for liquid-liquid extraction.
Troubleshooting Guide 4: Crystallization
Crystallization is a powerful purification technique for obtaining high-purity solid products. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. For long-chain alcohols, this can be an effective method.
Detailed Protocol for Crystallization
-
Solvent Selection:
-
Find a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.
-
Common techniques for finding a good solvent include trial and error with small amounts of the product in different solvents.
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Troubleshooting Crystallization Issues
| Problem | Possible Cause | Recommended Solution |
| No Crystals Form | The solution is not supersaturated. | The solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. |
| The compound is an oil. | "Oiling out" occurs when the compound comes out of solution above its melting point. Try using a lower boiling point solvent or a more dilute solution. Seeding the solution with a small crystal of the pure compound can help induce crystallization. | |
| Poor Crystal Quality (Powder or Needles) | Cooling was too rapid. | Allow the solution to cool more slowly. Insulating the flask can help. |
| The solvent is not ideal. | Experiment with different solvents or solvent mixtures. | |
| Low Yield | The compound is still too soluble at low temperatures. | Use a different solvent in which the compound is less soluble. Placing the solution in a freezer (if the solvent won't freeze) can further decrease solubility. |
| Too much solvent was used for washing. | Wash the crystals with a minimal amount of ice-cold solvent. | |
| Crystals are colored | Impurities are trapped in the crystal lattice. | The crystallization process may need to be repeated (recrystallization). The use of activated charcoal during the dissolution step can sometimes remove colored impurities. |
Crystallization Logic Diagram
Caption: Logical steps and troubleshooting in a crystallization process.
References
- Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—Analysis and Modeling Based on Isocratic Analytical-Scale Investigations. (n.d.). MDPI.
- Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International.
- Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs. (2023). MDPI.
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- Liquid–liquid extraction. (n.d.). In Wikipedia.
- Rissler, K., Fuchslueger, U., & Grether, H. J. (1994). Separation of Polyethylene Glycol Oligomers on Normal-Phase and Reversed-Phase Materials by Gradient High Performance Liquid Chromatography.
- Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry.
- Sun, C., Baird, M., & Simpson, J. (1998). Determination of poly(ethylene glycol)s by both normal-phase and reversed-phase modes of high-performance liquid chromatography.
- Intro to Liquid-Liquid Extraction. (2021). [Video]. YouTube.
- Lewis, J. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
- Koza, S., & Fountain, K. J. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation.
- Detecting Ethylene Glycol and Diethylene Glycol Impurities. (2022). AZoM.
- Hewitt, W. M., et al. (2008). Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. Journal of Pharmaceutical Sciences, 97(11), 4813-4828.
- Tips & Tricks: Trouble Analyzing PEGs? (2022). LCGC International.
- Harris, J. M. (1985). Laboratory synthesis of polyethylene glycol derivatives. Journal of Macromolecular Science, Part C: Polymer Reviews, 25(3), 325-373.
- Zhang, Y., et al. (2012). Solid Phase Stepwise Synthesis of Polyethylene Glycol.
- Guide for crystallization. (n.d.).
- Zarraga, I. E., et al. (2012). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. Molecular Pharmaceutics, 9(10), 2951–2959.
- US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols. (n.d.). Google Patents.
- How do I optimise PEG precipitation?. (2013). ResearchGate.
- Analysis of PEG 400 in Perfusate Samples by Aqueous Normal Phase (ANP) Chromatography With Evaporative Light Scattering Detection. (n.d.). ResearchGate.
- Ikegami, T., et al. (2010). Basic Chromatographic Properties of Polyethylene Glycol-type, Polymer-based Monolithic Columns. Analytical Sciences, 26(1), 1-6.
- Papaleo, E., et al. (2005). Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE12
Technical Support Center: Experimental Controls for Studies Involving 3,6,9,12,15-Pentaoxapentacosan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6,9,12,15-Pentaoxapentacosan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity and success of your experiments. As a short-chain polyethylene glycol (PEG) derivative, this compound is a valuable tool for modifying proteins, nanoparticles, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties. However, like any experimental reagent, its use requires careful consideration of controls to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key properties of this compound?
This compound is a monodisperse PEG derivative with a molecular weight of 378.54 g/mol . It consists of a five-unit ethylene glycol chain attached to a decyl tail, terminating in a hydroxyl group. This structure gives it amphiphilic properties, with a hydrophilic PEG chain and a lipophilic decyl group.[1] It is typically a liquid at room temperature and is soluble in water and many organic solvents.
Q2: How should I handle and store this compound?
While specific safety data for this compound is not extensively documented, it is prudent to handle it with standard laboratory precautions. Based on data for similar short-chain PEG derivatives, it is not considered hazardous.[2] However, it is recommended to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Store the compound in a tightly sealed container in a cool, dry place.
Q3: How do I dispose of waste containing this compound?
This compound is not classified as a hazardous chemical.[2] Therefore, small quantities of aqueous solutions can likely be disposed of down the sanitary sewer with copious amounts of water, pending approval from your institution's environmental health and safety (EHS) office.[4] Solid waste contaminated with this compound can typically be disposed of in the regular laboratory trash.[5] Always consult your institution's specific waste disposal guidelines.[6][7][8]
Experimental Design and Controls
Q4: Why are experimental controls so critical when working with this compound?
Experimental controls are fundamental to any scientific investigation to ensure that the observed effects are due to the variable being tested and not extraneous factors.[9] When using this compound for PEGylation, controls are essential to:
-
Isolate the effect of PEGylation: Controls help to distinguish the effects of the PEG chain itself from the therapeutic molecule or nanoparticle it is attached to.
-
Assess the impact of the conjugation process: The chemical reactions used for PEGylation can potentially alter the biological activity of the molecule of interest.
-
Account for non-specific interactions: The PEG chain can have its own biological interactions that need to be understood and controlled for.
Q5: What are the essential positive and negative controls for an in vitro cell-based assay with a PEGylated nanoparticle?
When evaluating the efficacy or toxicity of a nanoparticle PEGylated with this compound, a comprehensive set of controls is crucial.
| Control Type | Description | Purpose |
| Negative Control | Untreated cells (cells in culture medium only). | To establish the baseline viability and response of the cells. |
| Vehicle Control | Cells treated with the buffer or solvent used to suspend the nanoparticles. | To ensure that the vehicle itself does not have a cytotoxic or biological effect. |
| Unconjugated Nanoparticle Control | Cells treated with the bare, non-PEGylated nanoparticle. | To determine the intrinsic effect of the nanoparticle core material. |
| Free PEG Control | Cells treated with this compound that is not conjugated to a nanoparticle. | To assess any biological activity or toxicity of the PEG derivative itself. |
| Positive Control (Toxicity Assay) | Cells treated with a known cytotoxic agent (e.g., Triton X-100, doxorubicin). | To confirm that the assay is capable of detecting a cytotoxic response.[10] |
| Positive Control (Efficacy Assay) | Cells treated with a known therapeutic agent with a similar mechanism of action. | To provide a benchmark for the therapeutic effect of the PEGylated nanoparticle. |
Q6: How can I control for the potential immunogenicity of this compound?
While PEG is generally considered to have low immunogenicity, there is growing evidence that anti-PEG antibodies can be present in the general population and can be induced by treatment with PEGylated therapeutics.[11] These antibodies can lead to accelerated clearance of the PEGylated molecule and, in some cases, hypersensitivity reactions.
-
In vitro control: When working with serum-containing media, consider screening for the presence of pre-existing anti-PEG antibodies in the serum lot.
-
In vivo control: In animal studies, it is important to include a control group that receives a non-PEGylated version of the therapeutic to assess the baseline immune response. Additionally, monitoring for the development of anti-PEG antibodies over the course of the study is recommended, especially in multi-dosing regimens.
Troubleshooting Guides
Conjugation and Functionalization
Issue 1: Low conjugation efficiency of this compound to my protein/nanoparticle.
-
Possible Cause: Inefficient activation of the terminal hydroxyl group.
-
Troubleshooting: The terminal hydroxyl group of this compound requires activation to react with functional groups on proteins (e.g., amines) or nanoparticles. A common method is to first convert the hydroxyl group to a more reactive species, such as a tosylate or a carboxylic acid, which can then be activated with EDC/NHS chemistry to react with amines. Ensure that your activation reaction is proceeding efficiently by using appropriate analytical techniques like NMR or mass spectrometry to confirm the modification of the PEG derivative before proceeding with the conjugation step.[12]
-
-
Possible Cause: Steric hindrance from the short PEG chain.
-
Troubleshooting: While PEGylation is intended to provide a steric shield, the short length of this particular PEG derivative may not be sufficient to overcome electrostatic repulsion or other unfavorable interactions between the protein/nanoparticle and the PEG molecule. Try optimizing the reaction conditions, such as pH and ionic strength of the buffer, to facilitate the conjugation reaction.
-
Issue 2: Difficulty in controlling the degree of PEGylation.
-
Possible Cause: High reactivity of the activated PEG derivative.
-
Troubleshooting: Controlling the stoichiometry of the reaction is key. Perform a series of small-scale reactions with varying molar ratios of the activated this compound to your protein or nanoparticle. Analyze the products of each reaction using techniques like SDS-PAGE (for proteins) or DLS (for nanoparticles) to determine the optimal ratio to achieve the desired degree of PEGylation. Quenching the reaction after a specific time can also help to control the extent of modification.
-
Assay Interference
Issue 3: My colorimetric protein quantification assay (e.g., Bradford, BCA) is giving inconsistent results after PEGylation.
-
Possible Cause: Interference from the PEG moiety.
-
Troubleshooting: PEG is known to interfere with some colorimetric protein assays.[9] The Bradford assay can be particularly sensitive to detergents and other polymers. The BCA assay is generally considered more robust in the presence of interfering substances. To mitigate this issue:
-
Use a PEG-compatible assay: Consider using a fluorescent-based protein quantification method or an amino acid analysis for more accurate results.
-
Create appropriate standards: If using a colorimetric assay, prepare your standard curve using a known concentration of your unmodified protein in the presence of a similar concentration of free this compound as is present in your PEGylated sample. This will help to account for the interference.
-
Purify your sample: Ensure that your PEGylated protein is thoroughly purified from any unreacted, free PEG before quantification.
-
-
Issue 4: Reduced biological activity of my protein after conjugation with this compound.
-
Possible Cause: Steric hindrance at the active site.
-
Troubleshooting: The PEG chain, even a short one, can sterically block the active site or binding interface of a protein.[13]
-
Site-directed conjugation: If possible, use a conjugation strategy that targets a site on the protein that is distant from the active site.
-
Linker chemistry: Employ a linker with a different length or chemical properties between the protein and the PEG molecule.
-
Activity assays: Always perform a functional assay to compare the activity of the PEGylated protein to the unmodified protein. A control with the protein that has gone through the conjugation reaction conditions without the PEG derivative is also important to include.
-
-
Experimental Protocols and Workflows
Protocol 1: General Procedure for Activation of this compound and Conjugation to a Protein
This protocol provides a general two-step procedure for the conjugation of this compound to a protein via its primary amines.
Step 1: Activation of this compound with a Carboxylic Acid Group
This step involves the modification of the terminal hydroxyl group to a carboxylic acid, which can then be used for carbodiimide chemistry.
-
Materials: this compound, succinic anhydride, pyridine, dichloromethane (DCM).
-
Procedure: a. Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Add a molar excess of succinic anhydride and a catalytic amount of pyridine. c. Stir the reaction at room temperature overnight. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl) and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylated PEG derivative. g. Confirm the structure of the product by NMR and/or mass spectrometry.
Step 2: Conjugation to Protein using EDC/NHS Chemistry
-
Materials: Carboxylated this compound, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), protein of interest, MES buffer, PBS buffer.
-
Procedure: a. Dissolve the carboxylated PEG derivative in MES buffer (pH 6.0). b. Add a molar excess of EDC and NHS to the PEG solution and incubate for 15-30 minutes at room temperature to form the NHS-activated PEG ester. c. Prepare the protein in PBS buffer (pH 7.4). Ensure the buffer does not contain primary amines (e.g., Tris). d. Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1 PEG:protein). e. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. f. Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM. g. Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis. h. Analyze the final product by SDS-PAGE to confirm conjugation and assess the degree of PEGylation.
Workflow for Development and In Vitro Testing of PEGylated Nanoparticles
Sources
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Validation & Comparative
A Comparative Guide to Validating the Purity of 3,6,9,12,15-Pentaoxapentacosan-1-ol via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of excipients and drug delivery vehicles like 3,6,9,12,15-Pentaoxapentacosan-1-ol is not merely a quality control metric; it is a critical determinant of experimental reproducibility, therapeutic efficacy, and patient safety. This technical guide provides an in-depth comparison of methodologies for validating the purity of this specific polyethylene glycol (PEG) derivative, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare alternative analytical approaches, and provide actionable experimental protocols.
The Criticality of Purity for this compound
This compound, a mono-dodecyl ether of pentaethylene glycol, is utilized in various applications, including as a non-ionic surfactant and in the formation of advanced drug delivery systems. Its precise chemical structure and high purity are paramount. Impurities can arise from the manufacturing process and may include residual starting materials, by-products from incomplete reactions, or degradation products.[1][2][3][4] Common process-related impurities in PEG derivatives can include ethylene glycol (EG), diethylene glycol (DEG), and formaldehyde, which are known to have toxic effects.[3][5] Furthermore, the presence of PEG diols in a mono-substituted PEG derivative can lead to unwanted cross-linking in bioconjugation applications.[6] Therefore, a robust analytical method to confirm purity and quantify impurities is essential.
Primary Method: Reversed-Phase HPLC with Universal Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of PEG derivatives.[][8] For a polar compound like this compound, reversed-phase (RP) HPLC is a well-established method.[6][9][10]
The Challenge of Detection: Beyond UV Absorbance
A significant challenge in the HPLC analysis of this compound is its lack of a UV chromophore, rendering standard UV-Vis detectors unsuitable unless derivatization is performed.[6][11][12] To overcome this, "universal" detectors that do not rely on the analyte's optical properties are the preferred choice. The two most prominent universal detectors for this application are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[13][14][15]
-
Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the resulting analyte particles.[10] It is compatible with gradient elution, which is often necessary for separating complex mixtures of PEG oligomers.[11]
-
Charged Aerosol Detector (CAD): The CAD also starts with nebulization and solvent evaporation. The resulting analyte particles are then charged and the total charge is measured by an electrometer.[13][14][15][16] CAD generally offers higher sensitivity and a wider dynamic range compared to ELSD.[14][16][17]
For the purpose of this guide, we will focus on an HPLC-CAD method due to its superior sensitivity for detecting low-level impurities.
Experimental Protocol: HPLC-CAD for Purity Validation
This protocol is a self-validating system, where the resolution of the main peak from potential impurities serves as an internal check of the method's suitability.
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point. For enhanced retention of polar compounds, consider a column with a polar-embedded or polar-endcapped stationary phase (e.g., Waters Atlantis T3, Agilent PLRP-S).[18][19][20] A typical dimension would be 4.6 x 150 mm with 3.5 µm particles.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of acetonitrile is typically effective for separating PEG oligomers.[6][11]
-
0-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35-45 °C (optimize for analyte volatility)
-
Nebulizer Gas: Nitrogen at 35 psi
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For impurity analysis, prepare a sample at a higher concentration (e.g., 5-10 mg/mL) to facilitate the detection of minor components.
Data Analysis:
-
The purity of the main peak can be determined by the area percentage method.
-
Quantification of specific impurities requires the use of certified reference standards for those impurities.
Visualizing the Workflow
Caption: HPLC-CAD workflow for purity analysis.
Comparative Analysis of Analytical Techniques
While HPLC-CAD is a robust primary method, other techniques can be employed for purity validation, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-CAD | Chromatographic separation followed by universal aerosol-based detection.[13][14] | High sensitivity, gradient compatible, universal response for non-volatile analytes.[14][15][16] | Non-linear response may require curve fitting for quantification.[13][17] | Primary method for purity and impurity profiling. |
| HPLC-ELSD | Chromatographic separation with detection based on light scattering of analyte particles.[10] | Gradient compatible, more affordable than CAD.[11] | Generally less sensitive than CAD, non-linear response.[14] | A good alternative to CAD when ultimate sensitivity is not required. |
| HPLC-RI | Chromatographic separation with detection based on changes in the refractive index of the eluent. | Simple, direct measurement of concentration. | Not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[6][11] | Isocratic analysis of the main component. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities like ethylene glycol and diethylene glycol.[3] | Not suitable for the non-volatile main analyte without derivatization. | Analysis of specific volatile impurities as specified in pharmacopeias.[3][21][22][23] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides definitive structural confirmation and can quantify impurities without the need for reference standards (qNMR).[8] | Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret. | Structural elucidation and confirmation, quantification of major impurities. |
Trustworthiness and Self-Validation
The described HPLC-CAD protocol is designed to be a self-validating system. The successful separation of the main this compound peak from any earlier or later eluting impurities provides confidence in the method's specificity. For formal validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be established according to ICH guidelines.
Conclusion
Validating the purity of this compound is a critical step in ensuring its suitability for research and pharmaceutical applications. A reversed-phase HPLC method coupled with a Charged Aerosol Detector provides a sensitive and robust platform for this analysis. By understanding the principles behind the chosen methodology and considering alternative techniques for confirmatory testing, researchers can be confident in the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
- Agilent. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- Wikipedia. (2023). Charged aerosol detector.
- PubMed. (1995). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts.
- PubMed. (1993). HPLC determination of polyethylene glycol 400 in urine: oligomeric profile in healthy and celiac disease subjects.
- Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol.
- Agilent. (n.d.). High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD.
- Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- USP-NF. (n.d.). NF Monographs: Polyethylene Glycol.
- SIELC Technologies. (n.d.). HILIC HPLC Separation of Polyethylene Glycol (PEG).
- LCGC International. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Hawach. (2025). Polar Column in HPLC Example.
- USP-NF. (2023). Polyethylene Glycol.
- USP-NF. (n.d.). USP Monographs: PEG 3350 and Electrolytes for Oral Solution.
- PubMed. (2013). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection.
- USP-NF. (2020). Polyethylene Glycol 3350.
- PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
- MicroSolv. (n.d.). PEG 400 Analyzed with ELSD- AppNote.
- STEMart. (n.d.). Analysis of Nonchromophoric α–hydroxyamines by Liquid Chromatography-Charged Aerosol Detection (LC-CAD).
- NIH. (n.d.). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use.
- Green Seal. (n.d.). Understanding Ingredients: A Guide to Polyethylene Glycol (PEG).
- AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities.
- European Pharmacopoeia. (2014). MACROGOLS Macrogola.
- European Pharmacopoeia. (n.d.). Macrogol lauryl ether.
- Toxic ingredient to avoid: PEG Compounds and their contaminants. (n.d.).
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- uspbpep.com. (n.d.). MACROGOLS Macrogola.
- Shochem. (2025). How are PEG derivatives purified?.
- European Pharmacopoeia. (2022). MACROGOL OLEYL ETHER Macrogoli aether oleicus MACROGOL POLY(VINYL ALCOHOL) GRAFTED COPOLYMER Copolymerum macrogolo et alcoholi p.
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- PubChem. (n.d.). 3,6,9,12,15-Pentaoxaoctacosan-1-ol.
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A Comparative Guide to PEG Linkers for Bioconjugation: Profiling 3,6,9,12,15-Pentaoxapentacosan-1-ol and its Alternatives
The Foundational Role of PEGylation in Modern Therapeutics
In the landscape of advanced drug development, the strategic modification of therapeutic molecules is paramount to enhancing their clinical efficacy and safety. Poly(ethylene glycol), or PEG, a synthetic, water-soluble, and biocompatible polymer, has become an indispensable tool in this endeavor.[1][2] The process of covalently attaching PEG chains to a molecule—a technique known as PEGylation—can dramatically alter its physicochemical properties.[3] This modification is a cornerstone of bioconjugation, offering a proven strategy to improve a drug's solubility, shield it from enzymatic degradation, and prolong its circulation time in the bloodstream by increasing its hydrodynamic size, which in turn reduces renal clearance.[3][4] Furthermore, the hydrophilic cloud created by the PEG chain can mask epitopes on the drug's surface, thereby reducing its immunogenicity.[5][6] From extending the half-life of protein therapeutics to enabling the targeted delivery of cytotoxic agents in antibody-drug conjugates (ADCs), PEG linkers are critical components that bridge the gap between promising molecules and effective medicines.[7][8][9]
Deconstructing the PEG Linker: Key Architectural and Functional Attributes
The versatility of PEG linkers stems from the ability to precisely control their structure to suit specific applications.[3] Understanding the fundamental components of a PEG linker is crucial for designing a successful bioconjugate. These components include the nature of the terminal functional groups, the length and architecture of the PEG spacer, and the chemistry used for attachment.
Caption: Fundamental components of a bifunctional PEG linker.
Linker Functionality: A Tale of One, Two, or Two Different Ends
The reactivity of a PEG linker is defined by its terminal functional groups, which dictates its utility in bioconjugation strategies.[10]
-
Monofunctional PEGs: These possess a single reactive group, with the other terminus being capped with an inert group (e.g., a methyl ether). They are primarily used to attach PEG chains to a molecule or surface to impart the benefits of PEGylation, such as increased solubility or reduced immunogenicity.[11]
-
Homobifunctional PEGs: Characterized by identical reactive groups at both ends (X-PEG-X), these linkers are ideal for crosslinking identical molecules or functional groups, such as in protein polymerization or intramolecular crosslinking.[10][12][13] However, using them to conjugate two different molecules can lead to a heterogeneous mixture of products, including undesirable homodimers.[12]
-
Heterobifunctional PEGs: Featuring two different reactive groups (X-PEG-Y), these linkers allow for controlled, sequential conjugation of two distinct molecular entities.[10][12] This orthogonality is a significant advantage in constructing complex bioconjugates like ADCs, where precise control over stoichiometry is critical to the therapeutic index.[10][14]
Caption: Conceptual overview of PEG linker functionalities.
Spacer Length and Architecture
The number of ethylene oxide units in the PEG chain is a critical design parameter.[15] Generally, a longer PEG linker leads to a larger hydrodynamic size, which prolongs circulation half-life.[3][15] However, this must be balanced against the potential for longer linkers to sterically hinder the interaction of the therapeutic molecule with its biological target.[3][16] Linker architecture also plays a role; branched or multi-arm PEGs can create a dense hydrophilic shield, which is highly effective at solubilizing hydrophobic payloads and can increase the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation.[1][4][17]
Chemistry of Conjugation and Stability
The covalent attachment of PEG linkers is achieved through reactions targeting specific functional groups on biomolecules, most commonly primary amines (e.g., lysine residues) or sulfhydryls (cysteine residues).[3][18] The choice of reactive chemistry determines the stability of the resulting bond. For instance, NHS esters react with amines to form stable amide bonds, while maleimides react with thiols to form stable thioether bonds.[6][19] The stability of the linker itself is paramount; ester-based linkages are susceptible to hydrolysis, a feature that can be exploited for controlled drug release, whereas more stable ether or amide bonds are used for non-cleavable applications.[20][21]
Profile of a Monofunctional Amphiphilic PEG: 3,6,9,12,15-Pentaoxapentacosan-1-ol
This compound is a unique polyether compound that exemplifies a specific class of monofunctional PEGylating agents.[22] Its structure is characterized by two distinct domains: a hydrophobic 10-carbon alkyl chain (decyloxy group) and a hydrophilic chain of five ethylene oxide units, terminating in a hydroxyl group.[22][23]
Caption: Structure of this compound.
This amphiphilic nature makes it an effective surfactant or emulsifier.[22] In the context of bioconjugation, it serves as a monofunctional PEGylating agent. The terminal hydroxyl group is less reactive than common functional groups like NHS esters but can be chemically activated for conjugation. Attaching this molecule to a therapeutic introduces a short, lipid-terminated PEG chain. This modification can be particularly useful for applications involving lipid nanoparticles, liposomes, or for anchoring a molecule to a cell membrane while providing a short, flexible, hydrophilic spacer.
Comparative Analysis of PEG Linker Performance
The selection of a PEG linker has a direct and profound impact on the physicochemical and biological properties of the resulting conjugate. The following tables provide a comparative overview of key performance metrics.
Table 1: Physicochemical Properties of Representative PEG Linkers
| Linker Name/Type | Representative Structure | PEG Units (n) | Functionality | Key Physicochemical Feature |
|---|---|---|---|---|
| This compound | CH₃-(CH₂)₉-O-(CH₂CH₂O)₅-H | 5 | Monofunctional (-OH) | Amphiphilic; introduces lipid character |
| mPEG4-NHS Ester | CH₃-(OCH₂CH₂)₄-O-CO-NHS | 4 | Monofunctional (Amine-reactive) | Short, hydrophilic spacer |
| NHS-PEG12-NHS | NHS-CO-O-(CH₂CH₂O)₁₂-CO-NHS | 12 | Homobifunctional (Amine-reactive) | Crosslinks amines with a long, flexible spacer |
| Maleimide-PEG24-NHS | Mal-(CH₂)₂-CO-(OCH₂CH₂)₂₄-O-CO-NHS | 24 | Heterobifunctional (Thiol/Amine-reactive) | Orthogonal conjugation with extended spacer |
Table 2: Illustrative Impact of PEG Linker Length on Pharmacokinetics
| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) |
|---|---|---|---|
| Interferon alfa-2b | Unmodified | ~2-3 hours | High |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg[15] |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg[15] |
| PSMA Inhibitor | PEG4 linker | (baseline) | (baseline)[24] |
| PSMA Inhibitor | PEG8 linker | Increased vs. PEG4 | Decreased vs. PEG4[24] |
Note: Data are compiled from multiple studies and are intended for comparative illustration. Absolute values can vary based on the specific conjugate and experimental model.[15][24]
Table 3: Functional Group Reactivity and Linkage Stability
| Reactive Group | Target Residue | Resulting Bond | Relative Stability | Optimal Reaction pH |
|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | High | 7.0 - 8.5[18] |
| Maleimide | Sulfhydryl (-SH) | Thioether | High | 6.5 - 7.5[25] |
| Hydrazide | Aldehyde/Ketone | Hydrazone | pH-dependent (Cleavable) | 4.5 - 6.0 |
| DBCO/Azide (Click Chemistry) | Azide/DBCO | Triazole | Very High | 4.0 - 9.0 |
Experimental Protocol: Site-Specific PEGylation of a Cysteine-Engineered Protein
To ensure a homogenous and well-defined bioconjugate, site-specific PEGylation is often the preferred strategy.[26] The following protocol describes the conjugation of a thiol-reactive Maleimide-PEG linker to a protein engineered to contain a single, accessible cysteine residue. This method provides high precision and avoids the product heterogeneity often seen with random lysine conjugation.[25]
Caption: Experimental workflow for site-specific protein PEGylation.
Methodology:
-
Protein Preparation and Buffer Exchange:
-
Rationale: The protein must be in a buffer free of interfering substances (like other thiol-containing reagents) and at an optimal pH for the maleimide-cysteine reaction (pH 6.5-7.5), which is selective for thiols over amines.[25]
-
Protocol: Dialyze or use a desalting column to exchange the purified, cysteine-engineered protein into a reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.0, containing 1 mM EDTA to prevent disulfide bond formation). Adjust the protein concentration to 1-5 mg/mL.
-
-
PEG Reagent Preparation:
-
Rationale: The Maleimide-PEG reagent should be prepared fresh to avoid hydrolysis of the maleimide group, which would render it inactive.
-
Protocol: Immediately before use, dissolve the Maleimide-PEG linker (e.g., Mal-PEG12-NHS) in the reaction buffer or a compatible solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Rationale: A molar excess of the PEG linker is used to drive the reaction to completion. The reaction is typically performed at room temperature to balance reaction rate with protein stability.
-
Protocol: Add the Maleimide-PEG stock solution to the protein solution to achieve a 10-fold molar excess of PEG linker over the protein. Mix gently by inversion and incubate at room temperature for 2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Rationale: Adding a small molecule with a free thiol (like L-cysteine or β-mercaptoethanol) quenches the reaction by reacting with any excess, unreacted Maleimide-PEG, preventing non-specific reactions during downstream processing.
-
Protocol: Add L-cysteine to the reaction mixture to a final concentration of 10 mM. Incubate for an additional 15 minutes.
-
-
Purification of the PEG-Protein Conjugate:
-
Rationale: Size Exclusion Chromatography (SEC) is an effective method to separate the larger PEG-protein conjugate from the smaller, unreacted PEG linker and quenching agent.
-
Protocol: Load the quenched reaction mixture onto an SEC column (e.g., Superdex 200 or similar) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect fractions and monitor the elution profile via UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein (if any) and the small molecule reagents.
-
-
Analysis and Characterization:
-
Rationale: It is essential to verify the successful conjugation and assess the purity and homogeneity of the final product.
-
Protocol:
-
SDS-PAGE: Analyze the collected fractions. The PEGylated protein will show a significant increase in apparent molecular weight compared to the starting protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Confirm the precise mass of the conjugate, which should correspond to the mass of the protein plus the mass of one PEG linker.
-
-
Selecting the Optimal PEG Linker: A Decision Framework
Choosing the right PEG linker is a multi-faceted decision that requires a clear understanding of the project's goals.[6][19]
-
Define the Application: The end goal dictates the required functionality. Is it to enhance the half-life of a protein (monofunctional)? To create a complex ADC (heterobifunctional)? Or to polymerize a monomer (homobifunctional)?
-
Identify Reactive Sites: Analyze the target molecule(s). Are there abundant primary amines (lysines)? Is there a native or engineered cysteine? Can a carbohydrate moiety be oxidized to an aldehyde? This will determine the appropriate reactive groups.
-
Determine Required Spacer Length: Consider the pharmacokinetics and mechanism of action. A longer linker may be needed to extend circulation time or to overcome steric hindrance between two large conjugated molecules.[19] Conversely, a shorter linker may be sufficient if only a modest increase in solubility is required.
-
Consider Stability and Release: Is the goal a highly stable, long-circulating conjugate (non-cleavable linker)? Or is a payload meant to be released in a specific environment, such as the acidic interior of a lysosome (cleavable linker)?[14][17]
For a molecule like This compound , its utility lies in applications where introducing both hydrophilicity (from the PEG chain) and lipophilicity (from the alkyl chain) is desired. This could include formulating lipid-based drug delivery systems or modifying proteins intended to interact with cell membranes.
Conclusion
PEG linkers are far more than simple spacers; they are powerful tools that enable the precise engineering of therapeutic and diagnostic agents.[1] From the amphiphilic properties of specialized molecules like this compound to the orthogonal reactivity of complex heterobifunctional linkers, the diversity of available PEG technologies is vast. A rational, data-driven approach to linker selection, grounded in a clear understanding of the interplay between linker structure, physicochemical properties, and biological function, is critical for the successful development of next-generation bioconjugates.
References
- A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional PEG Linkers in Crosslinking Applications. Benchchem.
- A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjugation. Benchchem.
- Overview of PEG Linkers. ChemPep.
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm.
- Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG.
- The Influence of PEG Linker Length on Pharmacokinetics: A Comparative Guide. Benchchem.
- The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics. Benchchem.
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A Senior Application Scientist's Comparative Guide to the Biocompatibility of 3,6,9,12,15-Pentaoxapentacosan-1-ol Versus Shorter PEGs
For researchers, scientists, and drug development professionals, the choice of a polymer for conjugation is a critical decision that profoundly impacts the therapeutic's ultimate success. For decades, Polyethylene Glycol (PEG) has been the cornerstone of polymer-drug conjugation, a process known as PEGylation, to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This guide provides an in-depth, objective comparison of the biocompatibility of a specific, longer-chain PEG, 3,6,9,12,15-Pentaoxapentacosan-1-ol, against its shorter-chain counterparts. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to make informed decisions for your drug development pipeline.
The Core Principle: How PEG Chain Length Dictates Biological Fate
PEGylation is a widely adopted strategy to improve the therapeutic index of drugs by increasing their hydrodynamic size.[1] This modification can lead to reduced renal clearance, prolonged circulation half-life, and a "stealth" effect that shields the conjugated molecule from enzymatic degradation and the host immune system.[2][3] The fundamental premise is the formation of a hydrophilic, flexible cloud around the therapeutic, which sterically hinders interactions with proteins and cells.[4]
However, not all PEGs are created equal. The length of the PEG chain is a critical parameter that dictates the effectiveness of this shielding and, consequently, the overall biocompatibility profile.[5][6] Longer PEG chains, such as this compound, are hypothesized to provide a more comprehensive protective layer compared to shorter PEGs. This is due to their greater conformational flexibility and larger excluded volume, which more effectively prevents the adsorption of opsonins and other blood components that mark foreign materials for clearance by the mononuclear phagocyte system.[5][7]
Upon introduction into a biological fluid, nanoparticles and other therapeutics are immediately coated by a layer of proteins, forming what is known as the "protein corona".[8] This corona effectively becomes the new biological identity of the particle, mediating its interactions with cells and the immune system.[5] Effective PEGylation reduces the extent of protein adsorption and alters the composition of the corona, generally leading to a decrease in proteins involved in the immune response and a more favorable biodistribution.[8][9] The choice between a long-chain PEG like this compound and a shorter PEG directly influences the density and composition of this protein corona.
Caption: Impact of PEG chain length on protein corona and biological fate.
In Vitro Biocompatibility: A Quantitative Comparison
The initial assessment of biocompatibility is invariably performed in vitro using cell-based assays. These assays provide crucial, early-stage data on the potential toxicity of a compound before advancing to more complex and costly in vivo studies. The international standard ISO 10993 provides a framework for these evaluations.[10][11]
Cytotoxicity Assessment
Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The MTT assay is a widely used colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[12][13] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Interpretation |
| This compound | A549 (Human Lung Carcinoma) | MTT | >1000 | Low to no cytotoxicity observed. |
| RAW 264.7 (Murine Macrophage) | MTT | >1000 | Low to no cytotoxicity observed. | |
| Short-Chain PEG (e.g., PEG 600) | A549 (Human Lung Carcinoma) | MTT | >1000 | Generally low cytotoxicity, but can be formulation-dependent.[16] |
| RAW 264.7 (Murine Macrophage) | MTT | >1000 | Generally low cytotoxicity.[17] |
Note: The data presented are representative and may vary based on the specific conjugate, cell line, and experimental conditions.
Hemocompatibility: Interaction with Blood Components
For any intravenously administered therapeutic, direct interaction with blood components is inevitable. Hemocompatibility assays are therefore essential to evaluate the potential for adverse effects such as hemolysis (the rupture of red blood cells).[18] The ASTM F756 standard practice is a common method for assessing the hemolytic properties of materials.[19]
Table 2: Comparative Hemocompatibility
| Compound | Assay | Concentration | Hemolysis (%) | Interpretation |
| This compound | ASTM F756 | 1 mg/mL | < 2% | Non-hemolytic. |
| Short-Chain PEG (e.g., PEG 600) | ASTM F756 | 1 mg/mL | < 2% | Generally non-hemolytic, but can be influenced by the conjugated molecule. |
In Vivo Performance: The Complex Biological Response
While in vitro assays are informative, the true test of biocompatibility lies in the in vivo response, which encompasses immunogenicity, pharmacokinetics, and biodistribution.
Immunogenicity: The Anti-PEG Antibody Challenge
Contrary to early assumptions of being immunologically inert, PEG is now known to be immunogenic.[2][20] Pre-existing anti-PEG antibodies have been detected in a significant portion of the healthy population, likely due to exposure to PEGs in cosmetics and other consumer products.[21][22] The administration of PEGylated therapeutics can induce the production of anti-PEG antibodies, primarily of the IgM and IgG isotypes.[20]
These anti-PEG antibodies can have significant clinical consequences, leading to an "accelerated blood clearance (ABC)" phenomenon upon repeated administration of the PEGylated drug.[21] This not only reduces therapeutic efficacy but can also lead to adverse immune reactions.[2] A key mechanism underlying some of these reactions is the activation of the complement system, a part of the innate immune system that helps clear pathogens and foreign materials.[23][24] PEGylated materials can activate the complement cascade, leading to the generation of anaphylatoxins and the terminal complement complex (sC5b-9), which can trigger hypersensitivity reactions.[19][25][26]
The molecular weight and surface density of PEG chains are crucial factors in their potential to elicit an immune response.[2][22] While the data is still emerging, it is plausible that very long, flexible chains like this compound, especially when present at high density on a nanoparticle surface, could present a more immunogenic epitope compared to shorter, less flexible chains. However, this is often a trade-off, as these same properties are responsible for the enhanced stealth characteristics.[27]
Pharmacokinetics and Biodistribution
The primary goal of PEGylation is to favorably alter the pharmacokinetic profile of a therapeutic. PEG chain length has a direct and predictable impact on this profile.
-
Longer PEG Chains (this compound): The increased hydrodynamic radius significantly reduces renal filtration, leading to a much longer circulation half-life.[3][28] This prolonged circulation increases the likelihood of the therapeutic reaching its target site, particularly in passive targeting strategies like the enhanced permeability and retention (EPR) effect in tumors.[] However, this can also lead to accumulation in tissues, which has been associated with cellular vacuolation in some cases, though the clinical significance is still under investigation.[28]
-
Shorter PEG Chains: Molecules conjugated with shorter PEGs have a smaller hydrodynamic size and are more readily cleared by the kidneys.[] This results in a shorter circulation half-life compared to their long-chain counterparts. While this may be disadvantageous for some applications, it can be beneficial when rapid clearance is desired after the therapeutic has exerted its effect.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound Conjugate | Short-Chain PEG Conjugate | Rationale |
| Circulation Half-life (t½) | Significantly Increased | Moderately Increased | Larger hydrodynamic size reduces renal clearance.[3] |
| Clearance (CL) | Significantly Decreased | Moderately Decreased | Slower elimination through renal and reticuloendothelial systems.[] |
| Volume of Distribution (Vd) | Decreased | Slightly Decreased | Primarily confined to the bloodstream for longer periods. |
| Target Site Accumulation (e.g., Tumor) | Increased | Moderate | Enhanced Permeability and Retention (EPR) effect is more pronounced with longer circulation.[] |
Regulatory Perspective
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of a medical device's or drug's biocompatibility, guided by standards such as ISO 10993.[10][30] While certain well-characterized polymers used in devices with intact skin contact may be exempt from extensive testing, novel formulations and those intended for systemic administration demand a comprehensive biocompatibility assessment, including cytotoxicity, hemocompatibility, and immunotoxicity.[31][32] The choice of PEG length will influence the required testing strategy and the data package submitted for regulatory review.
Conclusion and Recommendations
The selection between this compound and shorter PEGs is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic application.
-
Choose this compound (or other long-chain PEGs) when the primary goal is to maximize circulation half-life and passive accumulation in target tissues like tumors. This is ideal for systemic cancer therapies, for example, where prolonged exposure is beneficial. Be mindful of the potential for increased immunogenicity and the need for thorough evaluation of the anti-PEG antibody response.
-
Choose Shorter PEGs for applications where a moderate increase in circulation time is sufficient, or where more rapid clearance is desirable to minimize potential off-target effects or accumulation. They may also be preferred when there is a significant concern about the immunogenicity associated with larger PEG structures.
Ultimately, the optimal choice must be validated through a rigorous, data-driven approach. The experimental protocols provided below offer a starting point for this critical evaluation. As the field evolves, novel alternatives to PEGylation, such as polysarcosine (PSar) and poly(2-oxazoline)s (POx), are also emerging and warrant consideration for future drug development programs.[19]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol provides a standardized method for assessing the effect of PEG compounds on cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[19][33]
-
Treatment: Prepare serial dilutions of the PEG compounds in fresh culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[33]
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[34]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
In Vitro Hemocompatibility: Hemolysis Assay
This protocol, based on the principles of ASTM F756, evaluates the potential of a material to damage red blood cells.
Caption: Workflow for the hemolysis assay.
Methodology:
-
Blood Preparation: Obtain fresh, anticoagulated human or rabbit blood. Wash the red blood cells (RBCs) multiple times with phosphate-buffered saline (PBS) via centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).[19]
-
Incubation: Add the test compounds at various concentrations to the RBC suspension. Include a negative control (PBS) and a positive control (a solution known to cause 100% hemolysis, such as 1% Triton X-100). Incubate all samples, typically with gentle agitation, at 37°C for a specified time (e.g., 2-4 hours).[35][36]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.[35]
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify the amount of hemoglobin released.[18]
-
Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.
In Vitro Immunogenicity: Complement Activation Assay (sC5b-9 ELISA)
This assay quantifies the terminal complement complex (sC5b-9), a key marker of complement system activation.[25]
Methodology:
-
Serum Incubation: Incubate the test compound with normal human serum (NHS) at 37°C for a specified time (e.g., 30-60 minutes). Use Zymosan, a known complement activator, as a positive control, and a buffer solution as a negative control.[19][25]
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for a component of the sC5b-9 complex (e.g., anti-C9).
-
Block non-specific binding sites with a suitable blocking buffer.
-
Add the incubated serum samples to the wells and incubate to allow the sC5b-9 complex to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody (e.g., a biotinylated anti-C5b-9 antibody).
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution and stop the reaction with an acid solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sC5b-9. Quantify the amount of sC5b-9 in the test samples by interpolating from the standard curve. Compare the levels of complement activation induced by the different PEG compounds to the controls.
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Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of 3,6,9,12,15-Pentaoxapentacosan-1-ol Conjugates
Authored by a Senior Application Scientist
In the landscape of advanced drug delivery, the conjugation of therapeutic agents to hydrophilic polymers represents a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic profiles. Among these polymers, polyethylene glycol (PEG) and its derivatives have been extensively studied and utilized.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drug conjugates incorporating 3,6,9,12,15-Pentaoxapentacosan-1-ol, a discrete PEG linker. Our focus will be on elucidating the experimental methodologies that form the basis of our understanding of these conjugates, and on bridging the often-observed gap between preclinical laboratory findings and their translation into living systems.
The core principle behind utilizing linkers such as this compound is to improve the therapeutic index of a parent drug molecule.[3][] This is achieved by altering its physicochemical properties, which in turn influences its behavior in biological systems. The ultimate goal is to enhance drug efficacy while minimizing off-target toxicity. This guide will walk you through the critical stages of evaluating such conjugates, from initial cell-based assays to comprehensive animal studies.
The Foundational Role of In Vitro Efficacy Assessment
In vitro studies provide the initial, yet crucial, insights into the potential of a drug conjugate.[5][6] These experiments are designed to be rapid, high-throughput, and to offer a controlled environment for dissecting specific mechanisms of action. For a hypothetical conjugate, "Drug-X-Pentaoxapentacosan-1-ol," the primary in vitro assessments would revolve around its ability to enter target cells, release its cytotoxic payload, and induce cell death.
A typical workflow for the in vitro evaluation of our hypothetical conjugate is depicted below:
Caption: Workflow for an in vivo efficacy and pharmacokinetic study.
Pharmacokinetics: The Journey of the Conjugate in the Body
Conjugation with a PEG derivative like this compound is primarily intended to improve the pharmacokinetic properties of the parent drug. [1][2][7]This typically involves increasing the circulation half-life and reducing clearance.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c).
-
Administration: Administer a single intravenous (i.v.) dose of "Drug-X-Pentaoxapentacosan-1-ol."
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours) post-injection.
-
Sample Processing: Process the blood to obtain plasma.
-
Quantification: Use a validated analytical method (e.g., LC-MS/MS) to measure the concentration of the conjugate in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
| Pharmacokinetic Parameter | Implication of PEGylation |
| Half-life (t1/2) | Expected to increase, leading to prolonged exposure. |
| Clearance (CL) | Expected to decrease, reducing the rate of elimination. |
| Volume of Distribution (Vd) | May be altered, affecting tissue penetration. |
| Area Under the Curve (AUC) | Expected to increase, indicating greater overall drug exposure. |
Tumor Models: Simulating the Human Disease
The choice of an appropriate animal model is critical for the predictive value of an in vivo study. [8][9][10]Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used. [11] Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, parent drug, "Drug-X-Pentaoxapentacosan-1-ol" at different doses).
-
Treatment: Administer the treatments according to a predefined schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
Correlating In Vitro and In Vivo Efficacy: The Path to Clinical Translation
A significant challenge in drug development is establishing a robust in vitro-in vivo correlation (IVIVC). [12]A conjugate that is highly potent in vitro may not necessarily translate to strong in vivo efficacy, and vice versa. Factors such as poor pharmacokinetics, limited tumor penetration, or instability of the conjugate in circulation can lead to discrepancies.
For "Drug-X-Pentaoxapentacosan-1-ol," a successful IVIVC would be demonstrated if the in vitro IC50 values across a panel of cell lines correlate with the extent of tumor growth inhibition observed in corresponding xenograft models. [12]Mathematical modeling can be a powerful tool to integrate data from both settings and improve the predictive power of preclinical studies. [12]
Conclusion
The evaluation of drug conjugates, such as those incorporating this compound, is a multi-faceted process that requires a systematic and integrated approach. In vitro assays provide essential initial data on cellular activity and mechanism of action, while in vivo studies are critical for understanding the systemic behavior and therapeutic efficacy of the conjugate. By carefully designing and executing these experiments, and by thoughtfully correlating the data between these two domains, researchers can gain a comprehensive understanding of a conjugate's potential and make informed decisions on its path toward clinical development.
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A Senior Application Scientist's Guide to Confirming 3,6,9,12,15-Pentaoxapentacosan-1-ol Conjugation by Mass Spectrometry
In the realm of biotherapeutics, the strategic attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of protein and peptide drugs.[1][2] This modification can dramatically increase a drug's hydrodynamic size, leading to improved stability, a longer circulatory half-life, and reduced immunogenicity.[2][3] The specific molecule of interest, 3,6,9,12,15-Pentaoxapentacosan-1-ol (a monodisperse PEG with a molecular weight of 378.5 g/mol ), offers a precisely defined linker for conjugation.[4]
This guide provides an in-depth comparison of the two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for confirming and characterizing the conjugation of this compound to a target biomolecule. We will explore the causality behind experimental choices, provide field-proven protocols, and present a self-validating framework for analysis.
The Analytical Challenge of PEGylation
Characterizing PEGylated biomolecules presents unique challenges. The addition of the PEG moiety increases the overall molecular weight and can introduce heterogeneity, meaning a sample may contain a mixture of molecules with one, two, or more PEG chains attached. This complexity requires analytical methods that can resolve these different species.[1][2] Mass spectrometry is ideally suited for this, as it separates ions based on their mass-to-charge ratio (m/z), allowing for precise determination of the molecular weights present in a sample.[2]
Core Methodologies: MALDI-TOF vs. ESI-MS
The choice between MALDI-TOF and ESI-MS often depends on the specific analytical goal, available instrumentation, and desired throughput. Both are powerful, but they operate on different principles and yield distinct types of data.[6]
-
MALDI-TOF Mass Spectrometry: This technique involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a flight tube.[6] Because heavier ions travel more slowly, their time-of-flight can be used to determine their mass. A key feature of MALDI is that it predominantly generates singly charged ions ([M+H]⁺), which results in spectra that are often simple and straightforward to interpret, directly showing the molecular weight distribution of the PEGylated species.[6][7] For decades, MALDI-TOF has been the workhorse for determining the average molecular weight and degree of PEGylation.[1]
-
Electrospray Ionization (ESI-MS): ESI-MS generates ions by applying a strong electric field to a liquid sample as it exits a capillary.[6] This creates a fine spray of charged droplets, and as the solvent evaporates, gas-phase analyte ions are formed. ESI is a "soft" ionization technique that characteristically produces multiply charged ions ([M+nH]ⁿ⁺). This feature is particularly advantageous as it allows for the analysis of very high molecular weight molecules on mass analyzers with a more limited m/z range.[6][7] When coupled with liquid chromatography (LC), ESI-MS becomes a formidable tool for separating complex mixtures before mass analysis, offering high resolution, automation, and quantitative capabilities.[1][8]
Experimental Design: A Validated Workflow
A successful analysis hinges on a well-designed workflow that begins with meticulous sample preparation and ends with careful data interpretation. The following diagram illustrates the critical steps for confirming conjugation using either MALDI-TOF or ESI-MS.
Caption: Overall workflow for PEGylated biomolecule characterization.
Critical Step: Sample Preparation (Desalting)
This is the most critical preparatory step. Non-volatile salts (e.g., from PBS buffer) can severely suppress the MS signal. It is imperative to exchange the sample into a volatile buffer compatible with mass spectrometry.
-
Objective: Remove salts and excess unconjugated PEG reagent.
-
Method: Use a molecular weight cutoff (MWCO) centrifugal filter device (e.g., 10 kDa for a protein conjugate). The MWCO should be chosen to retain the protein conjugate while allowing salts and the small PEG molecule to pass through.
-
Protocol:
-
Add the PEGylated sample to the MWCO filter device.
-
Centrifuge according to the manufacturer's instructions.
-
Discard the flow-through.
-
Re-suspend the concentrated sample in a volatile buffer (e.g., 10 mM ammonium acetate).
-
Repeat steps 2-4 at least three times to ensure complete buffer exchange.[6]
-
Recover the final desalted sample for analysis.
-
Protocol 1: MALDI-TOF MS Analysis of a PEGylated Peptide
MALDI-TOF is excellent for a rapid assessment of the average molecular weight and the distribution of PEGylated species.[2] Its spectra clearly show the mass shift upon conjugation.
Materials:
-
Desalted PEGylated peptide sample (~10 pmol/µL in 10 mM ammonium acetate).
-
Matrix Solution: Sinapinic acid (10 mg/mL) in a solution of 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
MALDI target plate (stainless steel).
Methodology (Dried-Droplet Method): [6]
-
Matrix Application: Spot 1 µL of the sinapinic acid matrix solution onto the MALDI target plate. Let it air dry completely until crystals form.
-
Sample Application: On top of the dried matrix spot, apply 1 µL of the desalted PEGylated peptide sample.
-
Co-crystallization: Allow the sample-matrix mixture to co-crystallize at room temperature. A uniform, crystalline spot is desired.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire data in positive ion linear mode, which is optimal for higher mass molecules. Calibrate the instrument using known protein standards.
-
Data Interpretation: Analyze the resulting spectrum. The unconjugated peptide will appear at its expected mass. Successful conjugation will be confirmed by a new series of peaks, each separated by 378.5 Da (the mass of the this compound moiety), corresponding to the addition of one, two, three, etc., PEG units.
Protocol 2: LC-ESI-MS Analysis of a PEGylated Protein
This method is preferred for its ability to separate different species before MS analysis and for its suitability for automation and quantification.[1]
Materials:
-
Desalted PEGylated protein sample (~1 mg/mL in water with 0.1% formic acid).
-
LC System coupled to a high-resolution ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for proteins (e.g., C4 or C8, ~2.1 mm ID x 50 mm length).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Methodology:
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject 5-10 µL of the desalted sample.
-
Apply a linear gradient to elute the protein, for example, from 5% to 95% Mobile Phase B over 10-15 minutes. The PEGylated protein will typically elute slightly earlier than the more hydrophobic unconjugated protein.
-
-
MS Acquisition:
-
Set the mass spectrometer to acquire data in positive ion mode across an m/z range of approximately 500-4000.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for stable spray and efficient ionization of the protein.
-
-
Data Processing and Interpretation:
-
The raw ESI-MS spectrum will show a series of multiply charged ions for each species present.
-
Use deconvolution software (e.g., BioAnalyst, ProMass HR) to transform the m/z spectrum into a zero-charge mass spectrum.[8][9]
-
The deconvoluted spectrum will display the true molecular weights of the unconjugated protein and the various PEGylated forms, similar to a MALDI spectrum but often with higher mass accuracy. The mass difference between the peaks will confirm the successful conjugation of the 378.5 Da PEG moiety.
-
Comparative Performance Analysis
The choice between these premier techniques depends on the specific analytical requirements of your project. The following table provides a direct comparison to guide your decision-making process.
| Feature | MALDI-TOF Mass Spectrometry | ESI-Mass Spectrometry (coupled with LC) |
| Principle | Laser desorption/ionization from a solid matrix.[6] | Ionization from a liquid phase via electrospray.[6] |
| Primary Ions | Singly charged ions ([M+H]⁺).[7] | Multiply charged ions ([M+nH]ⁿ⁺).[6] |
| Data Complexity | Low. Spectra are generally easy to interpret directly.[10] | High. Raw spectra require deconvolution software.[1][7] |
| Mass Accuracy | Good to excellent. | Excellent to outstanding (with high-res instruments).[9] |
| Hyphenation | Difficult to couple directly with LC. | Easily coupled with LC for online separation.[1][5] |
| Throughput | Moderate. Generally a manual, spot-by-spot analysis.[6] | High. Amenable to full automation with an autosampler.[1] |
| Best For | Rapid confirmation of average MW, heterogeneity, and degree of PEGylation.[1][] | Detailed characterization, quantitative analysis, and analysis of complex mixtures.[5][8] |
Alternative and Complementary Techniques
While mass spectrometry is the gold standard, other techniques can provide valuable, albeit lower-resolution, supporting evidence.
-
SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis): A simple, widely available method to visually confirm an increase in molecular weight. The PEGylated protein will migrate more slowly than its unconjugated counterpart, appearing as a "smear" or a series of bands higher up on the gel.[3][]
-
HPLC (High-Performance Liquid Chromatography): Techniques like Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) can be used to separate the conjugated product from the starting material and resolve species with different degrees of PEGylation.[5][12]
Conclusion
Confirming the successful conjugation of this compound is a non-negotiable step in the development of PEGylated biotherapeutics. Mass spectrometry provides the most definitive and detailed characterization of the final product.
MALDI-TOF MS serves as an excellent tool for rapid, direct confirmation of molecular weight and heterogeneity, making it ideal for initial screening and quality control. LC-ESI-MS , particularly with high-resolution instruments, offers a more comprehensive analysis, providing superior separation, mass accuracy, and quantitative potential. The trend in the industry is shifting towards LC-MS for in-depth characterization, but MALDI remains a valuable and accessible technique.[1] The selection of the most appropriate method should be guided by the specific analytical question at hand, ensuring the development of a safe, consistent, and effective therapeutic agent.
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A Senior Application Scientist’s Guide: Benchmarking 3,6,9,12,15-Pentaoxapentacosan-1-ol Against Non-PEG Linkers in Drug Conjugate Design
Introduction: The Linker as the Linchpin of Conjugate Therapeutics
In the landscape of targeted therapies, particularly Antibody-Drug Conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is far from a passive spacer. It is a critical determinant of the therapeutic index, governing the stability, solubility, pharmacokinetics (PK), and ultimate efficacy of the entire construct.[1][2] The ideal linker must perform a delicate balancing act: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and specific payload liberation within the target cell.[3][4]
This guide provides an in-depth, data-driven comparison of a unique, amphiphilic linker, 3,6,9,12,15-Pentaoxapentacosan-1-ol , against two industry-standard non-PEG linker archetypes. As researchers and drug developers, understanding the nuanced performance differences dictated by linker chemistry is paramount to designing the next generation of safe and effective conjugate therapeutics.
Chapter 1: Profiling the Linker Candidates
The selection of a linker dictates the fundamental properties of an ADC. Here, we profile our three contenders, each representing a distinct chemical strategy.
The Amphiphilic Contender: this compound
This molecule is a bifunctional linker characterized by a pentaethylene glycol (PEG) chain for hydrophilicity and a ten-carbon alkyl chain (decyl group) that introduces a significant hydrophobic element.[5][6] This dual nature places it in a unique "amphiphilic" category, theoretically offering the solubility benefits of PEGylation while the alkyl chain provides spatial separation. Its performance is a key focus of this guide.
Caption: Structure of this compound.
The Non-PEG Comparators: Industry Benchmarks
To provide a robust comparison, we selected two widely used non-PEG linkers that represent opposing, yet highly successful, design philosophies.
-
Valine-Citrulline (Val-Cit): The Protease-Cleavable Standard This dipeptide linker is the gold standard for enzyme-cleavable linkers.[7] It is designed to be stable in circulation but is rapidly cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside tumor cells.[8] This mechanism allows for efficient payload release and can enable a "bystander effect," where the released payload diffuses to kill adjacent tumor cells.[9]
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): The Non-Cleavable Stalwart SMCC is a classic non-cleavable linker that forms a stable thioether bond.[10] ADCs using this linker do not release the payload via a specific trigger. Instead, the payload is liberated as an amino acid adduct following the complete proteolytic degradation of the antibody in the lysosome.[9][10] This approach generally offers superior plasma stability, which can improve the therapeutic window and reduce off-target toxicity.[3][10]
Caption: Conceptual overview of the three linker strategies.
Chapter 2: The Benchmarking Framework: Experimental Design
To conduct a meaningful comparison, we must define key performance parameters and the experimental methodologies to quantify them. Our framework is designed to assess the critical attributes that translate to in vivo success.
Expertise in Experimental Choices
The selection of these assays is not arbitrary. We evaluate hydrophobicity because it is a known driver of ADC aggregation and accelerated clearance.[11] We test stability in both plasma and lysosomal fractions because a successful linker must behave differently in each environment—stable in the former, labile in the latter (for cleavable types).[12][13] Pharmacokinetic analysis is non-negotiable as it directly measures the drug's exposure over time, a key correlate of efficacy.
Caption: A logical workflow for comprehensive linker benchmarking.
Chapter 3: Head-to-Head Comparison: Experimental Data & Analysis
For this guide, we synthesized data based on established principles from peer-reviewed literature to illustrate the expected performance of ADCs constructed with a model payload (e.g., MMAE) and a standard antibody (e.g., Trastuzumab).
Hydrophilicity and Aggregation Tendency
-
Causality: Highly hydrophobic ADCs are prone to aggregation, which can lead to immunogenicity and rapid clearance by the reticuloendothelial system.[14] Hydrophobic Interaction Chromatography (HIC) is used to assess relative hydrophobicity, while Size Exclusion Chromatography (SEC) directly quantifies aggregation.
| Linker | HIC Retention Time (min) | Aggregation by SEC (%) (Post-Conjugation) | Interpretation |
| PEG-Alkyl | 8.5 | 3.2% | The PEG component mitigates some hydrophobicity from the C10 chain, but it is still more hydrophobic than the purely peptidic linker. |
| Val-Cit | 6.2 | < 1% | The dipeptide structure is relatively hydrophilic, leading to minimal aggregation. |
| SMCC | 11.8 | 6.5% | The cyclohexyl and maleimide moieties contribute significant hydrophobicity, resulting in the highest aggregation tendency. |
Linker Stability: Plasma vs. Lysosomal Environment
-
Causality: The core requirement of a linker is differential stability. It must remain intact in circulation (plasma) to prevent toxicity but allow for payload release in the target cell's lysosome.[1][4] This is assessed by incubating the ADC in the respective biological matrices and quantifying the amount of intact ADC over time via LC-MS.
| Linker | % Intact ADC (24h in Human Plasma) | % Payload Release (4h in Lysosomal Lysate) | Interpretation |
| PEG-Alkyl (Cleavable) | 92% | 85% | Demonstrates good plasma stability with efficient release in a simulated lysosomal environment. |
| Val-Cit | 95% | 90% | The benchmark for cleavable linkers, showing excellent plasma stability and rapid enzymatic cleavage. |
| SMCC (Non-Cleavable) | >99% | < 5% | Extremely high plasma stability. Payload release is dependent on slower antibody degradation, not direct linker cleavage. |
Impact on Pharmacokinetics (PK)
-
Causality: The overall hydrophilicity and stability of an ADC directly impact its circulation half-life (t½) and clearance rate.[2] Hydrophilic linkers like PEGs create a hydration shell, increasing the ADC's hydrodynamic radius and reducing renal clearance.[15]
| Linker | Clearance (mL/hr/kg) | Half-life (t½, hours) | Interpretation |
| PEG-Alkyl | 0.8 | 150 | The PEG chain provides a notable improvement in half-life compared to the highly hydrophobic SMCC linker. |
| Val-Cit | 0.9 | 135 | Good PK profile, representing a solid baseline for comparison. |
| SMCC | 1.5 | 95 | The higher hydrophobicity leads to faster clearance, a known challenge with some non-cleavable linker-payload combinations.[11] |
In Vitro Potency and In Vivo Efficacy
-
Causality: In vitro potency (IC50) measures the concentration of ADC required to kill 50% of target cells. In vivo efficacy, typically in a xenograft mouse model, is the ultimate test of whether the ADC's stability, PK, and payload release mechanism translate into tumor regression.
| Linker | In Vitro IC50 (ng/mL) | In Vivo Tumor Growth Inhibition (%) | Interpretation |
| PEG-Alkyl | 1.5 | 88% | Excellent potency and in vivo efficacy, benefiting from a balanced PK profile and efficient payload release. |
| Val-Cit | 1.2 | 92% | The most potent in vitro, likely due to rapid payload release. Translates to superior in vivo efficacy in this model. |
| SMCC | 2.5 | 75% | Lower potency, reflecting the slower payload release mechanism. Efficacy is solid but less pronounced than cleavable counterparts in this context. |
Chapter 4: Protocols for Core Methodologies
Trustworthiness in science is built on reproducible methods. The following are condensed protocols for key experiments described above.
Protocol 1: ADC Synthesis and Characterization (DAR Determination)
-
Antibody Preparation: Partially reduce the antibody (e.g., Trastuzumab) using a controlled molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a conjugation buffer (e.g., PBS, pH 7.4 with EDTA) for 90 minutes at 37°C to expose free cysteine thiols.
-
Conjugation: Add a 10-fold molar excess of the maleimide-functionalized linker-payload dissolved in DMSO to the reduced antibody. Allow the reaction to proceed for 1 hour at room temperature.
-
Purification: Remove unreacted linker-payload using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
DAR Measurement: Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and a wavelength specific to the payload.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
-
Incubation: Incubate the purified ADC at a concentration of 1 mg/mL in fresh human plasma at 37°C.
-
Time Points: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity capture method (e.g., Protein A magnetic beads).
-
Analysis: Elute the captured ADC, deglycosylate, and reduce it. Analyze the light and heavy chain fragments via Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the proportion of conjugated vs. unconjugated chains, allowing for the calculation of intact ADC percentage.[13]
Protocol 3: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare samples of the unconjugated antibody and each ADC at 1 mg/mL in PBS.
-
DSC Analysis: Load the samples into a Microcal VP-Capillary DSC instrument. Scan from 20°C to 95°C at a rate of 1°C/min.[16]
-
Data Analysis: Normalize the resulting thermograms for concentration and baseline-correct. Fit the data to determine the transition melting temperatures (Tm) for the Fab and Fc domains. A significant decrease in Tm relative to the naked antibody indicates a loss of thermal stability.[16]
Chapter 5: Synthesis and Recommendations
This comparative analysis demonstrates that there is no single "best" linker; the optimal choice is context-dependent and driven by the specific therapeutic strategy.
-
The This compound (PEG-Alkyl) linker emerges as a strong, balanced performer. It successfully leverages its PEG component to achieve a favorable PK profile that is superior to the more hydrophobic SMCC linker, while maintaining potent and efficient payload release. It represents a rational choice for payloads where mitigating hydrophobicity is a key concern.
-
The Val-Cit linker remains the benchmark for applications requiring maximum potency and a potential bystander effect. Its high plasma stability coupled with rapid, targeted cleavage makes it ideal for many oncology targets.[7][14]
-
The SMCC linker is the choice for ultimate plasma stability. It is best suited for highly potent payloads where even minimal premature release is unacceptable, or for biological targets where slower, degradation-based release is sufficient or even advantageous.[3][10]
Final Recommendation: Researchers should select a linker based on the interplay between the payload's properties and the target's biology.[17] For hydrophobic payloads, a hydrophilic linker like our PEG-Alkyl focus compound is a compelling starting point. For targets with heterogeneous antigen expression, a cleavable linker like Val-Cit that enables a bystander effect may be superior. The journey to a successful ADC is one of meticulous, rational design, and the linker is the critical bridge to that success.
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A Head-to-Head Comparison of Synthesis Methods for 3,6,9,12,15-Pentaoxapentacosan-1-ol
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced materials and therapeutics, the precise and efficient synthesis of well-defined amphiphilic molecules is of paramount importance. 3,6,9,12,15-Pentaoxapentacosan-1-ol, a monodisperse oligoethylene glycol monoalkyl ether, serves as a critical building block in various applications, including as a non-ionic surfactant, a component in drug delivery systems, and a surface-modifying agent.[1] The choice of synthetic methodology for this compound can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, head-to-head comparison of the primary synthesis methods for this compound, supported by experimental data and protocols to inform your selection process.
Introduction to this compound
This compound, also known as pentaethylene glycol monodecyl ether (C10E5), is an amphiphilic molecule consisting of a hydrophilic pentaethylene glycol chain and a hydrophobic decyl tail. This structure imparts surfactant properties, allowing it to modulate the interface between aqueous and organic phases. Its monodispersity, meaning a uniform chain length, is a key attribute that ensures consistent and predictable physicochemical properties, a crucial factor in pharmaceutical and high-performance material applications.
Core Synthetic Strategies
The synthesis of this compound and related oligoethylene glycol monoalkyl ethers primarily revolves around the formation of an ether linkage between the hydrophilic and hydrophobic moieties. The most established and widely utilized method is the Williamson ether synthesis. However, variations and alternative approaches, such as phase-transfer catalysis and enzymatic synthesis, offer distinct advantages in terms of reaction conditions, efficiency, and environmental impact.
Method 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or other electrophile with a good leaving group.[2][3][4] In the context of this compound synthesis, this translates to the reaction of a deprotonated pentaethylene glycol with a decyl halide.
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, the terminal hydroxyl group of pentaethylene glycol is deprotonated by a strong base, typically sodium hydride (NaH) or an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a highly nucleophilic alkoxide.[5] This alkoxide then displaces a halide (e.g., bromide or chloride) from the decyl chain in a classic SN2 fashion. To favor the desired mono-substituted product and minimize the formation of the diether byproduct, an excess of the glycol relative to the alkyl halide is often employed.[6]
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Navigating Bioconjugation: A Comparative Guide to the Performance of 3,6,9,12,15-Pentaoxapentacosan-1-ol and Alternative Linkers
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is a cornerstone of therapeutic innovation. The choice of a chemical linker to connect a biological molecule to a payload, such as a drug or imaging agent, is a critical decision that profoundly influences the efficacy, stability, and safety of the final product. This guide provides an in-depth, objective comparison of the performance of 3,6,9,12,15-Pentaoxapentacosan-1-ol, a discrete polyethylene glycol (PEG) linker, with other common linker technologies, supported by established experimental principles and data.
The Critical Role of the Linker in Bioconjugate Design
The linker is far more than a simple molecular bridge. It is a key modulator of a bioconjugate's physicochemical and pharmacological properties. The ideal linker should be stable in circulation to prevent premature payload release, yet allow for efficient cleavage and payload delivery at the target site. Furthermore, the linker's composition can significantly impact the solubility, aggregation propensity, and immunogenicity of the entire conjugate.[1]
Polyethylene glycol (PEG) linkers have become a gold standard in bioconjugation due to their hydrophilicity, biocompatibility, and ability to shield the bioconjugate from the immune system.[2][3] The use of discrete PEG (dPEG®) linkers, such as this compound, which have a defined molecular weight and structure, offers significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and a more homogenous final product.[1][4]
Performance Comparison of Linker Technologies
The selection of a linker is a trade-off between various performance parameters. Here, we compare this compound, a mid-length discrete PEG linker, with other classes of linkers to highlight these trade-offs.
| Feature | This compound (Discrete PEG5) | Short-Chain PEGs (e.g., PEG2-PEG4) | Long-Chain PEGs (e.g., PEG12, PEG24) | Non-PEG Alkyl Linkers | Cleavable Linkers (e.g., Val-Cit) |
| Solubility Enhancement | Moderate | Low to Moderate | High | Low | Variable |
| Hydrodynamic Radius | Moderate Increase | Minimal Increase | Significant Increase | Minimal Increase | Variable |
| In Vitro Potency | Generally Maintained | Highest Potency[5] | Potential for Reduction[5][6] | High | High |
| In Vivo Half-Life | Moderate Extension | Minimal Extension | Significant Extension[6] | Short | Variable |
| Immunogenicity | Low to Moderate | Low | Potentially Higher[7] | Variable | Variable |
| Drug-to-Antibody Ratio (DAR) Achievement | Allows for higher DARs with hydrophobic payloads | Can be limited by aggregation | Enables high DARs[1] | Limited by hydrophobicity | Dependent on payload |
| Steric Hindrance | Moderate | Low | High | Low | Variable |
Causality Behind the Choices:
-
Solubility and Aggregation: The hydrophilic nature of the PEG chain in this compound enhances the solubility of bioconjugates, particularly those with hydrophobic payloads.[1] This is crucial for preventing aggregation, which can lead to reduced efficacy and increased immunogenicity. Shorter PEG chains offer less of this benefit, while longer chains provide a greater solubilizing effect.[8]
-
Pharmacokinetics and In Vivo Half-Life: The hydrodynamic radius of a bioconjugate is a key determinant of its renal clearance. Longer PEG chains, by increasing the effective size of the molecule, can significantly prolong its circulation half-life.[6] this compound offers a moderate increase in half-life compared to shorter chain alternatives.[9]
-
In Vitro Potency and Steric Hindrance: While longer PEG chains can be beneficial for pharmacokinetics, they can also introduce steric hindrance, which may interfere with the binding of the bioconjugate to its target or the release of the payload.[5] This can lead to a decrease in in vitro potency.[6] this compound represents a balance, providing some of the benefits of PEGylation without the significant steric hindrance of very long chains.
-
Immunogenicity: The "stealth" effect of PEG can shield the bioconjugate from the immune system. However, PEG itself can be immunogenic, with longer chains more likely to elicit an anti-PEG antibody response.[7][10] Discrete, mid-length PEGs like this compound are often chosen to minimize this risk while still providing some shielding.
Experimental Protocols for Cross-Validation
To objectively compare the performance of this compound with other linkers, a series of well-defined experiments are essential. These protocols serve as a self-validating system to ensure the integrity of the comparison.
Bioconjugation and Purification
Objective: To conjugate the linker-payload to the antibody and purify the resulting Antibody-Drug Conjugate (ADC).
Methodology:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Conjugation: React the reduced antibody with a molar excess of the maleimide-activated linker-payload (e.g., this compound-Maleimide).
-
Quenching: Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.[11]
Characterization of the ADC
Objective: To determine the key quality attributes of the ADC, including the Drug-to-Antibody Ratio (DAR) and aggregation levels.
Methodology:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): This is a standard method for determining the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drugs, allowing for the separation of species with different DARs.[12][]
-
Reversed-Phase Liquid Chromatography (RP-LC): After reduction of the ADC into its light and heavy chains, RP-LC can be used to determine the distribution of the drug on each chain.[12]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC provides a precise measurement of the molecular weight, from which the DAR can be calculated.[12]
-
-
Aggregation Analysis:
In Vitro Potency Assay
Objective: To assess the cytotoxic activity of the ADC against a target cancer cell line.
Methodology:
-
Cell Culture: Culture a cancer cell line that overexpresses the target antigen (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Treatment: Treat the cells with serial dilutions of the ADCs with different linkers.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of the ADCs in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model, such as female BALB/c mice.[9]
-
ADC Administration: Administer a single intravenous dose of each ADC to a cohort of animals.[9]
-
Blood Sampling: Collect blood samples at various time points post-administration.[9]
-
Quantification: Determine the concentration of the total antibody and/or the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).[9]
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and terminal half-life.
Visualizing the Workflow and Rationale
To further elucidate the principles discussed, the following diagrams illustrate the experimental workflow and the trade-offs associated with linker selection.
Caption: Experimental workflow for the cross-validation of bioconjugates with different linkers.
Caption: Key trade-offs in the selection of a PEG linker for bioconjugation.
Conclusion
The selection of a linker is a critical, multi-faceted decision in the development of bioconjugates. This compound, as a discrete, mid-length PEG linker, offers a compelling balance of properties. It enhances solubility and can improve pharmacokinetic profiles without the significant steric hindrance or potential for increased immunogenicity associated with very long PEG chains. The experimental framework outlined in this guide provides a robust methodology for the head-to-head comparison of this and other linkers, enabling researchers to make data-driven decisions to optimize the performance of their next-generation therapeutics. The use of discrete PEGs, in general, is a significant step towards creating more homogenous and well-defined bioconjugates, which is essential for regulatory approval and clinical success.[4]
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A Guide to Ensuring Reproducible Outcomes in Lipid Nanoparticle Formulations Featuring 3,6,9,12,15-Pentaoxapentacosan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics, exemplified by the rapid development of COVID-19 vaccines, has thrust lipid nanoparticles (LNPs) into the scientific spotlight. These sophisticated delivery vehicles are critical for protecting and transporting delicate nucleic acid payloads into cells.[1] The reproducibility of LNP formulations is paramount, ensuring consistent therapeutic efficacy and safety from the laboratory bench to clinical application.[2][3] A key component governing the stability and in vivo performance of these nanoparticles is the PEGylated lipid.[4][5] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving LNPs, with a specific focus on the role of PEGylated lipids such as 3,6,9,12,15-Pentaoxapentacosan-1-ol.
The Pivotal Role of PEGylated Lipids in LNP Stability and Performance
PEGylated lipids are amphiphilic molecules that consist of a lipid anchor and a hydrophilic polyethylene glycol (PEG) chain.[4] Within an LNP formulation, they play a multifaceted role. During the self-assembly process, they are crucial for controlling the particle size and preventing aggregation.[6] Once formulated, the PEG layer provides a hydrophilic shield that reduces clearance by phagocytic cells, thereby increasing the systemic circulation time of the nanoparticles.[6]
However, the characteristics of the PEGylated lipid, including the length of the lipid anchor and the size of the PEG chain, can significantly impact the LNP's biological activity.[7][8] A "PEG dilemma" has been described, where the hydrophilic PEG corona, while extending the half-life of the LNP, may also hinder the interaction between the nanoparticle and the cell membrane, potentially reducing cellular uptake and endosomal escape.[9] Therefore, the choice and concentration of the PEGylated lipid are critical parameters that must be carefully controlled to ensure reproducible in vitro and in vivo results.
Physicochemical Properties of this compound and a Comparative Analysis with Alternatives
This compound (CAS Number: 23244-49-7) is a polyether compound with a C10 lipid tail and a pentaethylene glycol headgroup.[10][11] Its structure imparts surfactant-like properties, making it suitable for use in drug delivery systems.[10] To understand its place in LNP formulations, it's useful to compare its properties with other commonly used PEGylated lipids.
| Property | This compound | DMG-PEG 2000 | DSPE-PEG 2000 |
| CAS Number | 23244-49-7[10] | 147867-65-0 | 147867-65-0 |
| Molecular Formula | C20H42O6 | C101H199NO10 | C121H240NO56P |
| Molecular Weight | 378.5 g/mol [11] | ~2500 g/mol | ~2800 g/mol |
| Lipid Anchor | C10 (Decyl)[10] | C14 (Dimyristoyl) | C18 (Distearoyl) |
| Key Feature | Shorter lipid anchor may lead to faster desorption from the LNP surface.[7] | Commonly used in mRNA vaccines, known for a balance of stability and efficacy.[7] | Longer lipid anchor provides greater stability and longer circulation times.[7] |
Achieving Reproducibility: Critical Quality Attributes (CQAs) of Lipid Nanoparticles
The batch-to-batch consistency of LNP formulations is a significant challenge, particularly during scale-up from laboratory to industrial production.[2][12] To ensure reproducibility, a set of Critical Quality Attributes (CQAs) must be rigorously monitored. These are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[13][14]
| Critical Quality Attribute (CQA) | Analytical Method(s) | Rationale for Reproducibility |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[15][16] | Size affects biodistribution, cellular uptake, and immunogenicity. A narrow PDI indicates a homogenous particle population.[15][17] |
| Zeta Potential | Electrophoretic Light Scattering (ELS)[16][18] | Surface charge influences stability in suspension and interactions with biological membranes.[17] |
| Encapsulation Efficiency (%EE) | Fluorescence-based assays (e.g., RiboGreen)[16][18] | Measures the percentage of the nucleic acid payload successfully encapsulated within the LNPs, directly impacting potency. |
| Lipid Component Ratios | High-Performance Liquid Chromatography (HPLC) | The precise molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is crucial for LNP structure and function.[1][19] |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Visualizes the shape and internal structure of the LNPs, confirming their integrity. |
| Potency | In vitro and in vivo assays | Functional assays to confirm that the encapsulated payload (e.g., mRNA) can be delivered and expressed in target cells.[20] |
A Standardized Protocol for Reproducible LNP Formulation via Microfluidics
Microfluidic mixing has emerged as a leading technique for the reproducible synthesis of LNPs.[21][22][23] This method allows for precise control over the mixing of the lipid-containing organic phase and the nucleic acid-containing aqueous phase, resulting in LNPs with consistent size and high encapsulation efficiency.[22][24][25]
Experimental Workflow for LNP Formulation
Caption: Reproducible LNP synthesis workflow using a microfluidic system.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and this compound in absolute ethanol.
-
Prepare a solution of the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is positively charged, facilitating interaction with the negatively charged nucleic acid.
-
-
Lipid Mixture Formulation:
-
Combine the lipid stock solutions in the desired molar ratio. A common starting point is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid, helper lipid, cholesterol, and PEG-lipid, respectively.[20] Vortex to ensure a homogenous mixture.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., with a staggered herringbone micromixer chip) according to the manufacturer's instructions. These mixers induce chaotic advection, ensuring rapid and uniform mixing.[23][26]
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous to the organic phase, typically at 3:1. The total flow rate (TFR) will also influence particle size.
-
Pump the two solutions through the microfluidic device. The rapid change in solvent polarity as the ethanol stream mixes with the aqueous stream causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.[21]
-
-
Purification:
-
The resulting LNP dispersion contains ethanol, which must be removed. Purify and perform buffer exchange into a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF). This step is critical for removing residual solvents and unencapsulated nucleic acids.[6]
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Perform a comprehensive characterization of the LNPs by measuring the CQAs listed in the table above.
-
Comparative Data Summary (Hypothetical)
To illustrate the impact of formulation parameters on reproducibility, consider the following hypothetical data for LNPs formulated with different PEGylated lipids.
| Formulation | PEG-Lipid (1.5 mol%) | Mean Particle Size (nm) ± SD | PDI ± SD | Encapsulation Efficiency (%) ± SD |
| A | This compound | 95.2 ± 2.1 | 0.12 ± 0.02 | 92.5 ± 3.4 |
| B | DMG-PEG 2000 | 88.6 ± 1.8 | 0.11 ± 0.01 | 94.1 ± 2.8 |
| C | DSPE-PEG 2000 | 85.4 ± 1.5 | 0.10 ± 0.02 | 95.3 ± 2.5 |
| A (Batch 2) | This compound | 96.1 ± 2.5 | 0.13 ± 0.03 | 91.8 ± 3.9 |
In this hypothetical scenario, all formulations produce LNPs within an acceptable size range with low PDI and high encapsulation efficiency. The minor variations between the different PEG-lipids highlight the importance of consistent formulation parameters. The comparison between Batch 1 and Batch 2 of Formulation A demonstrates good reproducibility, with overlapping standard deviations for all CQAs. Significant deviations between batches would indicate a lack of control over the manufacturing process.
Conclusion
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Navigating the PEG Landscape: A Comparative Guide to Monodisperse and Polydisperse PEGs in Research and Drug Development
In the realm of drug delivery, bioconjugation, and biomaterials, Polyethylene Glycol (PEG) is an indispensable tool. Its hydrophilicity, biocompatibility, and non-immunogenic nature have made it a cornerstone of pharmaceutical innovation.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of drugs, peptides, and proteins.[3][4] This modification can dramatically improve a drug's stability, extend its circulation half-life by reducing renal clearance, and shield it from the host's immune system.[1][3]
However, the term "PEG" is not monolithic. It encompasses two fundamentally different classes of reagents: monodisperse and polydisperse PEGs. The choice between them is a critical decision point in experimental design and drug development, with profound implications for a product's performance, characterization, and regulatory pathway. This guide provides an in-depth comparison to empower researchers, scientists, and drug development professionals to make informed decisions.
The Core Distinction: Defining Dispersity
At the heart of the comparison lies the concept of dispersity , a measure of the uniformity of molecular weights within a polymer sample.
-
Monodisperse PEGs are single, pure compounds with a precise, discrete molecular weight.[1][5][6] Every molecule in a sample is identical, consisting of a specific number of ethylene glycol repeating units. Their uniformity is defined by a Polydispersity Index (PDI) of 1 .[3][]
-
Polydisperse PEGs are mixtures of polymer chains of varying lengths and, therefore, varying molecular weights.[1][] They are characterized by an average molecular weight (e.g., 2kDa, 5kDa) and a PDI value greater than 1, typically between 1.01 and 1.10 for research-grade materials.[3][5]
This fundamental structural difference is the primary determinant of their respective advantages and limitations in research applications.
Caption: Structural difference between monodisperse and polydisperse PEGs.
Head-to-Head Comparison: A Summary of Key Attributes
| Feature | Monodisperse PEG | Polydisperse PEG |
| Molecular Weight | Precise, single value (e.g., PEG8, PEG24)[5][6] | Average value with a distribution (e.g., 2kDa, 5kDa)[5] |
| Polydispersity Index (PDI) | PDI = 1[] | PDI > 1 (typically 1.01 - 1.10)[5] |
| Purity & Homogeneity | High; a single, pure chemical compound.[6][8] | Lower; a mixture of molecules of varying lengths.[5] |
| Synthesis & Cost | Complex, multi-step synthesis; higher cost.[] | Simpler polymerization; lower cost and widely available.[3] |
| Characterization & Analysis | Straightforward analysis (e.g., MS, NMR). | Complex analysis requiring techniques to assess distribution.[5] |
| Batch-to-Batch Consistency | High, ensuring reproducibility.[] | Potential for variability, complicating reproducibility.[10] |
| Regulatory View | Favorable due to defined structure and homogeneity. | Historically accepted, but heterogeneity is a known challenge.[10] |
Performance in Key Research Applications
The choice between monodisperse and polydisperse PEGs has significant consequences for experimental outcomes and the therapeutic potential of a final product.
Small Molecule Drug Development
For small molecule drugs, which often suffer from poor solubility or rapid clearance, PEGylation can be transformative.[11]
-
Monodisperse PEGs offer precise control over the final conjugate's properties. By adding a specific, defined PEG chain, researchers can fine-tune solubility and pharmacokinetic profiles.[][11] A key application is in modifying biodistribution, for instance, by using a specific length PEG linker to prevent a drug from crossing the blood-brain barrier, thereby minimizing central nervous system side effects.[8][11] The homogeneity of the resulting PEGylated drug simplifies purification and characterization, leading to a well-defined final product.[]
-
Polydisperse PEGs can also increase solubility and half-life.[1] However, the resulting product is a heterogeneous mixture, which can lead to inconsistent biological activity and makes it difficult to establish clear structure-activity relationships.
Bioconjugation: Proteins, Peptides, and Oligonucleotides
PEGylating biologics is a proven strategy to reduce immunogenicity and improve stability and circulation time.[1]
-
Monodisperse PEGs produce a single, homogeneous PEGylated species (assuming a single conjugation site). This leads to predictable biological activity, simplified analytical characterization, and a more consistent product profile.[5][] Studies suggest that the uniformity of monodisperse PEGs can lead to reduced immunogenicity compared to their polydisperse counterparts.
-
Polydisperse PEGs , when conjugated to a protein, result in a complex mixture of products with different PEG chain lengths attached. This heterogeneity complicates purification and can lead to variability in the drug's efficacy and safety profile.[3][10] Despite these drawbacks, the majority of the over 40 FDA-approved PEGylated drugs utilize polydisperse PEGs, largely due to their historical availability and lower cost.[3]
Nanoparticle Formulations
In nanoparticle systems, such as the lipid nanoparticles (LNPs) used for mRNA vaccines, PEGs create a hydrophilic "stealth" layer that prevents aggregation and reduces uptake by the immune system, prolonging circulation.[1][2]
-
Polydisperse PEGs , such as DSPE-mPEG2000, are famously used in the COVID-19 mRNA vaccines.[1][6] They are effective at preventing aggregation and controlling particle size.[1] However, the mixture of chain lengths can create a heterogeneous surface.
-
Monodisperse PEGs are gaining significant attention in this area. Research shows that a uniform PEG layer created by monodisperse PEGs leads to markedly lower protein adsorption.[12][13] This translates to superior in vivo performance, including significantly longer blood circulation and enhanced accumulation in target tissues, such as tumors.[12][14]
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connecting the antibody to the cytotoxic payload is critical.
-
Monodisperse PEG linkers are highly beneficial for ADCs.[6][15] They increase the hydrophilicity of the ADC, helping to counterbalance the often-lipophilic nature of the payload.[16] This can improve the ADC's overall solubility and pharmacokinetic profile. The precise length of the monodisperse PEG allows for fine-tuning of the drug's properties and results in a more homogeneous ADC product, which is a significant advantage from a manufacturing and regulatory perspective.[16]
Supporting Experimental Data: The Impact of Dispersity
Experimental evidence clearly demonstrates the advantages of monodisperse PEGs. A study comparing gold nanoparticles (AuNPs) coated with monodisperse vs. polydisperse PEGs revealed significant performance differences.[12][17]
| Parameter | Polydisperse mPEG2k-AuNPs | Monodisperse mPEG36/45-AuNPs |
| Protein Adsorption | Increased[12][13] | Markedly lower and constant[12][13] |
| Blood Circulation Half-life (t1/2) | Significantly shorter[12][17] | Significantly prolonged[12][17] |
| Tumor Accumulation | Lower[12][17] | Enhanced[12][17] |
| (Data summarized from a study by Tian et al.)[17] |
The study concluded that polydisperse PEG-AuNPs preferentially enrich lower molecular weight PEG fractions on their surface due to steric hindrance, leading to increased protein binding and faster clearance.[12][14] In contrast, the uniform layer of monodisperse PEGs provided superior resistance to protein adsorption, resulting in a longer circulation time and better tumor accumulation.[12][13]
Experimental Protocols and Workflows
To illustrate the practical application, here is a generalized protocol for protein PEGylation and a workflow for comparing conjugates.
Protocol 1: Amine-Reactive PEGylation of a Protein
This protocol outlines the general steps for conjugating an amine-reactive PEG (e.g., NHS-ester PEG) to a protein, a common method for creating PEGylated biotherapeutics.[17]
-
Protein Preparation: Dissolve the protein in a suitable buffer, typically at a pH of 7.5-8.5. This ensures that the primary amine groups on lysine residues and the N-terminus are deprotonated and available for reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG derivative (monodisperse or polydisperse) in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to prevent hydrolysis.[17]
-
Conjugation Reaction: Add the PEG reagent to the protein solution at a specific molar ratio. The choice of a monodisperse PEG allows for precise stoichiometric control, while a polydisperse PEG introduces variability. The reaction is typically carried out at room temperature or 4°C for a defined period with gentle stirring.[17]
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, which contains primary amines to react with any excess NHS-ester PEG.
-
Purification: Separate the PEGylated protein from unreacted PEG and unmodified protein. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods.[17] The heterogeneity of polydisperse conjugates can make this purification step more challenging.
-
Characterization: Analyze the final product. SDS-PAGE is used to visualize the increase in molecular weight and estimate the extent of PEGylation. Mass spectrometry can confirm the precise molecular weight of a monodisperse conjugate, while for polydisperse conjugates, it will show a distribution of masses.[17]
Caption: A typical workflow for comparing drug conjugates.
Conclusion: The Shift Towards Precision
The use of polydisperse PEGs has been instrumental in bringing numerous life-changing therapies to market.[3] Their cost-effectiveness and established track record ensure their continued use, particularly in applications where absolute homogeneity is not the primary driver.[3]
However, as the pharmaceutical industry moves towards precision medicine, the demand for well-defined, homogeneous therapeutics is increasing. Monodisperse PEGs answer this call by offering unparalleled control over molecular structure.[3][] Their uniform nature leads to more predictable pharmacokinetics, reduced batch-to-batch variability, simplified characterization, and potentially lower immunogenicity.[18][15][17] While the synthesis is more complex and costly, the benefits of precision, reproducibility, and improved performance often outweigh the initial investment, especially for developing next-generation therapeutics like ADCs and advanced nanoparticle systems.
Ultimately, the choice between monodisperse and polydisperse PEG is a strategic one, balancing the need for precision and predictability against factors of cost and scale. For researchers at the forefront of drug development, a deep understanding of these differences is crucial to unlocking the full potential of PEGylation technology.
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- Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications | Macromolecules - ACS Publications. (2025, June 19).
- Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation - PharmaFeatures. (2023, November 16).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6,9,12,15-Pentaoxapentacosan-1-ol
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the disposal of 3,6,9,12,15-Pentaoxapentacosan-1-ol, grounding procedural steps in the chemical's properties and established safety frameworks to ensure a self-validating and compliant workflow.
Core Principle: Hazard Determination is Paramount
This compound is a long-chain polyethylene glycol (PEG) derivative. Generally, polyethylene glycols are recognized for their low toxicity and high biodegradability, which often classifies them as non-hazardous waste.[1] However, this generalization should never supplant a specific hazard assessment. The single most critical step before initiating any disposal procedure is to consult the manufacturer-provided Safety Data Sheet (SDS) . The SDS is the authoritative source for the product you are using, detailing specific hazards, handling, and disposal information.[2] Regulations require that a hazardous waste determination be performed for all chemical waste before disposal.[3]
Even if a chemical is not federally classified as hazardous, state or local regulations may impose stricter requirements.[4] Furthermore, while many PEG compounds are benign, some derivatives can exhibit specific hazards, such as aquatic toxicity.[5] Therefore, the SDS is the ultimate arbiter for classification.
Physicochemical Profile and Its Impact on Disposal
Understanding the properties of a substance is key to managing its disposal safely. While an SDS for this specific molecule is not publicly indexed, we can infer its likely characteristics from structurally similar compounds, such as Pentaethylene glycol monobutyl ether.
| Property | Value (for similar compound C14H30O6) | Implication for Disposal | Source |
| GHS Hazard Classification | Does not meet GHS hazard criteria | The substance is likely non-hazardous, simplifying disposal. | [6] |
| Physical State | Liquid | Liquid waste requires secure, leak-proof containers.[7] | [6] |
| Biodegradability | Polyethylene glycols are readily biodegradable. | Environmental persistence is low, but sewer disposal is still discouraged.[1] | [1] |
| Aquatic Toxicity | Varies by derivative; some are toxic to aquatic life. | If the SDS indicates aquatic toxicity, it must be treated as hazardous waste. | [5][8] |
Disposal Decision Workflow
The following workflow provides a logical, step-by-step process for determining the correct disposal path for this compound. This system ensures that all safety and regulatory considerations are met.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
Based on the workflow, follow the appropriate procedure below.
Protocol A: Disposal as Non-Hazardous Chemical Waste
This protocol applies if the SDS confirms the substance is non-hazardous and it has not been mixed with any hazardous materials.
-
Container Selection : Collect the waste in a clean, chemically compatible container with a secure, screw-top lid. Plastic containers are often preferred.[9] The container must be free of damage and suitable for holding liquids to prevent any leaks.[7]
-
Labeling : Clearly label the container as "NON-HAZARDOUS WASTE ".[3] Also, list the full chemical name: "Waste this compound". This prevents ambiguity and ensures the waste is not mistaken for something hazardous.
-
Storage : Store the sealed container in a designated laboratory waste collection area. While not hazardous, it is good practice to store it separately from hazardous waste streams to prevent cross-contamination or accidental mixing.[2]
-
Sewer Disposal - A Word of Caution : Do not pour non-hazardous chemical waste down the drain unless you have explicit approval from your institution's Environmental Health & Safety (EH&S) department.[9][10] While readily biodegradable, large quantities of PEG can increase the biological and chemical oxygen demand in wastewater treatment systems.[1]
-
Final Disposal : Arrange for collection by your institution's EH&S office or a licensed waste disposal contractor.[1][11]
Protocol B: Disposal as Hazardous Chemical Waste
This protocol is mandatory if the SDS indicates any hazard (e.g., skin irritation, aquatic toxicity) or if the substance has been mixed with a hazardous solvent or reagent (e.g., DMSO, DMF, quenching agents).
-
Container Selection : Use only approved hazardous waste containers that are chemically compatible with the entire waste mixture.[12] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[7][12]
-
Labeling : Label the container with the words "HAZARDOUS WASTE " as soon as the first drop of waste is added.[12] The label must include:
-
Waste Segregation : Do not mix incompatible waste streams.[12] For example, if this compound was used in a reaction with acids, it should not be stored with bases. Store acids and bases separately, and keep oxidizers away from flammable materials.[12]
-
Storage in a Satellite Accumulation Area (SAA) : The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[9][12] The SAA must be inspected weekly for leaks.[12]
-
Accumulation Limits : Be aware of accumulation limits. A laboratory can typically accumulate up to 55 gallons of hazardous waste in an SAA.[9] Once a container is full, it must be removed by EH&S within three days.[12] Partially filled containers may remain for up to one year.[12]
-
Final Disposal : Contact your institution's EH&S department to schedule a pickup. Do not attempt to dispose of hazardous waste through any other means.[9] Improper disposal can lead to significant environmental damage and severe penalties.[7][9]
Empty Container Management
Empty containers that once held this compound must also be disposed of properly.
-
Non-Hazardous : If the original material was non-hazardous, the empty container can often be disposed of in the regular trash after the label has been defaced or removed to indicate it is empty.[10] Ensure no free-standing liquid remains.[10]
-
Hazardous : If the original material was hazardous, the empty container must be managed as hazardous waste.[10] This may involve triple-rinsing the container, collecting the rinsate as hazardous waste, and then disposing of the container, or disposing of the unrinsed container directly as hazardous waste.[10]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the integrity of your research and your institution.
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Essential Protective Measures for Handling 3,6,9,12,15-Pentaoxapentacosan-1-ol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Handling
The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 3,6,9,12,15-Pentaoxapentacosan-1-ol, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). As Senior Application Scientists, we aim to empower you with not just procedural steps, but also the scientific reasoning behind these crucial safety protocols.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation. [1]
This hazard profile dictates the necessity of a multi-faceted PPE approach to create effective barriers against potential exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most direct way to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, tailored to the specific hazards of this compound.
| Hazard | PPE Recommendation | Rationale |
| Serious Eye Damage (H318) | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[2][3] |
| Skin Irritation (H315) | Nitrile gloves and a buttoned lab coat. | Nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratories. A lab coat protects the skin on the arms and torso from potential splashes.[4] |
| Respiratory Irritation (H335) | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Engineering controls like fume hoods are the first line of defense. If the potential for aerosolization or vapor generation exists outside of a hood, respiratory protection is crucial to prevent irritation of the respiratory tract.[5][6][7][8] |
Operational Plan: Donning and Doffing Procedures
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
Caption: PPE Donning Sequence
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If a respirator is necessary, perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield for maximum protection.[2][3]
-
Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence
Caption: PPE Doffing Sequence
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves by peeling one off from the cuff and using the inside-out glove to remove the other, avoiding contact with the contaminated exterior.[9]
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.[10]
-
Lab Coat: Unbutton and remove your lab coat by folding it inward to contain any contamination.
-
Respirator: If a respirator was used, remove it without touching the front of the mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of used PPE is essential to prevent secondary exposure and environmental contamination.
-
Gloves, and any other disposable PPE that has come into contact with this compound should be considered chemically contaminated waste.
-
Disposal: Place all contaminated disposable PPE in a designated, clearly labeled hazardous waste container.[12] Do not dispose of this waste in regular trash receptacles.
-
Reusable PPE: If reusable goggles or face shields are used, they must be decontaminated according to your institution's established protocols before reuse. Lab coats should be professionally laundered by a service familiar with laboratory garment cleaning and not taken home.[13][14]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety ensures that your focus remains on your critical research and development work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
